Ethane-1,1,2,2-tetrol
Description
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Structure
3D Structure
Properties
CAS No. |
44307-07-5 |
|---|---|
Molecular Formula |
C2H6O4 |
Molecular Weight |
94.07 g/mol |
IUPAC Name |
ethane-1,1,2,2-tetrol |
InChI |
InChI=1S/C2H6O4/c3-1(4)2(5)6/h1-6H |
InChI Key |
AXCZRQHGMPTZPR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(O)O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Ethane-1,1,2,2-tetrol fundamental properties
An In-depth Technical Guide to Ethane-1,1,2,2-tetrol: Theoretical Properties, Inherent Instability, and Relationship to Glyoxal Hydrates
Abstract
This compound, the fully hydrated monomer of glyoxal, represents a molecule of significant theoretical interest. Possessing two pairs of geminal hydroxyl groups, its structure is a classic illustration of the Erlenmeyer rule, which predicts inherent instability under standard conditions. This guide provides a comprehensive analysis of the fundamental properties of this compound, focusing on its theoretical characteristics, the chemical principles governing its rapid decomposition, and its central role within the complex aqueous equilibrium of glyoxal. We will dissect its computationally predicted properties, detail its dehydration pathway, and clarify its relationship to the stable, commercially available oligomeric hydrates of glyoxal. This paper serves as a crucial reference for researchers in chemistry and drug development, providing clarity on the nature of this non-isolable species and the methodologies required for its theoretical investigation.
Introduction: The Challenge of Vicinal Geminal Diols
This compound (CAS 44307-07-5) has the molecular formula C₂H₆O₄ and a structure featuring a hydroxyl group on every available position of its two-carbon backbone.[1][2][3] This arrangement, with two hydroxyl groups attached to each carbon atom, places the molecule at the nexus of several core chemical principles. While databases and chemical suppliers may list it, a deeper investigation reveals that the isolated monomer is not a stable, observable compound.[1][4] Its existence is best understood as a transient intermediate in the hydration of glyoxal (OCHCHO), the smallest dialdehyde.[4][5]
The primary challenge to the stability of this compound is the presence of geminal diols—two hydroxyl groups on the same carbon. Such structures are typically unstable and readily lose a molecule of water to form a more stable carbonyl group.[6][7][8] this compound contains two such functionalities on adjacent carbons, compounding this instability. This guide will explore the properties of this molecule from a theoretical and mechanistic standpoint, providing researchers with a foundational understanding of its behavior.
The Principle of Geminal Diol Instability (The Erlenmeyer Rule)
The instability of most geminal diols is a well-established principle in organic chemistry, often referred to as the Erlenmeyer rule. This rule states that when two hydroxyl groups are attached to the same carbon atom, they will readily undergo dehydration to form a carbonyl compound. The driving force for this reaction is the thermodynamic favorability of forming a C=O double bond, which is significantly more stable than the two C-O single bonds of the gem-diol.
Several factors contribute to this instability:
-
Steric Hindrance: The two hydroxyl groups are in close proximity, leading to steric repulsion between the lone pairs of the oxygen atoms.[8]
-
Electronic Repulsion: The electronegative oxygen atoms create a dipole, and their proximity leads to unfavorable electrostatic interactions.[6]
-
Thermodynamic Stability: The formation of a water molecule and a carbonyl group is an entropically and often enthalpically favored process.
The dehydration is a reversible equilibrium, but for most simple aldehydes and ketones, the equilibrium lies heavily on the side of the carbonyl compound.[7][9]
Caption: Equilibrium between this compound and Glyoxal.
The Glyoxal Hydration Equilibrium: A Complex Reality
In aqueous solution, glyoxal does not exist as a simple dialdehyde. It undergoes extensive hydration and oligomerization.[5] The equilibrium is complex, involving the monomeric hydrate (glyoxal monohydrate), the dihydrate (this compound), and various cyclic oligomers.[5][10]
-
Monomer Hydrate: OCHCH(OH)₂
-
Dihydrate (Tetrol): (HO)₂CHCH(OH)₂
-
Dimer: Dioxolane structures, such as trans-1,4-Dioxane-2,3-diol.[5][11]
-
Trimer: A commercially available stable solid is glyoxal trimer dihydrate.[5][12]
At concentrations above 1 M, dimeric forms predominate, while at lower concentrations, the monomeric hydrates are more significant.[5] It is crucial for researchers to understand that commercial products labeled "this compound" are likely one of these stable oligomeric forms, which serve as a practical source of glyoxal, rather than the isolated tetrol monomer.[4] The synthesis of the tetrol is intrinsically linked to the aqueous chemistry of glyoxal.[4]
Predicted Molecular Properties of this compound
As this compound cannot be isolated for conventional analysis, its properties are derived from computational and theoretical calculations. These values provide insight into the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₂H₆O₄ | [1][3] |
| Molecular Weight | 94.07 g/mol | [1][3] |
| Exact Mass | 94.02660867 Da | [1][3] |
| XLogP3 | -2.2 | [1][3] |
| Hydrogen Bond Donor Count | 4 | [1][3] |
| Hydrogen Bond Acceptor Count | 4 | [1][3] |
| Rotatable Bond Count | 1 | [1][3] |
| Topological Polar Surface Area | 80.9 Ų | [3] |
| Computed Density | 1.797 g/cm³ | [1] |
| Computed Boiling Point | 389.1 °C at 760 mmHg | [1] |
| Computed Flash Point | 215.3 °C | [1] |
Note: The density, boiling point, and flash point are theoretical predictions and do not represent observable experimental values due to the molecule's instability.
Methodologies for Theoretical Investigation
Given the transient nature of this compound, experimental characterization is impractical. Instead, its structural and energetic properties are probed using in silico computational chemistry methods.
Step-by-Step Computational Workflow
-
Structure Optimization:
-
Objective: To find the lowest energy conformation (geometry) of the molecule.
-
Method: A starting 3D structure is generated. Quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), are used to iteratively adjust bond lengths, angles, and dihedrals to minimize the total electronic energy of the system. Conformational analysis is crucial to identify the most stable arrangement, which likely involves intramolecular hydrogen bonds.[4]
-
-
Frequency Calculation:
-
Objective: To confirm the optimized structure is a true energy minimum and to predict vibrational spectra (e.g., IR, Raman).
-
Method: At the optimized geometry, the second derivatives of the energy are calculated. The absence of imaginary frequencies confirms a stable structure. These calculations also yield thermodynamic properties like enthalpy and Gibbs free energy.
-
-
Property Prediction:
-
Objective: To calculate the chemical and physical properties listed in the table above.
-
Method: Various algorithms are applied to the optimized electronic structure to predict properties like LogP, polar surface area, and reactivity descriptors.
-
-
Reaction Pathway Analysis:
-
Objective: To model the dehydration mechanism and calculate the activation energy for the decomposition into glyoxal.
-
Method: Transition state theory is used. Both the reactant (tetrol) and product (glyoxal + water) structures are optimized. A search algorithm then locates the transition state structure connecting them, and its energy determines the kinetic barrier of the reaction.
-
Caption: Workflow for the Theoretical Investigation of Unstable Molecules.
Context and Exceptions: Stabilizing the Unstable
While the Erlenmeyer rule holds for this compound, it is not absolute. The stability of a geminal diol can be significantly increased by the presence of strong electron-withdrawing groups on the same carbon atom.[4][6][9] These groups polarize the C-C bond, reducing electron density on the central carbon and stabilizing the diol form relative to the carbonyl.
A classic example is chloral hydrate, CCl₃CH(OH)₂. The three strongly electron-withdrawing chlorine atoms stabilize the geminal diol, making it a stable, crystalline solid.[7] Similarly, hexafluoroacetone readily forms a stable hydrate.[4] In contrast, this compound lacks such stabilizing groups, ensuring its rapid decomposition. Recent research has also shown that incorporating gem-diols into rigid macrocyclic structures can enhance stability by relieving angle strain.[13]
Conclusion
This compound is a molecule best defined by its theoretical importance and inherent instability. It is the fully hydrated, monomeric form of glyoxal, but it is not an isolable substance under normal conditions due to the thermodynamic imperative for its two geminal diol functionalities to dehydrate. For drug development professionals and researchers, it is critical to recognize that materials supplied as "this compound" are stable oligomeric hydrates of glyoxal. A thorough understanding of its properties must come from computational modeling, which predicts its structure, energy, and rapid decomposition pathway. This guide clarifies the distinction between the theoretical monomer and its practical, stable chemical equivalents, providing a robust foundation for future research in related fields.
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Ethane-1,1,2,2-tetrol: An In-Depth Technical Guide on a Transient Glyoxal Hydrate
Abstract
Ethane-1,1,2,2-tetrol, the fully hydrated form of glyoxal, represents a fascinating and challenging area of study in organic chemistry. This technical guide provides a comprehensive overview of this transient species, moving beyond a traditional compound-centric approach to explore its existence within the dynamic equilibrium of glyoxal in aqueous solutions. We will delve into the historical context of its conceptualization, the physicochemical principles governing its formation and stability, theoretical and computational insights into its structure, and its broader implications in atmospheric chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a nuanced understanding of this highly functionalized ethane derivative.
Introduction: The Elusive Nature of this compound
This compound (CAS No. 44307-07-5) is not a compound that can be readily isolated and stored in a bottle under standard laboratory conditions.[1][2] Instead, it exists as a key species in the complex aqueous chemistry of glyoxal (OCHCHO), the smallest dialdehyde.[3][4] The history and discovery of this compound are therefore inextricably linked to the study of glyoxal and its behavior in water, where it undergoes hydration to form a series of hydrates, including the fully hydrated tetrol.[1][4] This guide will elucidate the nature of this equilibrium and the factors that influence the transient existence of this compound.
Historical Perspective: From Glyoxal to its Hydrated Forms
The journey to understanding this compound begins with the discovery and characterization of glyoxal. While pure glyoxal is a crystalline solid at low temperatures, it is typically handled as a 40% aqueous solution.[1] Early investigations into the properties of aqueous glyoxal solutions revealed that the spectral signatures expected for a simple dialdehyde were not fully representative of the species present. This led to the understanding that glyoxal exists in equilibrium with various hydrated forms, including gem-diols and the fully hydrated this compound. The concept of this tetrol, therefore, emerged from the need to explain the chemical behavior and properties of glyoxal in aqueous media.
Physicochemical Properties and In Situ Formation
While a complete experimental characterization of isolated this compound is not feasible, its properties can be inferred from the study of aqueous glyoxal solutions and through computational chemistry.
Calculated Physicochemical Properties
A summary of the computed physicochemical properties for this compound is presented in Table 1. These values provide theoretical insights into the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₂H₆O₄ | [5][6] |
| Molecular Weight | 94.07 g/mol | [6] |
| XLogP3 | -2.2 | [5] |
| Hydrogen Bond Donor Count | 4 | [5][7] |
| Hydrogen Bond Acceptor Count | 4 | [5][7] |
| Rotatable Bond Count | 1 | [5] |
| Topological Polar Surface Area | 80.9 Ų | [7] |
The Glyoxal Hydration Equilibrium
The formation of this compound is a direct consequence of the hydration of glyoxal in water. This process occurs in two reversible steps, as depicted in the following workflow. The equilibrium favors the hydrated species in dilute aqueous solutions.[4]
Caption: Hydration of glyoxal to form this compound.
Studies have shown that formic acid can act as a catalyst in the hydrolysis of glyoxal, significantly lowering the activation barrier for the formation of the diol and subsequently the tetrol.[8] This has important implications for atmospheric chemistry, where the formation of these hydrated species can contribute to the growth of secondary organic aerosols.[8][9]
Synthesis and Structural Elucidation: A Theoretical and Indirect Approach
Direct synthesis and isolation of this compound are challenging due to its inherent instability. However, its formation can be promoted in aqueous solutions of glyoxal. Synthetic pathways to related stable polyols, such as the reduction of glyoxal, offer insights into the chemistry of highly hydroxylated ethanes.
Formation in Aqueous Media
The primary "synthesis" of this compound is the hydration of glyoxal in water. For many applications, the commercially available 40% aqueous solution of glyoxal serves as a source of the tetrol in equilibrium.[1]
Theoretical and Computational Analysis
Computational chemistry provides a powerful tool for understanding the structure and stability of this compound. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Configuration Interaction (CI), can be used to predict its geometric parameters.[3]
Intramolecular hydrogen bonding between the hydroxyl groups is a critical factor in determining the most stable conformation of this compound.[3] Similar to ethane-1,2-diol (ethylene glycol), where the gauche conformation is stabilized by intramolecular hydrogen bonding, the conformational landscape of the tetrol is complex.[3][10]
Caption: Relative stability of anti and gauche conformers.
Relevance and Potential Applications
While direct applications of isolated this compound are limited, its role in the chemistry of glyoxal has significant implications in various fields.
Atmospheric Chemistry
The formation of this compound from atmospheric glyoxal is a key step in the formation and growth of secondary organic aerosols, which have a significant impact on climate and air quality.[8][9] The lower vapor pressure of the hydrated forms compared to glyoxal facilitates their partitioning into the particle phase.[8]
Organic Synthesis
Aqueous glyoxal, containing this compound in equilibrium, is a valuable C2 building block in organic synthesis, particularly for the construction of nitrogen-containing heterocycles like imidazoles.[1] The reactivity of the hydrated forms can differ from that of the anhydrous dialdehyde, offering unique synthetic opportunities.
Drug Development and Biological Systems
The high density of hydroxyl groups in this compound makes it an interesting, albeit transient, scaffold. While its direct use in drug development is not established, the study of such small, highly functionalized molecules can provide insights into receptor-ligand interactions and the design of novel pharmacophores. The parent compound, glyoxal, is known to interact with biological macromolecules, and its hydrated forms are likely involved in these processes.
Experimental Protocols: Studying the Glyoxal-Water System
Investigating the transient nature of this compound requires techniques that can probe the equilibrium mixture in solution.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy of aqueous glyoxal solutions can provide quantitative information on the relative concentrations of glyoxal and its various hydrates.
-
Raman and Infrared (IR) Spectroscopy: Vibrational spectroscopy can be used to identify the characteristic vibrational modes of the different species in equilibrium.
-
X-ray Absorption Spectroscopy (XAS): Carbon and oxygen K-edge XAS can provide detailed information about the electronic structure and bonding of the hydrated species in solution.[4]
Protocol: Preparation of an Aqueous Glyoxal Solution for Spectroscopic Analysis
-
Reagents and Materials:
-
40% aqueous glyoxal solution
-
Deionized water (or D₂O for NMR)
-
Volumetric flasks
-
Pipettes
-
-
Procedure:
-
Calculate the required volume of the 40% glyoxal solution to prepare a stock solution of a desired molarity.
-
Accurately pipette the calculated volume of the glyoxal solution into a volumetric flask.
-
Dilute to the mark with deionized water (or D₂O).
-
Mix thoroughly by inverting the flask several times.
-
Allow the solution to equilibrate at a controlled temperature before analysis.
-
Conclusion
This compound is a prime example of a molecule whose significance lies not in its isolation but in its role within a dynamic chemical system. A thorough understanding of its formation, stability, and reactivity is crucial for advancements in atmospheric science, organic synthesis, and potentially, in the understanding of biological processes involving glyoxal. Future research, combining advanced spectroscopic techniques and high-level computational modeling, will continue to unravel the complexities of this seemingly simple yet elusive molecule.
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An In-depth Technical Guide to Ethane-1,1,2,2-tetrol (CAS: 44307-07-5): The Hydrated Monomer of Glyoxal
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing Ethane-1,1,2,2-tetrol
This compound (CAS number: 44307-07-5) presents a unique case in chemical literature and commerce. While assigned a specific CAS number, it is crucial for researchers and drug development professionals to understand that this compound is not typically isolated, stored, or utilized as a discrete, stable entity. Instead, this compound is the fully hydrated monomer of glyoxal, the smallest dialdehyde.[1][2] Its existence and properties are intrinsically linked to the complex aqueous chemistry of glyoxal. This guide, therefore, serves as an in-depth exploration of this compound within the context of aqueous glyoxal solutions, providing the necessary technical understanding for its effective use and study.
In aqueous environments, glyoxal exists in a dynamic equilibrium with its hydrated forms, including the monohydrated geminal diol, the fully hydrated tetrol (this compound), and various oligomeric species such as dioxolane dimers and trimers.[2][3] The prevalence of each species is dependent on factors such as concentration and pH.[3] For most practical applications in research and industry, commercially available 40% aqueous glyoxal solutions are used, which contain this mixture of hydrated forms.[2]
This guide will elucidate the chemical properties, synthesis (as part of the glyoxal hydration equilibrium), stability, and potential applications of this compound, with a focus on its relevance to the scientific and drug development communities.
Chemical and Physical Properties
This compound, with the chemical formula C₂H₆O₄ and a molecular weight of approximately 94.07 g/mol , is a highly functionalized small molecule.[4] Its structure, featuring four hydroxyl groups on a two-carbon backbone, dictates its physical and chemical behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₆O₄ | [4] |
| Molecular Weight | 94.07 g/mol | [4] |
| CAS Number | 44307-07-5 | [4] |
| IUPAC Name | This compound | [4] |
| Synonyms | 1,1,2,2-Ethanetetrol, Glyoxal dihydrate | [5] |
| Hydrogen Bond Donors | 4 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 1 | [1] |
| Topological Polar Surface Area | 80.9 Ų | [5] |
| LogP | -2.2 | [4] |
The high number of hydroxyl groups makes this compound highly soluble in water and other polar solvents. These functional groups also allow for extensive intramolecular and intermolecular hydrogen bonding, which significantly influences its conformational stability.
Conformational Analysis
The rotational barrier around the central carbon-carbon bond in this compound is influenced by both steric hindrance and the potential for intramolecular hydrogen bonding. While a staggered conformation is generally favored to minimize steric strain, the gauche conformation can be stabilized by the formation of intramolecular hydrogen bonds between adjacent hydroxyl groups.[6] This phenomenon is also observed in the simpler ethane-1,2-diol (ethylene glycol). The presence of these stabilizing interactions can make the gauche conformer energetically more favorable than the anti conformer.
Caption: Conformational preferences of this compound.
Synthesis and Equilibrium in Aqueous Solution
The direct synthesis of pure, isolated this compound is not a standard laboratory or industrial procedure. Instead, it is generated in situ through the hydration of glyoxal in water. Commercially, glyoxal is typically supplied as a 40% aqueous solution, where it exists as a mixture of its hydrated forms.[2]
The key equilibrium reactions in an aqueous glyoxal solution are:
-
Glyoxal (anhydrous) ⇌ Glyoxal monohydrate (gem-diol)
-
Glyoxal monohydrate ⇌ this compound (dihydrate)
-
Hydrated forms ⇌ Oligomeric species (dimers, trimers)
The formation of this compound is a reversible, two-step hydration process of the two aldehyde groups of glyoxal.[7]
Caption: Aqueous equilibrium of glyoxal and its hydrated forms.
Preparation of an Aqueous Solution Rich in this compound
To prepare an aqueous solution where this compound is a significant component, one would typically start with a commercially available 40% aqueous glyoxal solution. The equilibrium can be influenced by concentration, with lower concentrations favoring the monomeric hydrated forms.
Protocol: Preparation of a Dilute Aqueous Glyoxal Solution
-
Materials: 40% aqueous glyoxal solution, deionized water.
-
Procedure: a. In a fume hood, carefully measure the desired volume of 40% aqueous glyoxal solution. b. Slowly add the glyoxal solution to a calculated volume of deionized water to achieve the desired final concentration (e.g., a 5% solution). c. Stir the solution gently until homogeneous.
-
Note: The solution will contain a mixture of glyoxal hydrates and oligomers. The equilibrium between these species will be dependent on the final concentration.
Stability and Reactivity
Anhydrous glyoxal is known to polymerize rapidly, sometimes violently.[8] The presence of water stabilizes glyoxal by forming hydrates, including this compound, which are more stable but can still undergo polymerization over time, especially upon standing.[8][9]
The reactivity of this compound is dictated by its four hydroxyl groups. These groups can undergo reactions typical of alcohols, such as:
-
Esterification: Reaction with carboxylic acids or their derivatives.
-
Etherification: Reaction with alkylating agents.
-
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
-
Chelation: Acting as a ligand to form complexes with metal ions.
The vicinal diol arrangement on each carbon atom provides specific reactive sites for the formation of cyclic acetals and ketals. This high density of functional groups makes this compound a potential building block in organic synthesis for the construction of more complex molecules.[6]
Applications in Pharmaceutical and Research Settings
While specific, high-level applications in drug development are not extensively documented for this compound as a distinct entity, its precursor, glyoxal, and its hydrated forms have several uses relevant to the pharmaceutical and research fields.
As a Humectant and Sweetener in Formulations
Some commercial sources describe this compound as being used as a humectant and sweetener in the food and pharmaceutical industries.[10] Its hygroscopic nature, due to the multiple hydroxyl groups, allows it to retain moisture, which can improve the texture and stability of pharmaceutical formulations. However, for such applications, it would be used in the form of an aqueous glyoxal solution.
As a Cross-linking Agent and Building Block
Glyoxal and its hydrated forms are utilized as cross-linking agents for polymers such as proteins, cellulose, and other polysaccharides.[3] This property is relevant in the development of hydrogels, controlled-release drug delivery systems, and in tissue fixation for histological studies.[2] The tetrol, with its four hydroxyl groups, can serve as a polyol initiator or cross-linker in polymerization reactions.
In Organic Synthesis
The dense arrangement of functional groups in this compound makes it a versatile, though underutilized, building block in organic synthesis.[6] Its potential lies in the synthesis of heterocycles and other complex molecules where a C2 backbone with multiple oxygenated functionalities is desired.
Biological Activity and Toxicology
There is a lack of specific studies on the biological activity and toxicology of isolated this compound. The toxicological profile of its parent compound, glyoxal, is therefore more relevant. Glyoxal has been reported to have low to moderate toxicity. It is important not to confuse this compound with 1,1,2,2-tetrachloroethane, a halogenated hydrocarbon with significant toxicity.[11][12][13] One source suggests that this compound has low toxicity but may cause gastrointestinal discomfort upon excessive consumption.[10]
Due to the absence of dedicated studies, no information is available on the interaction of this compound with specific biological signaling pathways.
Conclusion
This compound (CAS: 44307-07-5) is best understood not as a standalone chemical but as the fully hydrated monomer of glyoxal, existing in a dynamic equilibrium in aqueous solutions. For researchers, scientists, and drug development professionals, a thorough understanding of this aqueous chemistry is paramount for its effective application. While its use as a distinct, isolated compound in drug development is not established, the aqueous solutions containing it offer utility as cross-linking agents, formulation aids, and as potential building blocks in organic synthesis. Future research may further elucidate the specific roles and reactions of the tetrol form within the complex mixture of glyoxal hydrates, potentially unlocking new applications in materials science and medicinal chemistry.
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Wikipedia. (n.d.). Glyoxal. Retrieved from [Link]
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An In-Depth Technical Guide to Ethane-1,1,2,2-tetrol (Glyoxal Bis-hydrate): From Nomenclature to Advanced Applications in Drug Development
Executive Summary
Glyoxal, the smallest dialdehyde, is a cornerstone reagent in chemical synthesis, but its true identity in aqueous systems—the medium for most biological and many chemical applications—is often misconstrued. Commercially available as a 40% aqueous solution, glyoxal exists not as the simple dialdehyde OCHCHO, but as a dynamic equilibrium of hydrated monomers, dimers, and trimers. The term "glyoxal bis-hydrate," while descriptive, refers to the fully hydrated monomeric form, for which the correct International Union of Pure and Applied Chemistry (IUPAC) name is ethane-1,1,2,2-tetrol . Understanding this speciation is critical for researchers, scientists, and drug development professionals who leverage its reactivity. This guide elucidates the correct nomenclature, explores the chemical behavior of glyoxal in solution, and details its pivotal applications as a heterocyclic building block, a bioconjugation agent for modifying proteins, a cross-linker for drug delivery systems, and its significant role in the study of advanced glycation end-products (AGEs) related to metabolic diseases. We provide field-proven experimental protocols to empower researchers with actionable methodologies for synthesis and analysis.
Unraveling the Nomenclature: Why "Glyoxal Bis-hydrate" is this compound
The common name "glyoxal" refers to the anhydrous molecule with the chemical formula OCHCHO. Its systematic IUPAC name is ethanedial or oxaldehyde .[1] However, like other small aldehydes, glyoxal readily reacts with water. The term "bis-hydrate" implies the addition of two water molecules across the two aldehyde functionalities.
This hydration is not a simple mixing but a covalent modification. Each aldehyde group (-CHO) reacts with a water molecule (H₂O) to form a geminal diol (or gem-diol), a functional group with two hydroxyl (-OH) substituents on the same carbon atom. Since glyoxal has two aldehyde groups, this process occurs twice, leading to a molecule with four hydroxyl groups.
The resulting structure, C₂H₆O₄, is systematically named by IUPAC as This compound .[1] This name precisely describes a two-carbon (ethane) backbone where each carbon atom (at positions 1 and 2) is bonded to two hydroxyl groups (tetraol). Therefore, this compound is the chemically accurate and unambiguous IUPAC name for the molecule commonly referred to as glyoxal bis-hydrate.[1]
The Dynamic Nature of Glyoxal in Aqueous Solution
In practice, an aqueous solution of glyoxal is not a simple solution of a single hydrated species. It is a complex and dynamic equilibrium mixture of the anhydrous form, the monohydrate, the dihydrate (this compound), and a series of hydrated oligomers (dimers and trimers).[2][3][4] The relative proportions of these species are dependent on both concentration and pH.[4]
At concentrations below 1 M, the monomeric forms predominate, with the dihydrate (this compound) being the most thermodynamically favorable and abundant species.[5] As the concentration increases, these monomeric hydrates condense to form oligomeric structures, which are typically dioxolane derivatives.[2][3] This equilibrium is crucial; the reactive species in many synthetic applications is often the trace amount of the non-hydrated dialdehyde, which is continuously replenished as it is consumed.
Caption: Workflow for the one-pot synthesis of imidazole.
Glyoxal has emerged as a rapid and effective alternative to formaldehyde for fixing tissues for histology and immunostaining, often preserving sensitive antigens that are masked by formaldehyde crosslinking. [6][7] Reagents:
-
Glyoxal (40% stock solution)
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Deionized Water (ddH₂O)
-
1 M NaOH
Preparation of 3% Glyoxal Fixative (pH 4-5): [6][7]1. In a suitable container, combine the following reagents:
- 2.835 mL ddH₂O
- 0.789 mL absolute ethanol
- 0.313 mL 40% glyoxal stock solution
- 0.03 mL glacial acetic acid
- Vortex the solution thoroughly.
- Adjust the pH to between 4.0 and 5.0 by adding 1 M NaOH dropwise. Monitor the pH using a calibrated pH meter or pH indicator strips.
- The fixative is ready for use. For tissue fixation, samples are typically immersed in the solution overnight at 4°C. [8]
Direct analysis of glyoxal is challenging. Quantification typically requires pre-column derivatization to create a stable, chromophoric adduct that can be detected by HPLC with UV-Vis or fluorescence detectors. [9][10] Methodology:
-
Derivatization Reagent: Prepare a solution of a suitable derivatizing agent. Common choices include:
-
4-Nitro-1,2-phenylenediamine: for UV detection. [9] * 5,6-diamino-2,4-dihydroxypyrimidine sulfate (DDP): for fluorescence detection. [10]2. Sample Preparation: Mix the aqueous sample containing glyoxal with the derivatization reagent solution. The reaction is typically performed at a controlled pH (e.g., neutral pH for DDP) and temperature for a set period to ensure complete reaction. [9][10]3. HPLC Analysis:
-
Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18). [9] * Elute the adduct using an isocratic or gradient mobile phase, commonly a mixture of methanol, water, and acetonitrile. [9] * Detect the resulting quinoxaline or lumazine derivative at the appropriate wavelength (e.g., 255 nm for the 4-nitro-1,2-phenylenediamine adduct). [9]4. Quantification: Create a calibration curve using standards of known glyoxal concentration that have been subjected to the same derivatization procedure. Calculate the concentration in the unknown sample by comparing its peak area to the calibration curve.
-
Safety and Handling
Glyoxal (as a 40% solution) is classified as a skin sensitizer and can cause serious eye damage. It is harmful if swallowed or inhaled. All work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
While "glyoxal bis-hydrate" is a functionally descriptive term, a precise understanding of its chemical nature as This compound within a complex aqueous equilibrium is paramount for its effective and reproducible application. This knowledge allows researchers in drug discovery, biochemistry, and materials science to move beyond treating glyoxal as a simple "black box" reagent. By appreciating its dynamic speciation, scientists can better control reaction outcomes, from the rational design of novel heterocyclic drug candidates and advanced bioconjugates to the fabrication of sophisticated drug delivery systems. As research continues to unravel the intricate role of glyoxal in disease pathology, this fundamental chemical understanding will remain indispensable for developing next-generation diagnostics and therapeutics.
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Ethane-1,1,2,2-tetrol molecular structure and bonding
An In-Depth Technical Guide to the Molecular Structure and Bonding of Ethane-1,1,2,2-tetrol (Glyoxal Dihydrate)
Executive Summary
This compound (CAS: 44307-07-5), the formal dihydrate of glyoxal, represents a fascinating case study in conformational stability and the dominant role of non-covalent interactions.[1][2] While not typically isolated as a stable, crystalline solid, it is the predominant species in dilute aqueous solutions of glyoxal, the smallest dialdehyde.[3][4] This guide provides a comprehensive analysis of the molecular structure, bonding, and equilibrium dynamics of this compound. It delves into the quantum mechanical underpinnings of its stability, explores the intricate network of intramolecular hydrogen bonds that define its preferred conformation, and outlines experimental protocols for its characterization in aqueous media. This molecule's significance extends beyond fundamental chemistry, as the hydration of glyoxal is a critical step in the formation of secondary organic aerosols in the atmosphere, making its structural elucidation vital for atmospheric scientists, chemists, and researchers in related fields.[5][6]
Part 1: The Chemical Identity and Context of this compound
This compound is the product of the complete hydration of glyoxal (OHC-CHO), where each aldehyde group has added a molecule of water. This process is a thermodynamically favorable, stepwise equilibrium. In dilute aqueous solutions (< 1 M), the equilibrium heavily favors the hydrated forms, with the dihydrate (this compound) being the most abundant species.[4][7] At 25°C, it is estimated that 98% of glyoxal in a dilute solution exists as the dihydrate.[7][8]
The formation of this tetrol is crucial in atmospheric chemistry. Glyoxal, released from biogenic and anthropogenic sources, is highly soluble in atmospheric water droplets precisely because it undergoes this extensive hydration.[9][10] The subsequent reactions of the hydrated forms contribute significantly to the formation and aging of secondary organic aerosols (SOA).[6][10]
Caption: Aqueous equilibrium of glyoxal hydration.
Part 2: Molecular Structure and Conformational Analysis
The core of the this compound structure consists of a C-C single bond, with each carbon atom bonded to two hydroxyl (-OH) groups and a hydrogen atom, resulting in a tetrahedral geometry at each carbon center. The most significant structural feature is the molecule's conformational flexibility, primarily dictated by rotation around the central C-C bond and the extensive network of intramolecular hydrogen bonds.
Conformational Preference: The Gauche Effect
Similar to its simpler analogue, ethane-1,2-diol (ethylene glycol), this compound is expected to exhibit a preference for the gauche conformation over the anti (trans) conformation.[5] In the anti conformation, the hydroxyl groups on adjacent carbons are positioned far apart. In the gauche conformation, with a dihedral angle of approximately 60°, these groups are brought into proximity, allowing for the formation of stabilizing intramolecular hydrogen bonds. This interaction creates a pseudo-five-membered ring structure, which is energetically favorable despite some inherent strain.[5] Given the presence of four hydroxyl groups in this compound, a complex network of these stabilizing interactions is anticipated to be a defining feature of its low-energy conformers.[5]
Caption: Gauche conformer showing an intramolecular H-bond.
Predicted Structural Parameters
While experimental crystallographic data for isolated this compound is not available due to its nature, its geometric parameters can be reliably predicted using ab initio computational methods.[5] The following table summarizes hypothetical but representative structural data for a stable, hydrogen-bonded conformer.
| Parameter | Bond | Predicted Value |
| Bond Length | C-C | ~ 1.54 Å |
| C-O | ~ 1.43 Å | |
| O-H | ~ 0.96 Å | |
| Bond Angle | O-C-O | ~ 109.5° |
| H-O-C | ~ 109° | |
| O-C-C | ~ 110° | |
| Dihedral Angle | O-C-C-O | ~ 60° (Gauche) |
| Table 1: Predicted geometric parameters for a stable conformer of this compound.[5] |
Part 3: Advanced Bonding Analysis via Computational Methods
To rigorously quantify the bonding interactions that govern the structure of this compound, advanced computational techniques are indispensable. These methods provide insights beyond simple geometric descriptions.
Natural Bond Orbital (NBO) Analysis
NBO analysis is a powerful tool for understanding delocalization effects and hydrogen bonding. An intramolecular hydrogen bond is identified as a charge transfer (delocalization) from a lone pair orbital of a hydrogen-bond acceptor (an oxygen atom) to the antibonding σ* orbital of a donor O-H bond. The strength of this interaction is quantified by the second-order perturbation theory energy, E(2).[5] For this compound, significant E(2) values are expected for interactions between proximate hydroxyl groups in the gauche conformation, providing a quantitative measure of the hydrogen bonds' stabilizing effect.[5]
Quantum Theory of Atoms in Molecules (QTAIM)
Part 4: The Glyoxal-Water System: A Deeper Look at Equilibrium
The stability of this compound is inextricably linked to its equilibrium with glyoxal and water. Computational studies using density functional theory (DFT) have elucidated the thermodynamics of this system.
| Reaction | ΔG° (kcal/mol) | Predominant Species |
| Glyoxal + H₂O ⇌ Monohydrate | -2.8 | Monohydrate |
| Monohydrate + H₂O ⇌ Dihydrate | -1.9 | Dihydrate |
| Overall: Glyoxal + 2H₂O ⇌ Dihydrate | -4.7 | Dihydrate |
| Table 2: Calculated Gibbs free energy changes for glyoxal hydration.[7] |
The data clearly shows that both hydration steps are spontaneous, with the formation of the dihydrate (this compound) being the thermodynamic sink for the monomeric species in aqueous solution.[7] However, at higher concentrations (>1 M), these monomeric hydrates can undergo further condensation reactions to form dimeric and trimeric oligomers, which are typically dioxolane structures.[4][11]
Caption: Glyoxal equilibrium including oligomer formation.
Part 5: Experimental Protocols for In Situ Characterization
Since this compound is studied in solution, its characterization relies on in situ analytical techniques.
Protocol 1: Preparation of an this compound Solution
This protocol describes the preparation of a dilute aqueous solution where the dihydrate is the primary species.
-
Source Material: Obtain solid glyoxal trimer dihydrate (CAS 4405-13-4).[3][12] This is a stable precursor that readily dissociates in water to the monomeric hydrates.
-
Solvent: Use deionized, purified water (e.g., 18.2 MΩ·cm).
-
Preparation: Accurately weigh a small amount of glyoxal trimer dihydrate.
-
Dissolution: Dissolve the solid in water to achieve a final concentration of less than 1% by weight. For example, dissolve 100 mg of the trimer in 9.9 g of water.
-
Equilibration: Gently agitate the solution at room temperature for several minutes to ensure complete dissolution and allow the equilibrium to establish. The resulting solution will predominantly contain monomeric this compound.[3]
Protocol 2: Characterization by Infrared (IR) Spectroscopy
IR spectroscopy is an effective method for confirming the hydration state of glyoxal.
-
Instrumentation: Utilize a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory suitable for aqueous samples.
-
Background: Collect a background spectrum of the pure deionized water solvent.
-
Sample Analysis: Place an aliquot of the prepared this compound solution onto the ATR crystal and collect the sample spectrum.
-
Data Interpretation:
-
Subtract the water background from the sample spectrum.
-
Confirm Dihydrate: Look for an intense, characteristic band around 1075 cm⁻¹ . This band is attributed to the C-O stretching modes of the dihydrate structure.[3]
-
Confirm Absence of Carbonyls: Verify the absence or significant attenuation of a sharp band in the region of 1700-1740 cm⁻¹, which would correspond to a C=O carbonyl stretch from unhydrated or monohydrated glyoxal.[3]
-
(Optional) Dehydration Test: Gently heat the solution and monitor the spectra. The appearance of a new band near 1745 cm⁻¹ would indicate dehydration and the formation of the monohydrate, confirming the identity of the parent species.[3]
-
Caption: Workflow for IR characterization of this compound.
Part 6: Summary and Outlook
This compound is a molecule whose identity is defined by its aqueous environment. While transient and part of a complex equilibrium, it is the thermodynamically favored form of glyoxal in dilute solutions. Its structure is stabilized by a powerful network of intramolecular hydrogen bonds, favoring a gauche conformation that brings its four hydroxyl groups into close, cooperative proximity. This stability can be rationalized and quantified through advanced computational methods like NBO and QTAIM. Experimentally, it can be readily identified in solution using vibrational spectroscopy.
For researchers, scientists, and drug development professionals, understanding the principles governing the stability of such a highly hydroxylated, flexible molecule provides critical insights into molecular recognition, solvation, and the behavior of polyols in biological and environmental systems. Future research could focus on the catalytic role of this species in aerosol chemistry, its interaction with other atmospheric molecules, or its potential as a complexing agent in solution.
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Preliminary Investigation of Ethane-1,1,2,2-tetrol Reactivity: A Framework for In-Situ Mechanistic Analysis
An In-Depth Technical Guide:
Abstract
Ethane-1,1,2,2-tetrol represents a molecule of fundamental chemical interest, uniquely embodying the structural characteristics of both a geminal diol and a vicinal diol. As the fully hydrated form of glyoxal, its transient existence is pivotal in aqueous chemical systems, from atmospheric aerosols to biological pathways.[1][2][3] However, its inherent instability, a direct consequence of the two gem-diol moieties, precludes straightforward isolation and characterization.[4][5][6][7] This guide presents a comprehensive framework for the preliminary investigation of its reactivity. We move beyond simple descriptions to provide a logic-driven, in-situ experimental design grounded in established mechanistic principles. By generating the tetrol directly within the reaction medium, we can probe its competing decomposition pathways—namely, gem-diol dehydration and vicinal-diol rearrangement. This document provides the theoretical underpinnings, detailed experimental protocols, and analytical strategies required to elucidate the behavior of this elusive yet significant chemical intermediate.
Theoretical Foundation: The Inherent Instability of a Doubly Hydrated System
A robust investigation begins with a firm grasp of the target molecule's predicted behavior. The reactivity of this compound is dictated by the confluence of two powerful structural drivers of instability.
Molecular Structure and Conformational Preference
The structure of this compound, C₂(OH)₄, features two carbons, each bearing two hydroxyl groups. The free rotation around the central carbon-carbon sigma bond allows for various conformations. Unlike simple alkanes, the conformational stability is profoundly influenced by intramolecular hydrogen bonding.[1] Similar to its simpler analog, ethane-1,2-diol (ethylene glycol), where the gauche conformation is favored due to stabilizing hydrogen bond interactions between adjacent hydroxyl groups, this compound is predicted to adopt conformations that maximize these internal stabilizing forces.[8][9]
The Duality of Reactivity: Gem-Diol vs. Vicinal-Diol Chemistry
The molecule's core reactivity stems from its dual chemical nature:
-
Geminal-Diol Dehydration: Gem-diols exist in a reversible equilibrium with the corresponding carbonyl compound and water.[5][10] This equilibrium is typically unfavorable for the diol, except in cases where the carbonyl carbon is attached to strong electron-withdrawing groups (e.g., chloral hydrate).[5][10] this compound is essentially the dihydrate of glyoxal, and the equilibrium strongly favors the less hydrated species under most conditions, making dehydration a primary and spontaneous decomposition pathway.[2][11]
-
Vicinal-Diol Rearrangement: 1,2-diols are known to undergo acid-catalyzed dehydration and rearrangement, famously exemplified by the Pinacol rearrangement, to yield a ketone or aldehyde.[12][13][14][15] This reaction proceeds through a carbocation intermediate formed after the protonation and loss of a hydroxyl group as water.[13][14] This established pathway presents a compelling alternative decomposition route for this compound under acidic conditions.
This duality necessitates an experimental design capable of distinguishing between these competing mechanisms.
Experimental Design: An In-Situ Approach to Characterizing a Transient Species
Given the ephemeral nature of this compound, direct isolation is impractical. Therefore, the core of this investigation relies on its in-situ generation and the subsequent trapping or analysis of its decomposition products.
Rationale and Overall Workflow
The most direct and chemically relevant method for generating this compound is through the aqueous hydration of glyoxal.[1][2] Commercially available glyoxal exists in solution predominantly as its hydrated monomer (the tetrol) and related oligomers.[2][3][11] Our experimental strategy is to take a solution of glyoxal, subject it to conditions designed to promote specific reaction pathways, and monitor the formation of predictable products over time.
Experimental Workflow Diagram
Caption: Acid-catalyzed rearrangement of the tetrol to form glycoaldehyde.
Expected Product Distribution
The combination of our experimental design and theoretical predictions allows for a clear hypothesis on the expected outcomes.
| Experimental Condition | Primary Expected Product(s) | Governing Pathway |
| Protocol A (Acidic) | Glyoxal, Glycoaldehyde | Dehydration & Rearrangement |
| Protocol B (Basic) | Glyoxal | Dehydration only |
Summary and Future Directions
This guide outlines a foundational, logic-driven approach to investigating the reactivity of the unstable molecule this compound. By leveraging its nature as the hydrate of glyoxal, we can employ in-situ generation coupled with condition-specific protocols to probe its competing decomposition pathways. The clear differentiation in expected products between acidic and basic conditions provides a robust framework for validating the proposed mechanisms of gem-diol dehydration and vicinal-diol rearrangement.
Future work should focus on quantifying the kinetics of these transformations to determine reaction rate constants and activation energies. Furthermore, isotopic labeling studies, for instance by conducting the reactions in D₂O or H₂¹⁸O, could provide definitive evidence for the proposed intermediates and transition states, offering a deeper and more quantitative understanding of this fundamental chemical system.
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spectroscopic data for Ethane-1,1,2,2-tetrol (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of Ethane-1,1,2,2-tetrol
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS 44307-07-5), a molecule of significant interest in atmospheric and aqueous chemistry.[1][2][3][4][5] As the fully hydrated form of glyoxal, the simplest dialdehyde, this compound presents unique challenges for direct characterization due to its inherent instability. This document moves beyond a simple data sheet, offering a field-proven perspective on interpreting the spectroscopic evidence (NMR, IR, and Mass Spectrometry) within the context of the dynamic glyoxal-water equilibrium. We will explore the causality behind experimental observations and provide validated protocols for researchers aiming to study this transient species.
The Challenge of Characterization: Understanding the Glyoxal Hydration Equilibrium
This compound, with the molecular formula C₂H₆O₄ and a molecular weight of 94.07 g/mol , is structurally a vicinal-bis-geminal diol.[1][3] The presence of two hydroxyl groups on each carbon atom renders the molecule highly susceptible to dehydration. Consequently, this compound is not a commercially available, isolable compound. Instead, it exists as the predominant monomeric species when its parent aldehyde, glyoxal (OHC-CHO), is dissolved in dilute aqueous solutions.[6][7]
Any spectroscopic investigation must, therefore, account for the equilibrium between glyoxal and its various hydrated forms. In water, glyoxal is almost completely hydrated, existing primarily as the monomeric dihydrate (this compound), alongside oligomeric structures such as dimers and trimers, especially at higher concentrations.[7][8][9] Understanding this equilibrium is fundamental to the correct assignment of spectroscopic signals.
Caption: The hydration equilibrium of glyoxal in aqueous solution.
Infrared (IR) Spectroscopy: Probing the Hydrated Structure
Expertise & Experience: Anhydrous glyoxal exhibits a strong, characteristic C=O stretching vibration around 1731 cm⁻¹.[10] The absence of this band in an aqueous solution is the first and most definitive piece of IR evidence that hydration has occurred. The spectrum becomes dominated by features associated with the C-O and O-H bonds of the resulting polyol structure.
In dilute aqueous solutions, the IR spectrum is characteristic of this compound. The key observable features are:
-
O-H Stretching: A very broad and intense absorption band in the 3600–3000 cm⁻¹ region. This is indicative of the extensive intermolecular and intramolecular hydrogen bonding of the four hydroxyl groups.[10]
-
C-O Stretching: Strong bands appear in the 1200–900 cm⁻¹ region. Specifically, an intense band observed around 1075 cm⁻¹ is attributed to the C-O stretching modes of the dihydrate form, providing a distinct fingerprint for this structure.[6][10]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| O-H Stretch | 3600 - 3000 (Broad, Strong) | Characteristic of hydrogen-bonded hydroxyl groups in a polyol.[10] |
| C-H Stretch | ~2900 (Weak to Medium) | Often obscured by the broad O-H band. |
| C=O Stretch (Anhydrous) | ~1731 | Absence in aqueous solution is key evidence of complete hydration.[10] |
| C-O Stretch | 1200 - 900 (Strong) | A prominent band at 1075 cm⁻¹ is a key identifier for the dihydrate.[6] |
Experimental Protocol: FT-IR Analysis of Aqueous Glyoxal
-
Sample Preparation: Prepare a dilute (~1 wt%) solution of 40 wt% glyoxal in deionized water. At this concentration, the monomeric dihydrate is the predominant species.[6]
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for analyzing aqueous samples.
-
Background Collection: Record a background spectrum using deionized water as the sample. This is crucial to subtract the strong water absorbance, particularly in the O-H stretching region.
-
Sample Analysis: Apply a small amount of the prepared glyoxal solution to the ATR crystal and collect the spectrum.
-
Data Processing: Perform a background subtraction to obtain the final spectrum of the hydrated glyoxal species.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Connectivity
Expertise & Experience: NMR spectroscopy provides unambiguous evidence of the C-C bond and the hydrated, sp³-hybridized nature of the carbon atoms. The symmetry of the this compound molecule leads to a simplified spectrum.
¹H NMR Spectroscopy
-
C-H Protons: The two methine protons are chemically equivalent and are expected to produce a single peak (singlet). Due to the electron-withdrawing effect of the four oxygen atoms, this peak will be downfield from typical alkane protons.
-
O-H Protons: In a protic solvent like D₂O, the four hydroxyl protons will rapidly exchange with the solvent, making them non-observable. In a non-protic solvent (a hypothetical scenario, as the compound is unstable), they would appear as a single, potentially broad peak.
¹³C NMR Spectroscopy
-
The two carbon atoms in this compound are chemically equivalent due to the molecule's symmetry.
-
A single resonance is expected in the ¹³C NMR spectrum.
-
The chemical shift will be in the range typical for carbons bearing multiple oxygen atoms (gem-diol structures), generally around 90 ppm. This is significantly upfield from the carbonyl carbon resonance of anhydrous glyoxal (~195 ppm).
| Nucleus | Signal | Predicted Chemical Shift (ppm) | Comments |
| ¹H | Singlet | ~5.2 - 5.5 | Represents the two equivalent C-H protons. Hydroxyl protons are typically not observed in D₂O. |
| ¹³C | Singlet | ~85 - 95 | Represents the two equivalent C(OH)₂ carbons. Confirms the absence of a C=O group.[11] |
Mass Spectrometry: A Story of Dehydration
Trustworthiness: Attempting to directly analyze this compound via mass spectrometry is a self-validating exercise in observing its instability. The resulting spectrum is dominated by the consequences of dehydration in the gas phase, a process that is highly favorable.
-
Electron Ionization (EI): This high-energy technique will induce rapid sequential loss of water molecules. A molecular ion peak at m/z 94 (C₂H₆O₄⁺) is not expected to be observed. Instead, the spectrum will be virtually indistinguishable from that of anhydrous glyoxal, with the most prominent peak being at m/z 58 (C₂H₂O₂⁺) , corresponding to the fully dehydrated molecule.[12]
-
Soft Ionization (ESI, CI): Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are gentler but are unlikely to preserve the intact tetrol.[13] One might observe a protonated molecular ion [M+H]⁺ at m/z 95 , but it would likely be a very low abundance peak. The dominant peaks would correspond to dehydration products:
-
m/z 77: [M+H - H₂O]⁺
-
m/z 59: [M+H - 2H₂O]⁺ (Protonated glyoxal)
-
Caption: Expected fragmentation pathway of this compound via dehydration under soft ionization conditions.
Conclusion
The spectroscopic characterization of this compound is a case study in understanding the behavior of an unstable, hydrated species. Direct analysis is precluded by its rapid dehydration to glyoxal. However, by probing dilute aqueous solutions of glyoxal, a consistent and logical spectroscopic profile emerges:
-
IR spectroscopy confirms the absence of carbonyl groups and the presence of C-O and O-H bonds, with a key C-O stretching band around 1075 cm⁻¹.
-
NMR spectroscopy demonstrates the high symmetry of the molecule and the sp³-hybridized nature of its carbons, with a characteristic ¹³C signal around 90 ppm.
-
Mass spectrometry invariably shows peaks corresponding to dehydrated species, primarily the m/z 58 ion of glyoxal, highlighting the compound's inherent instability in the gas phase.
Together, these techniques provide a comprehensive and validated understanding of this compound, not as an isolated entity, but as the central species in the aqueous chemistry of glyoxal.
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Hygroscopic Growth of Glyoxal Aqueous Aerosol Revealed by Infrared Extinction Spectra | ACS ES&T Air - ACS Publications. Available at: [Link]
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Unlocking the Potential of Ethane-1,1,2,2-tetrol: A Technical Guide to Emerging Research Areas
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Glyoxal's Shadow
Ethane-1,1,2,2-tetrol, the fully hydrated monomer of glyoxal, represents a fascinating yet underexplored molecule at the intersection of organic chemistry and biology.[1][2] While its precursor, glyoxal, is well-known for its cross-linking capabilities and associated cytotoxicity, this compound offers a unique chemical scaffold that may possess distinct and potentially advantageous properties.[3][4][5][6] This guide serves as an in-depth technical exploration of the potential research avenues for this compound, moving beyond its transient existence in aqueous glyoxal solutions to consider its promise as a stable entity for innovative applications in medicine and materials science. By examining the established chemistry of related polyols and gem-diols, we aim to provide a roadmap for future investigations into this intriguing molecule.
Part 1: Core Chemistry and Synthesis of this compound
Physicochemical Characteristics
This compound is a vicinal diol and a geminal diol, a structural combination that bestows upon it a high density of hydroxyl groups.[2][7] This feature governs its high polarity and potential for extensive hydrogen bonding. While stable in crystalline form, in aqueous solution, it exists in equilibrium with its dehydrated form, glyoxal, and various oligomeric species.[1][2] Understanding this equilibrium is paramount for any experimental design.
| Property | Value | Source |
| Molecular Formula | C2H6O4 | [8][9] |
| Molecular Weight | 94.07 g/mol | [8][9] |
| Hydrogen Bond Donors | 4 | [9] |
| Hydrogen Bond Acceptors | 4 | [9] |
| LogP | -2.39 | [9] |
| Boiling Point (predicted) | 389.1 °C | [9] |
| Density (predicted) | 1.797 g/cm³ | [9] |
Synthetic Pathways
The primary routes to obtaining this compound involve the reduction of glyoxal or the hydrolysis of a protected derivative.[1]
-
Reduction of Glyoxal: The most direct method involves the reduction of the two aldehyde functionalities of glyoxal. Sodium borohydride is a suitable reagent for laboratory-scale synthesis due to its selectivity and mild reaction conditions.[1]
-
Hydrolysis of 1,1,2,2-Tetraacetoxyethane: For obtaining high-purity crystalline this compound, the hydrolysis of its acetylated precursor is an effective method.[1]
Caption: Synthetic routes to this compound.
Part 2: Potential Research Frontiers
The unique structural features of this compound suggest several promising, yet largely unexplored, research directions.
A. Coordination Chemistry and Metal Chelation
The presence of four hydroxyl groups in a compact arrangement suggests that this compound could be an effective chelating agent for various metal ions.[10][11] The vicinal diol motifs are known to coordinate with metals, and the gem-diol structure could offer unique binding geometries.
Potential Applications:
-
Chelation Therapy: this compound could be investigated as a therapeutic agent for the removal of toxic heavy metals from the body. Its high water solubility and potential for low toxicity (compared to glyoxal) make it an attractive candidate.
-
Diagnostic Agents: Metal complexes of this compound could be explored as contrast agents for medical imaging techniques like MRI.
Experimental Protocol: Investigating Metal Chelation
-
Synthesis of Metal Complexes: React this compound with various metal salts (e.g., FeCl₃, CuCl₂, Zn(OAc)₂) in an appropriate solvent (e.g., water, ethanol).
-
Characterization: Use techniques like UV-Vis spectroscopy to observe shifts in the absorption spectrum upon metal binding. Employ NMR spectroscopy to identify changes in the chemical shifts of the tetrol's protons. Isothermal titration calorimetry (ITC) can be used to determine the binding affinity and stoichiometry.
-
Stability Studies: Assess the stability of the formed complexes at different pH values and in the presence of competing ligands.
Caption: Hypothetical chelation of a metal ion by this compound.
B. Biomaterial Scaffolds and Cross-linking Applications
Glyoxal is a well-established cross-linking agent for biopolymers like chitosan and gelatin, forming hydrogels for drug delivery and tissue engineering.[12][13] this compound, as a less reactive analogue, could offer more controlled cross-linking kinetics and potentially improved biocompatibility. The resulting polyol-based biomaterials are expected to be biodegradable and biocompatible.[14][15]
Potential Applications:
-
Hydrogels for Drug Delivery: this compound-crosslinked hydrogels could encapsulate therapeutic agents for sustained release. The degradation rate and drug release profile could be tuned by varying the cross-linking density.[12]
-
Scaffolds for Tissue Engineering: The biocompatible and biodegradable nature of polyol-based hydrogels makes them suitable as scaffolds to support cell growth and tissue regeneration.[16][17][18][19]
Experimental Protocol: Preparation of a Chitosan-Ethane-1,1,2,2-tetrol Hydrogel
-
Chitosan Solution Preparation: Prepare a 2% (w/v) chitosan solution in a 1% (v/v) aqueous acetic acid solution. Stir until fully dissolved.
-
Cross-linking: Add a solution of this compound to the chitosan solution at various concentrations. The cross-linking reaction can be initiated by adjusting the pH to neutral or slightly basic.
-
Gelation and Characterization: Monitor the gelation time. Characterize the hydrogel's swelling behavior, mechanical properties (using rheometry), and degradation profile in the presence of lysozyme.
-
Biocompatibility Assessment: Perform in vitro cytotoxicity assays (e.g., MTT assay) using relevant cell lines to evaluate the biocompatibility of the hydrogel.
Caption: this compound as a cross-linker for biopolymers.
C. A Versatile Building Block in Organic Synthesis
With its four hydroxyl groups, this compound can serve as a versatile starting material for the synthesis of more complex molecules. Its stereochemistry can be exploited for the synthesis of chiral compounds.
Potential Applications:
-
Synthesis of Heterocycles: The vicinal diol structure is a precursor for the synthesis of various heterocyclic compounds, such as dioxanes and dioxolanes, which are common motifs in pharmaceuticals.
-
Chiral Pool Synthesis: Enantiomerically pure forms of this compound could be valuable starting materials for the synthesis of complex natural products and chiral drugs.
Part 3: Biological Considerations and Future Directions
A critical aspect of exploring this compound for biomedical applications is a thorough understanding of its biological activity and toxicological profile.
Cytotoxicity and Biocompatibility
The primary concern stems from its relationship with glyoxal, which is known to be cytotoxic, inducing oxidative stress and forming advanced glycation end-products (AGEs).[3][4][5][20] However, it is plausible that this compound, lacking the reactive aldehyde groups of glyoxal, will exhibit significantly lower toxicity. In fact, many polyols are known for their biocompatibility and are used in various biomedical and pharmaceutical applications.[14][21]
Future Research Roadmap:
-
Computational Modeling: Utilize density functional theory (DFT) and molecular dynamics (MD) simulations to predict the stable conformations of this compound, its reactivity, and its interactions with biological macromolecules.
-
In Vitro Studies: Conduct comprehensive in vitro studies to assess its cytotoxicity, genotoxicity, and inflammatory response in various cell lines.
-
In Vivo Studies: Following promising in vitro results, proceed to in vivo studies in animal models to evaluate its biocompatibility, biodistribution, and efficacy in the context of the targeted application.
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Methodological & Application
Application Note & Protocol: Preparation and Characterization of Ethane-1,1,2,2-tetrol from Aqueous Glyoxal
For: Researchers, scientists, and drug development professionals.
Introduction: The Elusive Nature of Ethane-1,1,2,2-tetrol
This compound (CAS 44307-07-5), the fully hydrated monomer of glyoxal, is a molecule of significant interest in various chemical and biological studies.[1][2][3][4] As the simplest geminal diol, its structure provides a unique platform for investigating hydrogen bonding, conformational analysis, and its role as an intermediate in complex reaction pathways.[1] However, the direct synthesis of this compound as a stable, isolable compound is exceptionally challenging due to its existence in a dynamic equilibrium with glyoxal and its hydrated oligomers in aqueous solutions.[1] This document provides a comprehensive guide to understanding this equilibrium and preparing a solution enriched with the monomeric tetrol form for research applications. We will also explore the distinct reduction pathways of the parent compound, glyoxal, to highlight the unique chemical nature of this system.
The Glyoxal-Water System: A Dynamic Equilibrium
Commercially available glyoxal is typically supplied as a 40% aqueous solution.[5][6] In this state, glyoxal (OCHCHO) exists as a mixture of its monomeric dihydrate (this compound), and various hydrated oligomers, including dimers and trimers. The equilibrium between these species is influenced by concentration, temperature, and pH.
Figure 1: Equilibrium between glyoxal and its hydrated forms in aqueous solution.
This application note focuses on a protocol to shift this equilibrium towards the monomeric this compound and to purify the glyoxal solution from common acidic impurities that can interfere with experimental work.
PART 1: Purification of Commercial Glyoxal
Commercial glyoxal solutions often contain acidic impurities such as glycolic acid, glyoxylic acid, and formic acid, which can arise from oxidation during storage.[7] These impurities can alter the pH and catalyze unwanted side reactions. Therefore, a deionization step is crucial before attempting to prepare a solution enriched in the tetrol monomer.
Protocol: Deionization of 40% Aqueous Glyoxal
Objective: To remove acidic impurities from a commercial 40% aqueous glyoxal solution.
Materials:
-
40% aqueous glyoxal solution
-
Mixed-bed ion-exchange resin (e.g., Amberlite MB-20)
-
Bromocresol green indicator solution (0.1% in ethanol) or pH indicator strips (pH range 5-7)
-
Magnetic stirrer and stir bar
-
Beaker
-
Filtration apparatus (e.g., Buchner funnel with filter paper or a fine-pored syringe filter)
Procedure:
-
To 100 mL of 40% aqueous glyoxal solution in a beaker, add approximately 10 g of mixed-bed ion-exchange resin.
-
Stir the mixture gently using a magnetic stirrer at room temperature for 30-60 minutes. The resin will change color as it becomes exhausted.[8]
-
Monitor the pH of the solution periodically. To do this, withdraw a small aliquot (e.g., 200 µL) and add a drop of bromocresol green indicator. A yellow color indicates a pH below 4.8, while a blue-green color signifies a pH above 5.2.[8] Alternatively, use pH indicator strips.
-
Continue stirring and adding small portions of fresh resin until the pH of the glyoxal solution is consistently above 5.5.[8]
-
Once the desired pH is achieved, separate the deionized glyoxal from the resin by filtration. For smaller volumes, a syringe filter can be used for efficient removal of all resin particles.[8]
-
The purified glyoxal solution can be stored at -20°C in airtight containers to prevent degradation.[8]
PART 2: Preparation of this compound Enriched Solution
With a purified glyoxal stock, the next step involves dilution to favor the formation of the monomeric tetrol. Lower concentrations generally shift the equilibrium away from the oligomeric forms.
Protocol: Preparation of a Dilute this compound Solution
Objective: To prepare a dilute aqueous solution where the equilibrium favors the monomeric this compound.
Materials:
-
Deionized 40% aqueous glyoxal solution (from Part 1)
-
Deionized water
-
Volumetric flasks and pipettes
Procedure:
-
Based on the desired final concentration for your experiment (typically in the low millimolar range), calculate the required volume of the 40% deionized glyoxal stock solution.
-
Using calibrated volumetric glassware, accurately prepare the dilute solution of this compound in deionized water.
-
Allow the solution to equilibrate at a controlled temperature (e.g., room temperature) for at least one hour before use.
Note on Characterization: Confirming the presence and concentration of this compound can be achieved through spectroscopic methods. Computational chemistry predicts that the most prominent features in the IR spectrum would be broadened O-H stretching vibrations due to extensive hydrogen bonding.[1] NMR spectroscopy can also be employed to characterize the hydrated forms of glyoxal.
Understanding the Reduction Chemistry of Glyoxal
It is a common misconception that the reduction of glyoxal directly yields this compound. In reality, the reduction of the aldehyde functional groups in glyoxal leads to different C2 products. The primary reducing agents used for aldehydes are hydride donors like sodium borohydride (NaBH₄).[9][10][11]
The reduction of an aldehyde with NaBH₄ proceeds via a two-step mechanism:
-
Nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[10]
-
Protonation of the resulting alkoxide intermediate by a protic solvent (like water or alcohol) to yield the alcohol.[10]
For glyoxal, a dialdehyde, this reduction can occur at one or both carbonyl groups, leading to a mixture of products. Electrocatalytic reduction of glyoxal on copper electrodes has been shown to produce mainly ethylene glycol, ethanol, and acetaldehyde.[12][13][14][15] Ethylene glycol is formed when both aldehyde groups are reduced to alcohols.
Figure 2: Major products from the reduction of glyoxal.
This highlights that to work with this compound, one must work with the hydrated form of glyoxal rather than attempting to synthesize it via reduction.
Quantitative Data Summary
| Compound | Formula | Molar Mass ( g/mol ) | Key Properties |
| Glyoxal | C₂H₂O₂ | 58.04 | Smallest dialdehyde, exists as oligomers in water. |
| This compound | C₂H₆O₄ | 94.07 | Hydrated monomer of glyoxal, a geminal diol.[3][4] |
Safety and Handling
-
Glyoxal: Glyoxal is a mutagen and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Sodium Borohydride (if used for other reductions): NaBH₄ is a flammable solid and reacts with water and acids to produce flammable hydrogen gas.[16] Handle with care and avoid contact with moisture and incompatible materials.
Conclusion
This compound is best understood and utilized as the hydrated monomer of glyoxal in aqueous solutions. Direct synthesis and isolation are generally impractical for routine laboratory work. By following the protocols for deionization and controlled dilution outlined in this application note, researchers can prepare solutions enriched in the monomeric tetrol, suitable for a variety of experimental applications. A clear understanding of the distinction between the hydrated tetrol and the products of glyoxal reduction is essential for designing and interpreting experiments involving this versatile C2 building block.
References
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Krishtal, A., et al. (2009). Metallo-aldehyde enolates via enal hydrogenation: catalytic cross aldolization with glyoxal partners as applied to the synthesis of 3,5-disubstituted pyridazines. The Journal of Organic Chemistry, 69(4), 1380–1382. [Link]
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Bollmus, S., et al. (1971). Reaction of glyoxal with nucleic acid components. IV. Reduction of guanine-glyoxal adduct with sodium borohydride. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 254(3), 389-392. [Link]
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Chen, C.-Y., et al. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource Technology, 197, 323–328. [Link]
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Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
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Sciencemadness Discussion Board. (2016). Glyoxal Synthesis. Retrieved from [Link]
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eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]
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Clark, J. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]
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Reichert, A. M., et al. (2022). Mechanistic insight into electrocatalytic glyoxal reduction on copper and its relation to CO2 reduction. Chemical Science, 13(37), 11057-11066. [Link]
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ResearchGate. (n.d.). Trends in the activity and selectivity of glyoxal reduction to ethylene.... Retrieved from [Link]
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Royal Society of Chemistry. (2022). Mechanistic insight into electrocatalytic glyoxal reduction on copper and its relation to CO2 reduction. Chemical Science. [Link]
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National Institutes of Health. (2022). Mechanistic insight into electrocatalytic glyoxal reduction on copper and its relation to CO2 reduction. PMC. [Link]
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ResearchGate. (n.d.). Mechanistic insight into electrocatalytic glyoxal reduction on copper and its relation to CO2 reduction. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction pathways and corresponding products of glyoxal oxidation by air. Retrieved from [Link]
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Protocols.io. (2016). Preparation of deionized glyoxal. Retrieved from [Link]
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International Journal of Engineering Research & Technology. (2021). Manufacture of 40% Glyoxal Based on Oxidative Dehydrogenation using Silver Catalyst. Retrieved from [Link]
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Oxford Academic. (2001). Formation of Glyoxal by Oxidative Dehydrogenation of Ethylene Glycol. Retrieved from [Link]
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Application Note: Glyoxal as a Versatile Crosslinking Agent for Biomaterial Hydrogel Formulation
Abstract
This guide provides a comprehensive technical overview and detailed protocols for utilizing glyoxal as a crosslinking agent in the fabrication of biopolymer-based hydrogels. We address a common point of inquiry by clarifying that while the nominal crosslinker is "ethane-1,1,2,2-tetrol," the practical reagent used is its parent dialdehyde, glyoxal, which exists in aqueous equilibrium with its hydrated tetrol form.[1][2] This document elucidates the underlying chemical mechanisms, outlines significant advantages over traditional crosslinkers, and presents validated, step-by-step protocols for crosslinking polysaccharide and protein-based systems. These protocols are designed for researchers in materials science, drug development, and tissue engineering, providing a framework for creating tunable, biocompatible, and mechanically robust hydrogels.
Introduction: The Role of Glyoxal and its Hydrated Form
Crosslinking is a critical process in polymer chemistry that transforms soluble polymer chains into a stable, three-dimensional network, forming a hydrogel. The choice of crosslinking agent profoundly influences the final material's mechanical properties, degradation rate, biocompatibility, and functionality. While agents like glutaraldehyde are highly effective, they often exhibit significant cytotoxicity, limiting their use in biomedical applications.[3][4]
Glyoxal (OCHCHO), the smallest dialdehyde, has emerged as a superior alternative.[5] It is typically supplied as a 40% aqueous solution where it exists in equilibrium with its hydrated monomer (this compound) and various oligomeric species.[1] It is this hydrated tetrol form that is understood to be the primary reactive species in the crosslinking reactions described herein. For clarity and practical utility, this guide will refer to the reagent as glyoxal, with the understanding that its activity is mediated through its hydrated state. Glyoxal's high water solubility, rapid reaction kinetics, and comparatively lower cytotoxicity make it an excellent candidate for crosslinking natural polymers like chitosan, gelatin, cellulose, and polyvinyl alcohol (PVA).[5][6]
Mechanism of Action: Acetal and Schiff Base Formation
The efficacy of glyoxal as a crosslinker stems from the high reactivity of its two aldehyde groups. These groups can react with nucleophilic functional groups present on biopolymer chains, primarily hydroxyl (-OH) and primary amine (-NH₂) groups. The reaction proceeds via two main pathways, which are often pH-dependent:
-
Acetal Formation: In the presence of an acid catalyst, the aldehyde groups of glyoxal react with hydroxyl groups on polysaccharide chains (e.g., cellulose, chitosan, PVA) or hydroxyamino acids (e.g., serine, threonine). This two-step reaction first forms an unstable hemiacetal, which then reacts with a second hydroxyl group to form a stable acetal bridge, covalently linking two polymer chains.[7][8]
-
Schiff Base Formation: Glyoxal's aldehyde groups react with primary amine groups found on proteins (e.g., the ε-amino group of lysine in gelatin or collagen) and aminopolysaccharides (e.g., chitosan).[9][10] This reaction forms an imine (C=N) bond, known as a Schiff base, creating a durable covalent link.
The dual reactivity allows glyoxal to effectively crosslink a wide variety of single and multi-component biopolymer systems.[6][11]
Caption: Glyoxal exists in equilibrium with its hydrated tetrol form, the active species for crosslinking.
Key Advantages and Experimental Considerations
| Feature | Glyoxal | Glutaraldehyde | Genipin |
| Cytotoxicity | Low to moderate; concentration-dependent.[3][12] | High; known to be toxic to the respiratory tract, eyes, and skin.[4] | Generally low, but can have anti-angiogenic effects.[4] |
| Reaction Speed | Fast; gelation can occur in seconds to minutes.[4] | Fast; typically forms gels within an hour.[4] | Slow; gelation often requires several hours.[4] |
| Solubility | High water solubility.[6] | Good water solubility. | Limited water solubility. |
| Biocompatibility | Good at low concentrations (<1 mM).[3][12] | Poor; generally requires extensive washing post-fabrication. | Good, but with some biological limitations. |
| Mechanism | Acetal & Schiff Base Formation.[7][10] | Primarily Schiff Base Formation. | Reaction with primary amines. |
Experimental Considerations:
-
pH Control: The crosslinking reaction is pH-sensitive. Acetal formation with hydroxyl groups is typically favored under acidic conditions, while Schiff base formation with amines is more efficient at neutral to slightly alkaline pH.[7][13]
-
Concentration: Glyoxal concentration is a critical parameter. Higher concentrations lead to a greater crosslinking density, resulting in stiffer, less porous hydrogels that degrade more slowly.[4][14] However, concentrations above a certain threshold (e.g., >0.01% or ~1.7 mM in some cell culture systems) can induce cytotoxicity.[4] Empirical optimization is essential for each specific application.
-
Quenching: Unreacted glyoxal should be quenched to minimize potential cytotoxicity. This is typically achieved by adding a compound with a primary amine, such as glycine or Tris, to consume excess aldehyde groups.[15]
Protocol 1: Crosslinking a Protein Scaffold (Gelatin) for Tissue Engineering
This protocol describes the fabrication of a gelatin hydrogel suitable for cell encapsulation or as a scaffold for tissue regeneration.
4.1 Materials and Reagents
| Reagent | Supplier | Cat. No. | Notes |
| Gelatin (Type A, from porcine skin) | Sigma-Aldrich | G2500 | |
| Phosphate-Buffered Saline (PBS), 10X | Gibco | 14200075 | Dilute to 1X with DI water |
| Glyoxal Solution (40% in H₂O) | Sigma-Aldrich | 128465 | Corrosive, handle with care.[16] |
| Glycine | Sigma-Aldrich | G7126 | For quenching reaction |
4.2 Step-by-Step Methodology
-
Preparation of Gelatin Solution:
-
Prepare a 10% (w/v) gelatin solution by dissolving 1 g of gelatin in 10 mL of sterile 1X PBS.
-
Heat the solution to 50°C with gentle stirring until the gelatin is fully dissolved.
-
Allow the solution to cool to 37°C before proceeding. This step is crucial to avoid heat-shocking cells if they are to be encapsulated.
-
-
Crosslinking Reaction:
-
Prepare a fresh 1% (v/v) glyoxal working solution by diluting the 40% stock solution in 1X PBS. (Safety Note: Perform dilution in a fume hood wearing appropriate PPE).[17]
-
While gently vortexing the 37°C gelatin solution, add the 1% glyoxal working solution to achieve the desired final concentration (e.g., for a final concentration of 0.01%, add 10 µL of 1% glyoxal to 1 mL of 10% gelatin solution).
-
Immediately cast the mixture into the desired mold or well plate. Gelation will begin rapidly.
-
-
Curing and Quenching:
-
Allow the hydrogel to cure at room temperature for 30-60 minutes, or until a stable gel has formed.
-
Prepare a 100 mM glycine solution in 1X PBS to act as a quenching buffer.
-
Submerge the cured hydrogel in the quenching buffer for 15-30 minutes to neutralize any unreacted glyoxal.
-
-
Washing and Sterilization:
-
Wash the quenched hydrogel extensively with sterile 1X PBS (3-4 changes over 2 hours) to remove residual quenching agent and unreacted components.
-
The hydrogel is now ready for cell seeding or use in other downstream applications. For cell encapsulation, the cells would be mixed into the gelatin solution just prior to the addition of glyoxal.
-
Caption: General experimental workflow for fabricating a glyoxal-crosslinked hydrogel.
4.3 Characterization and Validation
-
Gelation Time: Determined by the vial tilting method. Higher glyoxal concentrations lead to shorter gelation times.[18]
-
Swelling Ratio: Measures the hydrogel's water uptake capacity. Calculated as (Wet Weight - Dry Weight) / Dry Weight. Expect lower swelling ratios with increased crosslinking.[19]
-
Mechanical Testing: Use rheometry or compression testing to measure the storage modulus (G') and compressive strength. Both should increase with higher glyoxal concentration.
-
Biocompatibility: Perform cell viability assays (e.g., Live/Dead, MTT) with cells cultured on or within the hydrogel to confirm low cytotoxicity.[19][20]
Protocol 2: Formation of a Polysaccharide Hydrogel (Chitosan/PVA)
This protocol details the creation of a chitosan/polyvinyl alcohol (PVA) blend hydrogel, crosslinked with glyoxal under acidic conditions.
5.1 Materials and Reagents
| Reagent | Supplier | Cat. No. | Notes |
| Chitosan (Low molecular weight) | Sigma-Aldrich | 448869 | |
| Polyvinyl Alcohol (PVA, Mw 89,000-98,000) | Sigma-Aldrich | 363138 | |
| Acetic Acid, Glacial | Fisher Scientific | A38-212 | |
| Glyoxal Solution (40% in H₂O) | Sigma-Aldrich | 128465 |
5.2 Step-by-Step Methodology
-
Polymer Solution Preparation:
-
Prepare a 2% (w/v) chitosan solution by dissolving 2 g of chitosan in 100 mL of 1% (v/v) aqueous acetic acid. Stir overnight to ensure complete dissolution.
-
Prepare a 10% (w/v) PVA solution by dissolving 10 g of PVA in 100 mL of deionized water. Heat to 90°C with stirring until fully dissolved, then cool to room temperature.
-
Create the blend by mixing the chitosan and PVA solutions at a 1:1 volume ratio with continuous stirring for 1 hour.
-
-
Acid-Catalyzed Crosslinking:
-
Adjust the pH of the chitosan/PVA blend to ~3.0 using 1 M HCl. This acidic environment catalyzes the acetal formation reaction.[7]
-
Add glyoxal (40% solution) directly to the blend to achieve a final concentration of 5% (w/w) relative to the total polymer content.
-
Stir the mixture vigorously for 5 minutes.
-
-
Casting and Curing:
-
Pour the solution into a petri dish or desired mold to form a film or scaffold.
-
Cure the hydrogel in an oven at 60°C for 2-3 hours.
-
-
Purification:
-
After curing, immerse the hydrogel in deionized water for 24 hours, changing the water several times to wash away unreacted glyoxal and acetic acid.[21]
-
The hydrogel can then be dried or used in its hydrated state.
-
Safety and Handling
Glyoxal (40% solution) is classified as a substance that causes skin and eye irritation, may cause an allergic skin reaction, and is suspected of causing genetic defects.[17][22]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling glyoxal solutions.[16]
-
Handling: All handling of the concentrated glyoxal solution should be performed in a certified chemical fume hood to avoid inhalation of vapors.[16]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[16] In case of eye contact, flush with water for at least 15 minutes and seek medical attention.[16]
Conclusion
Glyoxal, acting through its hydrated this compound form, is a highly effective and versatile crosslinking agent for a wide range of biopolymers. Its lower cytotoxicity compared to traditional aldehydes, coupled with rapid and controllable reaction kinetics, makes it an excellent choice for creating hydrogels for drug delivery, tissue engineering, and other biomedical applications. By carefully tuning parameters such as polymer type, pH, and glyoxal concentration, researchers can design advanced biomaterials with tailored physical and biological properties.
References
- Material Safety Data Sheet - Glyoxal 40% Aqueous Solution. (n.d.). Cole-Parmer.
- Grabska-Zielińska, S., et al. (2024). Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. National Institutes of Health.
- Wang, L., & Stegemann, J. P. (2011). Glyoxal Crosslinking of Cell-Seeded Chitosan/Collagen Hydrogels for Bone Regeneration. National Institutes of Health.
- Safety Data Sheet: Glyoxal solution 40 %. (2022). Carl ROTH.
- Safety Data Sheet (SDS) Glyoxal Solution. (n.d.). LPS.org.
- Flores Bracamonte, M. C., et al. (2025). Chitosan hydrogels crosslinked with glyoxal as controlled drug release systems. ResearchGate.
- Safety Data Sheet: Glyoxal (40% solution in water). (n.d.). DC Fine Chemicals.
- The preparation and characterization of chitosan-based hydrogels cross-linked by glyoxal. (n.d.). ResearchGate.
- Safety Data Sheet: Glyoxal solution 40 %. (2022). Carl ROTH.
- Glyoxal Crosslinking of Cell-Seeded Chitosan/Collagen Hydrogels for Bone Regeneration. (2025). ResearchGate.
- Glyoxal-Crosslinked Chitosan/Gelatin Hydrogel. (n.d.). Encyclopedia MDPI.
- The Preparation and Characterization of Chitosan-Based Hydrogels Cross-Linked by Glyoxal. (2021). National Institutes of Health.
- Aqueous-phase behavior of glyoxal and methylglyoxal observed with carbon and oxygen K-edge X-ray absorption spectroscopy. (2021). Atmospheric Chemistry and Physics.
- The Preparation and Characterization of Chitosan-Based Hydrogels Cross-Linked by Glyoxal. (2025). ResearchGate.
- Developing a Glyoxal-Crosslinked Chitosan/Gelatin Hydrogel for Sustained Release of Human Platelet Lysate to Promote Tissue Regeneration. (2021). MDPI.
- A description of a possible mechanism for glyoxal cross-linking to chitosan. (n.d.). ResearchGate.
- The schematic cross-linking mechanism of chitosan by glyoxal. (n.d.). ResearchGate.
- Study of the Crosslinking of PVA with Glyoxal in LbL Nanocomposites. (n.d.). Scirp.org.
- Influence of glyoxal crosslinker on swelling behavior of composite hydrogel based on lignin and poly vinyl alcohol. (2021). Tạp chí Công Thương.
- Competitive hemiacetalization and acetalization: Cross-linking of cellulose by glyoxal. (2025). ResearchGate.
- Studies of cross-linking reaction on chitosan fiber with glyoxal. (2025). ResearchGate.
- Crosslinking of mechanism of PVA/S with glyoxal. (n.d.). ResearchGate.
- Glyoxal. (n.d.). Wikipedia.
- Glyoxal processing in aqueous particles. (2010). Atmospheric Chemistry and Physics.
- This compound. (n.d.). Benchchem.
- Application Notes and Protocols for Protein Crosslinking Using Glyoxal. (n.d.). Benchchem.
- Developing a Glyoxal-Crosslinked Chitosan/Gelatin Hydrogel for Sustained Release of Human Platelet Lysate to Promote Tissue Regeneration. (2021). National Institutes of Health.
- Glyoxal modification of gelatin leads to change in properties of solutions and resulting films. (2025). ResearchGate.
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The Untapped Potential of a Transient Polyol: Application Notes on Ethane-1,1,2,2-tetrol in Advanced Materials Science
Foreword: Navigating the Nuances of a Kinetically Labile Building Block
To the esteemed researchers, scientists, and drug development professionals, this document serves as a specialized guide to the theoretical and potential applications of Ethane-1,1,2,2-tetrol in materials science. It is imperative to begin with a point of scientific integrity: this compound, possessing two geminal diol functionalities, is an inherently unstable molecule in its isolated form.[1][2] Geminal diols are known to readily undergo dehydration to form carbonyl compounds; in this case, this compound is the hydrated monomer of glyoxal and exists in equilibrium with it in aqueous solutions.[3]
However, the transient nature of a molecule does not preclude its utility. The reactivity of this compound and its potential to act as a highly functionalized C2 building block present a unique, albeit challenging, opportunity in materials synthesis. This guide, therefore, moves beyond a conventional application note for a stable compound. Instead, it offers a forward-looking perspective on how to harness the potential of this fleeting polyol, focusing on in-situ generation and reactions that leverage its high hydroxyl density. The protocols outlined herein are designed as robust starting points for research and development, emphasizing the critical control parameters necessary when working with such a reactive species.
Part 1: Foundational Chemistry and In-Situ Generation
This compound (CAS 44307-07-5) is the smallest possible tetrol with a two-carbon backbone.[4][5] Its structure is characterized by two hydroxyl groups attached to each carbon atom. This arrangement is the source of both its potential functionality and its instability.
The Geminal Diol Instability
The presence of two electron-withdrawing hydroxyl groups on the same carbon atom is energetically unfavorable. The molecule readily eliminates water to form the more stable carbonyl compound, glyoxal (OCHCHO). This equilibrium is dynamic and highly dependent on factors such as concentration, temperature, and pH.
Synthesis and In-Situ Generation
While challenging to isolate, this compound can be generated in solution. The primary methods include:
-
Hydration of Glyoxal: The most direct method is the hydration of glyoxal in an aqueous medium. This is an equilibrium process, but the concentration of the tetrol can be influenced by reaction conditions.
-
Hydrolysis of Precursors: A common synthetic route involves the hydrolysis of 1,1,2,2-tetraacetoxyethane. This method can provide a purer source of the tetrol in solution.[3]
For most material science applications, the in-situ generation of this compound from a stable precursor like glyoxal will be the most practical approach.
Part 2: Hypothetical Applications in Materials Science
The high density of hydroxyl groups in this compound suggests its potential as a potent crosslinking agent, a precursor for functional polymers, and a chelating agent for metal ions.
Application Note 1: Hyper-Crosslinked Hydrogels for Biomedical Applications
Concept: The four hydroxyl groups of this compound can act as reactive sites for creating a dense, three-dimensional polymer network. Such hydrogels could exhibit high water content, tunable mechanical properties, and biocompatibility, making them suitable for applications such as drug delivery, tissue engineering scaffolds, and wound dressings.
Experimental Rationale: This protocol utilizes the in-situ formation of this compound from glyoxal to crosslink a biocompatible polymer, polyvinyl alcohol (PVA). The reaction is catalyzed by an acid, which promotes both the hydration of glyoxal and the acetalization reaction between the tetrol and the hydroxyl groups of PVA.
Protocol 1: Synthesis of a Hyper-Crosslinked PVA Hydrogel
Materials:
-
Polyvinyl alcohol (PVA), 87-89% hydrolyzed, average M.W. 85,000-124,000
-
Glyoxal solution (40% in water)
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a 10% (w/v) PVA solution by dissolving PVA in deionized water at 90°C with constant stirring until the solution is clear. Allow the solution to cool to room temperature.
-
In a separate vessel, prepare the crosslinking solution by diluting the 40% glyoxal solution with deionized water to achieve a final concentration of 10%.
-
To 10 mL of the PVA solution, add 1 mL of the 10% glyoxal solution and mix thoroughly.
-
Initiate the crosslinking reaction by adding 0.5 mL of 1 M HCl to the PVA/glyoxal mixture. Stir vigorously for 30 seconds.
-
Immediately cast the solution into a petri dish or a desired mold.
-
Allow the gel to form at room temperature for 24 hours in a sealed container to prevent dehydration.
-
After 24 hours, immerse the hydrogel in a large volume of deionized water for 48 hours, changing the water every 8 hours, to remove any unreacted chemicals and the acid catalyst.
-
Finally, equilibrate the hydrogel in PBS (pH 7.4) before characterization.
Data Presentation: Expected Properties of the Hydrogel
| Property | Expected Outcome | Rationale |
| Swelling Ratio | Moderate to Low | The high crosslink density from the tetra-functional tetrol will limit water uptake. |
| Mechanical Strength | High | Increased number of crosslinks per unit volume will result in a stiffer gel. |
| Porosity | Low | The dense polymer network will result in smaller pore sizes. |
Workflow Diagram:
Caption: Workflow for the synthesis of a hyper-crosslinked PVA hydrogel.
Application Note 2: Synthesis of Functionalized Carbon Nanodots
Concept: this compound can serve as a carbon and oxygen-rich precursor for the bottom-up synthesis of carbon nanodots (CNDs). The high density of hydroxyl groups is expected to yield CNDs with excellent water solubility and a surface rich in functional groups, making them suitable for bioimaging and sensing applications.
Experimental Rationale: This protocol employs a one-pot hydrothermal method to synthesize CNDs from glyoxal and ethylenediamine. In this reaction, glyoxal is hydrated in-situ to form this compound, which then undergoes polymerization and carbonization. Ethylenediamine acts as a nitrogen source for N-doping and surface passivation.
Protocol 2: Hydrothermal Synthesis of N-doped Carbon Nanodots
Materials:
-
Glyoxal solution (40% in water)
-
Ethylenediamine
-
Deionized water
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a beaker, dissolve 1 mL of 40% glyoxal solution and 0.5 mL of ethylenediamine in 20 mL of deionized water.
-
Stir the solution for 15 minutes at room temperature.
-
Transfer the solution to a 50 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it at 180°C for 8 hours.
-
Allow the autoclave to cool down to room temperature naturally.
-
The resulting dark brown solution contains the CNDs.
-
Centrifuge the solution at 10,000 rpm for 10 minutes to remove any large aggregates.
-
Collect the supernatant and dialyze it against deionized water for 24 hours using a dialysis membrane (MWCO 1000 Da) to remove unreacted precursors.
-
The purified CND solution can be stored at 4°C for further characterization.
Data Presentation: Expected Properties of the CNDs
| Property | Expected Outcome | Rationale |
| Quantum Yield | High | The presence of abundant surface hydroxyl and amine groups can lead to high fluorescence. |
| Particle Size | < 10 nm | Typical for CNDs synthesized via hydrothermal methods. |
| Elemental Composition | C, H, N, O | The precursors provide all the necessary elements. |
Reaction Pathway Diagram:
Caption: Proposed reaction pathway for the synthesis of N-doped CNDs.
Part 3: Concluding Remarks and Future Outlook
The exploration of this compound in materials science is still in its infancy, primarily due to its inherent instability. However, by viewing this instability as a gateway to high reactivity, we can envision novel synthetic strategies. The protocols detailed in this guide are intended to be foundational, encouraging researchers to explore the rich chemistry of this transient polyol. Future work could focus on stabilizing the tetrol through complexation with metal ions or by exploring non-aqueous reaction systems. The development of controlled polymerization techniques that leverage the tetra-functionality of this molecule could lead to a new class of advanced materials with unique properties.
References
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Chemical Science (RSC Publishing). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. [Link]
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Application Note: Glyoxal as a C2-Symmetric Linchpin for Chiral N-Heterocyclic Carbene (NHC) Ligand Synthesis
Abstract
The pursuit of novel, efficient chiral ligands is a cornerstone of modern asymmetric catalysis, driving innovation in pharmaceutical and fine chemical synthesis. While conceptually appealing as a fundamental C2-symmetric building block, ethane-1,1,2,2-tetrol is an elusive, non-isolable hydrate of glyoxal.[1][2] This application note reframes the challenge, presenting its stable and commercially available synthetic equivalent, glyoxal , as a versatile precursor for the synthesis of high-value C2-symmetric chiral N-heterocyclic carbene (NHC) ligands. We provide a scientifically grounded, step-by-step protocol for the synthesis of a chiral bis(imidazolium) salt, the direct precursor to a C2-symmetric NHC ligand, by leveraging the condensation reaction between glyoxal and a readily available chiral primary amine.
Introduction: The Concept of a C2-Symmetric Core
C2-symmetric ligands have proven to be a "privileged" structural class in asymmetric catalysis.[3] Their symmetry simplifies the diastereomeric transition states in a catalytic cycle, often leading to higher enantioselectivities. The hypothetical molecule, this compound, represents the simplest conceivable C2-symmetric, tetra-functionalized aliphatic scaffold. However, geminal diols are notoriously unstable, and this tetrol exists only transiently in aqueous solutions of glyoxal (OCHCHO), the smallest dialdehyde.[1][4]
In aqueous solution, glyoxal exists in a complex equilibrium with its monomeric hydrate (ethane-1,1,2-triol-1-one), the fully hydrated tetrol form (this compound), and various dimeric and trimeric oligomers.[1][5][6] For synthetic applications, the reactive species is the dicarbonyl form, making commercially available 40% aqueous glyoxal solution an ideal and practical starting material.[1] By reacting this achiral C2-symmetric dicarbonyl with enantiopure building blocks, chirality can be effectively installed into a new ligand framework. This note focuses on the synthesis of chiral NHC precursors, a class of ligands that has revolutionized organometallic catalysis.[7]
Conceptual Bridge: From Unstable Tetrol to Practical Precursor
The diagram below illustrates the relationship between the theoretical tetrol and the practical synthetic equivalent, glyoxal, which serves as the entry point for the synthesis protocol.
Caption: From theoretical tetrol to practical synthesis via glyoxal.
Synthesis of a C2-Symmetric Bis(imidazolium) Salt
The most atom-economical and direct method to construct the imidazolium core of an NHC precursor involves the condensation of glyoxal, two equivalents of a primary amine, and a formaldehyde equivalent.[7][8] By using an enantiopure primary amine, we can generate a C2-symmetric chiral imidazolium salt.
This protocol details the synthesis of (R,R)-1,3-bis(1-phenylethyl)imidazolium chloride, a precursor to a well-established family of chiral NHC ligands.[9]
Overall Synthetic Workflow
Caption: Workflow for chiral imidazolium salt synthesis.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 3.1: Synthesis of (R,R)-N,N'-bis(1-phenylethyl)ethane-1,2-diimine (Chiral Diimine Intermediate)
This step involves the condensation of glyoxal with two equivalents of a chiral amine to form the C2-symmetric diimine. This intermediate can be isolated or used directly in the next step.
-
Rationale: The formation of the imine bond is a robust and high-yielding reaction. Using methanol as a solvent facilitates the reaction and allows for easy removal post-reaction. Cooling the initial mixture controls the exotherm of the reaction.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| Glyoxal (40% aq. solution) | 1.0 | 58.04 | 14.5 g | Contains 0.1 mol glyoxal |
| (R)-1-Phenylethylamine | 2.05 | 121.18 | 25.0 g (0.206 mol) | A slight excess ensures full consumption of glyoxal. |
| Methanol (MeOH) | - | - | 200 mL | Anhydrous grade recommended. |
| Magnesium Sulfate (MgSO₄) | - | - | ~10 g | Anhydrous, for drying. |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add (R)-1-phenylethylamine and 150 mL of methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 40% aqueous glyoxal solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Add anhydrous magnesium sulfate to the reaction mixture to remove water. Stir for an additional 20 minutes.
-
Filter the mixture to remove the MgSO₄, and wash the solid with a small amount of methanol (~50 mL).
-
Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude diimine as a yellow oil. The product is often used in the next step without further purification.
Self-Validation/Characterization: The formation of the diimine can be confirmed by ¹H NMR spectroscopy by the appearance of the characteristic imine proton signal (CH =N) around 8.0-8.3 ppm and the disappearance of the aldehyde proton from glyoxal.
Protocol 3.2: Cyclization to form (R,R)-1,3-bis(1-phenylethyl)imidazolium chloride
This step constructs the five-membered imidazolium ring by reacting the diimine with a formaldehyde source and an acid.
-
Rationale: Paraformaldehyde serves as a convenient source of anhydrous formaldehyde (the C2 carbon of the NHC). Chlorotrimethylsilane (TMSCl) acts as both a Lewis acid catalyst and a source of chloride for the final salt.[8] Dioxane is an appropriate anhydrous solvent for this transformation.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| Crude Diimine Intermediate | 1.0 | 264.36 | ~0.1 mol | From Protocol 3.1 |
| Paraformaldehyde | 1.2 | 30.03 (as CH₂O) | 3.6 g (0.12 mol) | Ensures complete reaction. |
| Chlorotrimethylsilane (TMSCl) | 1.1 | 108.64 | 13.0 g (0.12 mol) | Freshly distilled recommended. Add via syringe. |
| 1,4-Dioxane | - | - | 250 mL | Anhydrous grade is critical. |
| Diethyl Ether (Et₂O) | - | - | ~200 mL | For precipitation/washing. |
Procedure:
-
Dissolve the crude diimine from the previous step in 250 mL of anhydrous 1,4-dioxane in a 500 mL three-neck flask under a nitrogen atmosphere.
-
Add paraformaldehyde to the solution.
-
Heat the mixture to 80 °C with stirring.
-
Slowly add TMSCl via syringe over 20 minutes. A precipitate may begin to form.
-
Maintain the reaction at 80 °C for 12-16 hours. Monitor by TLC until the diimine starting material is consumed.
-
Cool the reaction mixture to room temperature. The product often precipitates as an off-white solid.
-
Add 200 mL of diethyl ether to the flask to complete the precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with diethyl ether (2 x 50 mL) to remove any unreacted starting materials and byproducts.
-
Dry the solid under high vacuum to yield the (R,R)-1,3-bis(1-phenylethyl)imidazolium chloride.
Self-Validation/Characterization: The final product should be characterized by:
-
¹H and ¹³C NMR: To confirm the structure, paying attention to the appearance of the acidic C2-proton signal (N-CH -N) in the ¹H NMR spectrum (typically >9.5 ppm) and the corresponding carbon signal in the ¹³C NMR spectrum.
-
Mass Spectrometry (ESI+): To confirm the molecular weight of the cation.
-
Polarimetry or Chiral HPLC: To confirm the enantiopurity of the product.
Application in Asymmetric Catalysis
The synthesized imidazolium salt is a stable, air-tolerant solid that serves as the immediate precursor to the active NHC catalyst. The free carbene can be generated in situ by deprotonation with a suitable base (e.g., potassium tert-butoxide, NaH) and then complexed to a transition metal (e.g., Pd, Ru, Au, Ir) to form the active chiral catalyst.[10] Alternatively, it can be used directly as an organocatalyst in reactions like the benzoin condensation.
These glyoxal-derived chiral NHC ligands are valuable in a range of enantioselective transformations, including:
-
Asymmetric hydrogenation and transfer hydrogenation.
-
Allylic alkylation reactions.[11]
-
Metathesis reactions.
-
Asymmetric C-H functionalization.
Conclusion
By recognizing that the unstable this compound is conceptually and synthetically represented by glyoxal, we unlock a practical and powerful strategy for the synthesis of valuable C2-symmetric chiral ligands. The protocols provided herein demonstrate an efficient, two-step synthesis of a chiral bis(imidazolium) salt from readily available starting materials. This approach provides researchers and drug development professionals with a reliable method to access a versatile class of chiral NHC ligands, enabling further innovation in the field of asymmetric catalysis.
References
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Whipple, E. B. (1970). The structure of glyoxal in water. Journal of the American Chemical Society, 92(24), 7183–7186. Available at: [Link]
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Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 21880647, Glyoxal hydrate. Retrieved January 7, 2026 from [Link].
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Dapson, R. W. (2017). Glyoxal fixation: How it works and why it only occasionally needs antigen retrieval. Biotechnic & Histochemistry, 92(1), 25-32. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 92988, Glyoxal trimer dihydrate. Retrieved January 7, 2026 from [Link].
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Gomółka, G., & Grela, K. (2017). Chiral N-heterocyclic Carbene Gold Complexes: Synthesis and Applications in Catalysis. Molecules, 22(7), 1143. Available at: [Link]
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Wikipedia contributors. (2024, December 18). Glyoxal. In Wikipedia, The Free Encyclopedia. Retrieved January 7, 2026, from [Link]
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Sako, S., et al. (2006). Synthesis of C2-symmetric 1,3-bis(1-arylethyl)imidazolium salts and their application to enantioselective acylation of racemic secondary alcohols. Tetrahedron, 62(2-3), 302-308. Available at: [Link]
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Feng, X., et al. (2015). Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Organic Chemistry Frontiers, 2(2), 153-157. Available at: [Link]
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Pfister, X., et al. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2454–2465. Available at: [Link]
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Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition, 37(19), 2580-2627. Available at: [Link]
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Diez-Gonzalez, S., & Nolan, S. P. (2008). Stereoelectronic Parameters Associated with N-Heterocyclic Carbene (NHC) Ligands: A Quest for Understanding. Coordination Chemistry Reviews, 252(10-11), 1179-1188. Available at: [Link]
- Alexakis, A., & Mangeney, P. (Eds.). (2002). Chiral Diazaligands for Asymmetric Synthesis. Wiley-VCH.
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Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to non-symmetric P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726. Available at: [Link]
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Organ, M. G., et al. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2454-2465. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3016424, this compound. Retrieved January 7, 2026 from [Link].
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Davies, I. W., et al. (2000). Chiral diamines in asymmetric synthesis. Tetrahedron: Asymmetry, 11(20), 4061-4075. Available at: [Link]
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Boyd, E., et al. (2004). Synthesis of New Chiral N-Heterocyclic Carbene-Imine Ligands and Their Application to an Asymmetric Allylic Alkylation Reaction. Organic Letters, 6(18), 3079-3082. Available at: [Link]
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Nicolai, S., & Cramer, N. (2016). Asymmetric Catalysis Powered by Chiral Cyclopentadienyl Ligands. Journal of the American Chemical Society, 138(12), 3935-3941. Available at: [Link]
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Guo, H., et al. (2024). Emerging Capabilities of Nonclassical Noncovalent Interactions and Asymmetric Catalysis in Stereoselective Glycosylations and Carbohydrate Functionalizations. Accounts of Chemical Research. Available at: [Link]
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Terada, M., et al. (2010). Enantioselective Aldol-Type Reaction of an Enamide with Ethyl Glyoxylate Catalyzed by a Chiral Brønsted Acid. Angewandte Chemie International Edition, 49(36), 6273-6277. Available at: [Link]
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The Pivotal Role of Hydroxyl-Functionalized Modulators in the Precision Synthesis of Metal-Organic Frameworks
Introduction: Beyond the Linker – The Unseen Influence of Modulators in MOF Synthesis
In the intricate world of metal-organic framework (MOF) synthesis, the primary building blocks—metal nodes and organic linkers—often take center stage. However, the subtle yet profound impact of other chemical species present in the reaction mixture, known as modulators, is increasingly recognized as a critical factor in dictating the final properties of these crystalline materials. While the molecule ethane-1,1,2,2-tetrol is not a recognized linker in conventional MOF synthesis, its core chemical feature—a high density of hydroxyl (-OH) groups—provides an excellent conceptual starting point for understanding the powerful role of hydroxyl-containing modulators in MOF self-assembly.
This guide delves into the nuanced world of modulated MOF synthesis, with a particular focus on how simple alcohols and polyols can be leveraged to control crystallite size, morphology, and defect density. By competing with the primary linker for coordination to the metal centers, these modulators kinetically temper the growth process, leading to materials with enhanced porosity, stability, and ultimately, performance in applications ranging from gas storage to drug delivery. We will explore the underlying coordination chemistry, provide a detailed protocol for a modulated synthesis, and present a framework for rationally designing and optimizing MOF materials.
Part 1: The Mechanism of Modulated Synthesis
The synthesis of a MOF is a complex self-assembly process governed by the thermodynamics and kinetics of coordination bond formation. In a typical synthesis, the rapid and often irreversible formation of metal-linker bonds can lead to the rapid precipitation of a poorly crystalline or amorphous solid. Modulators are introduced to prevent this uncontrolled growth.
A modulator is typically a monofunctional ligand that resembles the linker's coordinating group. In the case of carboxylate-based MOFs, common modulators are monocarboxylic acids (e.g., acetic acid, formic acid). However, alcohols and water can also play a significant modulatory role, especially in syntheses involving metal ions with a high affinity for oxygen-based ligands.
The core principle of modulation lies in reversible coordination. The modulator competes with the multidentate organic linker for the available coordination sites on the metal ion or cluster. Because the modulator is monofunctional, it acts as a temporary "cap," preventing the rapid extension of the framework in three dimensions. This capping effect slows down the overall crystallization rate, allowing for more ordered growth and the formation of larger, more perfect crystals. The concentration and binding affinity of the modulator are key parameters that can be tuned to control the final MOF properties.
Figure 1: A conceptual diagram illustrating the difference between unmodulated and modulated MOF synthesis.
Part 2: Protocol for Modulated Synthesis of UiO-66 with an Alcohol Modulator
UiO-66 is a well-known zirconium-based MOF with exceptional thermal and chemical stability, making it a prime candidate for applications in catalysis and drug delivery. The following protocol details the synthesis of UiO-66 using isopropanol not only as a solvent but also as a modulator to influence crystal growth.
Materials and Equipment
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol
-
20 mL scintillation vials
-
Oven
-
Centrifuge
-
Fume hood
Step-by-Step Protocol
-
Stock Solution Preparation:
-
Prepare a stock solution of ZrCl₄ in a mixture of DMF and isopropanol. The ratio of DMF to isopropanol can be varied to tune the modulatory effect. A typical starting point is a 1:1 (v/v) ratio.
-
Prepare a separate stock solution of the linker, terephthalic acid, in DMF.
-
-
Reaction Mixture Assembly:
-
In a 20 mL scintillation vial, combine the metal and linker stock solutions in a 1:1 molar ratio of ZrCl₄ to H₂BDC.
-
The final concentration of the reactants in the solution will influence the nucleation and growth kinetics. A typical concentration range is 0.1 M to 0.5 M.
-
-
Crystallization:
-
Cap the vial tightly and place it in a preheated oven at 120 °C for 24 hours. The static heating allows for slow, controlled crystal growth.
-
-
Product Isolation and Activation:
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A white crystalline powder should be visible at the bottom of the vial.
-
Separate the solid product from the solvent by centrifugation (e.g., 10,000 rpm for 10 minutes).
-
Decant the supernatant and wash the solid with fresh DMF three times, followed by three washes with a volatile solvent like ethanol or acetone to remove any residual DMF and unreacted precursors.
-
To activate the MOF and ensure a porous structure, the solvent molecules within the pores must be removed. This can be achieved by heating the sample under vacuum (e.g., 150 °C for 12 hours).
-
Data Presentation: Effect of Modulator Concentration
The following table summarizes the expected trend in UiO-66 crystallite size as a function of the isopropanol (modulator) concentration.
| DMF:Isopropanol Ratio (v/v) | Effective Modulator Concentration | Expected Average Crystallite Size (nm) | Notes |
| 1:0 | Low | 50 - 100 | Rapid nucleation and growth, potentially leading to smaller, more defective crystals. |
| 1:1 | Medium | 200 - 400 | Slower crystal growth, resulting in larger, more well-defined octahedral crystals. |
| 1:3 | High | 500 - 800 | Significantly retarded growth; may require longer reaction times or higher temperatures to achieve good yield. |
Part 3: Characterization and Validation
To confirm the successful synthesis and to understand the effects of the modulation, a suite of characterization techniques should be employed:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF. The peak positions should match the simulated pattern for UiO-66.
-
Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size distribution. This will directly show the effect of the modulator on the crystal habit.
-
Nitrogen Gas Adsorption-Desorption Analysis: To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the activated MOF. A successful synthesis will yield a high surface area (typically > 1000 m²/g for UiO-66).
Figure 2: A workflow diagram for the synthesis and characterization of modulated MOFs.
Conclusion and Future Outlook
The use of hydroxyl-containing modulators is a powerful yet straightforward strategy for gaining precise control over the synthesis of metal-organic frameworks. By understanding the principles of competitive coordination, researchers can tune the crystallinity, size, and defect landscape of MOFs to suit specific applications. While simple alcohols like isopropanol are effective, the exploration of more complex polyols could open new avenues for creating hierarchical pore structures or introducing new functionalities. As the field of MOF engineering continues to mature, the rational application of modulators will undoubtedly play a central role in the development of next-generation materials for drug delivery, catalysis, and beyond.
References
-
Title: A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability Source: Journal of the American Chemical Society URL: [Link]
-
Title: Modulated Synthesis of Metal-Organic Frameworks Source: Chemical Society Reviews URL: [Link]
-
Title: The Chemistry and Applications of Metal-Organic Frameworks Source: Science URL: [Link]
Application Note & Protocol: Derivatization Strategies for the Analysis of Glyoxal, the Precursor to Ethane-1,1,2,2-tetrol
Introduction: The Challenge of Ethane-1,1,2,2-tetrol and the Glyoxal Precursor
This compound (CAS 44307-07-5) is the theoretical hydrate of glyoxal, the smallest α-dicarbonyl compound.[1][2][3] In aqueous systems, glyoxal exists in equilibrium with its hydrated forms, including the tetrol.[1] However, this compound is highly unstable and has not been isolated as a stable compound for direct analysis.[1][4] Therefore, analytical protocols must target its readily available and more stable precursor, glyoxal (CHOCHO).
Glyoxal itself presents significant analytical challenges. Its high reactivity, polarity, and low volatility make it unsuitable for direct analysis by standard methods like gas chromatography-mass spectrometry (GC-MS).[5] Furthermore, its lack of a strong chromophore limits its detectability in high-performance liquid chromatography (HPLC) with UV detection.[5] To overcome these limitations, derivatization is an essential strategy. This process converts glyoxal into a stable, less polar, and more easily detectable derivative, enabling robust and sensitive quantification in various matrices, from biological fluids to environmental samples.[6][7][8]
This guide provides detailed protocols for two field-proven derivatization methods for glyoxal, tailored for researchers in life sciences and drug development.
Method 1: Quinoxaline Formation with o-Phenylenediamine (OPD) for HPLC Analysis
Principle & Rationale:
This is a classic and robust method for the analysis of α-dicarbonyl compounds. Glyoxal reacts with o-phenylenediamine (OPD) in a cyclocondensation reaction to form 2,3-dimethylquinoxaline, a stable, planar molecule with a strong UV chromophore and fluorescence properties. This derivatization dramatically enhances detection sensitivity for HPLC-UV or HPLC-Fluorescence analysis.[9][10][11] The reaction is specific for α-dicarbonyls and is widely used for quantifying glyoxal in complex matrices like food and biological samples.[9][11]
Logical Workflow for Quinoxaline Formation
Caption: Workflow for glyoxal derivatization using o-phenylenediamine (OPD).
Detailed Experimental Protocol: OPD Derivatization
1. Materials & Reagents:
-
Glyoxal standard (40% in water)
-
o-Phenylenediamine (OPD), >99.5% purity
-
Methanol and Acetonitrile (HPLC grade)
-
Perchloric acid (HClO4)
-
Sodium acetate
-
Internal Standard (IS): e.g., 3,4-Hexanedione or other suitable dicarbonyl
-
Solid Phase Extraction (SPE) C18 cartridges
-
Vortex mixer
-
Thermostatic water bath or heat block
2. Reagent Preparation:
-
Glyoxal Stock Solution (1 mg/mL): Dilute the 40% glyoxal solution in ultrapure water. Prepare fresh weekly.
-
OPD Derivatizing Reagent (10 mg/mL): Dissolve 100 mg of OPD in 10 mL of 0.5 M HClO4. This solution should be prepared fresh daily and protected from light.
-
Internal Standard Stock (1 mg/mL): Prepare in methanol.
-
Mobile Phase (Example): Acetonitrile and 20 mM Sodium Acetate buffer (pH 5.0), adjusted as needed for optimal chromatographic separation.
3. Step-by-Step Protocol:
-
Sample Preparation:
-
For biological fluids (e.g., urine, deproteinized plasma), take 100 µL of the sample.[12]
-
Spike with 10 µL of the Internal Standard working solution.
-
-
Derivatization Reaction:
-
Add 50 µL of the OPD Derivatizing Reagent to the sample.
-
Vortex thoroughly for 30 seconds.
-
Incubate the mixture at 40°C for 4 hours in the dark.[12] The reaction time can be optimized, but this duration ensures complete derivatization for low-level quantification.
-
-
Sample Cleanup (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load the entire reaction mixture onto the cartridge.
-
Wash the cartridge with 3 mL of ultrapure water to remove salts and polar interferences.
-
Elute the quinoxaline derivatives with 2 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at ~315 nm or a fluorescence detector (Excitation: ~315 nm, Emission: ~365 nm).
-
Run a gradient elution to separate the quinoxaline derivative from other matrix components.
-
Method 2: PFBHA Oximation for GC-MS Analysis
Principle & Rationale:
For highly sensitive and specific analysis, especially in complex environmental or clinical samples, GC-MS is the method of choice. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a superior derivatizing agent for carbonyl compounds, including glyoxal.[13][14] It reacts with the two aldehyde groups of glyoxal to form a stable bis-oxime derivative.[15]
The key advantages of this method are:
-
Enhanced Volatility: The resulting derivative is significantly more volatile and thermally stable than glyoxal, making it ideal for GC analysis.[13]
-
Extreme Sensitivity: The pentafluorobenzyl group is strongly electron-capturing, which allows for ultra-trace detection using an Electron Capture Detector (ECD) or high-sensitivity analysis in Negative Chemical Ionization (NCI) mode with a mass spectrometer.[13]
-
Structural Confirmation: Mass spectrometry provides definitive structural information for confident identification.
Reaction Scheme for PFBHA Derivatization
Caption: Conversion of glyoxal to a stable oxime for GC-MS analysis using PFBHA.
Detailed Experimental Protocol: PFBHA Derivatization
1. Materials & Reagents:
-
Glyoxal standard (40% in water)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), >98%
-
Hexane or Dichloromethane (GC grade)[16]
-
Sodium sulfate (anhydrous)
-
Phosphate buffer (0.1 M, pH 6.0)
-
Internal Standard (IS): e.g., o-Chlorobenzaldehyde or an isotopically labeled glyoxal standard.[8]
-
GC vials with inserts
-
Vortex mixer
-
Centrifuge
2. Reagent Preparation:
-
Glyoxal Stock Solution (1 mg/mL): Dilute the 40% glyoxal solution in ultrapure water.
-
PFBHA Derivatizing Reagent (15 mg/mL): Dissolve 150 mg of PFBHA in 10 mL of ultrapure water. Prepare fresh daily.
-
Internal Standard Stock (1 mg/mL): Prepare in methanol.
3. Step-by-Step Protocol:
-
Sample Preparation:
-
To a 10 mL glass vial, add 1 mL of the aqueous sample (or standard).
-
Add 1 mL of 0.1 M phosphate buffer (pH 6.0) to maintain optimal reaction conditions.[17]
-
Spike with 10 µL of the Internal Standard working solution.
-
-
Derivatization Reaction:
-
Add 200 µL of the PFBHA reagent to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate at 60°C for 30-60 minutes to drive the reaction to completion.[15]
-
-
Extraction:
-
Cool the vial to room temperature.
-
Add 1 mL of hexane (or dichloromethane). Dichloromethane is often more efficient for extracting multifunctional derivatives.[16]
-
Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative into the organic phase.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Transfer the dried organic extract to a GC vial with an insert.
-
GC Column: A low- to mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is recommended.
-
Injection: 1 µL splitless injection.
-
Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
MS Detection: Use either full scan mode to identify the derivative or Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic fragment ions of the glyoxal-bis-PFBHA oxime. The reaction typically produces (E) and (Z) isomers, which may be chromatographically resolved.[15]
-
Data Summary and Method Comparison
| Parameter | Method 1: OPD Derivatization (HPLC) | Method 2: PFBHA Derivatization (GC-MS) |
| Analyte Form | Quinoxaline Derivative | Bis-Oxime Derivative |
| Instrumentation | HPLC-UV or HPLC-Fluorescence | GC-MS or GC-ECD |
| Primary Advantage | Robust, cost-effective, good for higher concentrations | Ultra-high sensitivity and specificity |
| Typical Matrix | Food, beverages, less complex biological samples[9] | Environmental (air, water), clinical/biological fluids[6][14] |
| Reaction Time | 30 min - 4 hours[9][12] | 30 - 60 minutes[15] |
| Reaction Temp. | Ambient to 40°C[12] | 60 - 85°C[15][17] |
| Detection Limit | Low µM to high nM range | Low nM to pM range |
Trustworthiness & Self-Validation
To ensure the integrity of your results, every experimental run should incorporate the following self-validating checks:
-
Method Blank: An analyte-free matrix (e.g., ultrapure water) is processed through the entire protocol. This ensures that no contamination is introduced from reagents or labware.
-
Calibration Curve: A series of standards of known concentrations are derivatized to establish a linear response range and to quantify unknown samples.
-
Internal Standard (IS): The IS is added at the beginning of the protocol to correct for variations in reaction efficiency, extraction recovery, and injection volume.
-
Matrix Spike: A known amount of glyoxal is added to a real sample (pre- and post-derivatization) to assess matrix effects (ion suppression/enhancement) and recovery efficiency.
By implementing these quality control measures, the protocols become self-validating systems, ensuring the accuracy and reliability of the generated data.
References
- Application Notes and Protocols for Carbonyl Derivatization using O-substituted Hydroxylamines - Benchchem.
-
An effective derivatization method for quantitative determination of glyoxal and methylglyoxal in plasma samples by gas chromatography/mass spectrometry - PubMed. Available from: [Link]
-
Analysis of selected carbonyl compounds in tobacco products by using pentafluorobenzylhydroxylamine derivatization and gas chromatography-mass spectrometry | CORESTA. Available from: [Link]
-
Derivatization of Carbonyl Compounds for GC-MS Analysis - LCGC International. Available from: [Link]
-
Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed. Available from: [Link]
-
An effective derivatization method for quantitative determination by GC/MS of glyoxal and methylglyoxal in plasma samples | Request PDF - ResearchGate. Available from: [Link]
-
Airborne glyoxal measurements in the marine and continental atmosphere: comparison with TROPOMI observations and EMAC simulations - ACP. Available from: [Link]
-
Formation and sink of glyoxal and methylglyoxal in a polluted subtropical environment: observation-based photochemical analysis and impact evaluation - ACP. Available from: [Link]
-
Derivatization reaction of carbonyls with PFBHA. - ResearchGate. Available from: [Link]
-
A novel derivatization approach for simultaneous determination of glyoxal, methylglyoxal, and 3-deoxyglucosone in plasma by gas chromatography-mass spectrometry | Request PDF - ResearchGate. Available from: [Link]
-
Reaction of ortho-phenylenediamine with dicarbonyls (R=H glyoxal; R=CH3 methylglyoxal. - ResearchGate. Available from: [Link]
-
Derivatization reaction of carbonyls with PFBHA. - ResearchGate. Available from: [Link]
-
Uptake of Glyoxal by Organic and Inorganic Aerosol | Environmental Science & Technology. Available from: [Link]
-
In-solution derivatization and detection of glyoxal and methylglyoxal in alcoholic beverages and fermented foods by headspace solid-phase microextraction and gas chromatography-mass spectrometry - ResearchGate. Available from: [Link]
-
Hydrolysis of Glyoxal in Water-Restricted Environments: Formation of Organic Aerosol Precursors through Formic Acid Catalysis | The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]
-
Formation and composition of organic aerosols from the uptake of glyoxal on natural mineral dust aerosols: a laboratory study - ACP. Available from: [Link]
-
A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls - NIH. Available from: [Link]
-
1,1,2,2-Tetrachloroethane | CHCl2CHCl2 | CID 6591 - PubChem. Available from: [Link]
-
Quantitative analyses of α-dicarbonyl compounds in food samples by HPLC using 4-(2,3-dimethyl-6-quinoxalinyl)-1,2-benzenediamine as a derivatizing reagent - ResearchGate. Available from: [Link]
-
Reaction between o-phenylene diamine and phenylglyoxal monohydrate in the presence of iodine (5 mol %) in different solvents under microwave irradiation. - ResearchGate. Available from: [Link]
-
Selectively lighting up glyoxal in living cells using an o-phenylenediamine fused hemicyanine - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Polarographic Behavior of the Condensation Product of Glyoxal with o-Phenylenediamine, and Its Application to the Determination of Glyoxal | Bulletin of the Chemical Society of Japan | Oxford Academic. Available from: [Link]
-
Quantification of the six major α-dicarbonyl contaminants in peritoneal dialysis fluids by UHPLC/DAD/MSMS | Request PDF - ResearchGate. Available from: [Link]
-
This compound | C2H6O4 | CID 3016424 - PubChem - NIH. Available from: [Link]
-
High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as derivatizing reagent - PubMed. Available from: [Link]
-
This compound - LookChem. Available from: [Link]
-
Evaluation of Dicarbonyls Generated in a Simulated Indoor Air Environment Using an In Vitro Exposure System - NIH. Available from: [Link]
-
Quantitative analysis of small molecules in biological samples. Available from: [Link]
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Application Notes and Protocols for the Quantification of Ethane-1,1,2,2-tetrol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical quantification of Ethane-1,1,2,2-tetrol. A critical aspect of its analysis is the understanding that this compound is the hydrated form of glyoxal and exists in equilibrium with it in aqueous solutions. Consequently, the quantification of this compound is practically achieved through the measurement of glyoxal. This guide details several robust analytical methods, including High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization, and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The protocols provided are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring scientific integrity.
Introduction: The Glyoxal-Ethane-1,1,2,2-tetrol Equilibrium
This compound is a geminal diol, the hydrated form of glyoxal, the smallest dialdehyde. In aqueous environments, these two molecules exist in a dynamic equilibrium. Due to the inherent instability of this compound as an isolated compound, direct quantification is not feasible. Analytical strategies, therefore, target the quantification of glyoxal, which serves as a direct proxy for the concentration of its hydrated form.
Glyoxal is a reactive α-oxoaldehyde implicated in the formation of advanced glycation end-products (AGEs), which are linked to diabetic complications and other age-related diseases.[1] Its accurate quantification in various matrices, including biological fluids, food products, and pharmaceutical preparations, is of significant interest.[2]
This guide presents detailed protocols for the quantification of glyoxal, and by extension this compound, using state-of-the-art analytical techniques.
The Imperative of Derivatization
Glyoxal lacks a strong chromophore, making its direct detection by UV-Vis spectrophotometry at trace levels challenging.[3] Furthermore, its high polarity and small size result in poor retention on conventional reversed-phase HPLC columns. To overcome these limitations, pre-column derivatization is an essential step in most analytical workflows.
Derivatization converts glyoxal into a more stable, detectable, and chromatographically amenable derivative. Common derivatizing agents for α-dicarbonyl compounds include:
-
2,4-Dinitrophenylhydrazine (DNPH): Reacts with carbonyl groups to form stable hydrazones that can be readily detected by UV-Vis spectrophotometry.[3][4]
-
o-Phenylenediamine (OPDA) and its derivatives: React with α-dicarbonyls to form highly fluorescent quinoxaline derivatives, enabling sensitive detection.[5]
-
Girard's Reagent T: Forms water-soluble hydrazones, useful for concentrating carbonyl compounds from complex samples.
The choice of derivatizing agent depends on the analytical technique, the required sensitivity, and the sample matrix.
Recommended Analytical Methodologies
Method 1: HPLC with UV Detection following DNPH Derivatization
This is a widely adopted, robust, and cost-effective method for glyoxal quantification. The principle involves the reaction of glyoxal with DNPH in an acidic medium to form a stable, yellow-colored bis-2,4-dinitrophenylhydrazone derivative, which is then quantified by HPLC with UV detection.[3][6]
Caption: Workflow for Glyoxal Quantification by HPLC-UV.
Materials:
-
Glyoxal standard solution (40% w/w in water)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Trifluoroacetic acid
-
N,N-Dimethylformamide
-
Water (Milli-Q or equivalent)
-
Symmetry Shield RP18 column (250 mm x 4.6 mm, 5 µm) or equivalent[3]
Procedure:
-
Preparation of Reagents:
-
DNPH Reagent: Dissolve 250 mg of DNPH in 100 mL of acetonitrile.[4]
-
Ammonium Acetate Buffer (0.01 M, pH 3.0): Dissolve the appropriate amount of ammonium acetate in water, adjust pH to 3.0 with trifluoroacetic acid, and make up to the final volume.[4]
-
Diluent: A mixture of acetonitrile and water as appropriate for sample dissolution.
-
-
Standard Preparation:
-
Prepare a stock solution of glyoxal (e.g., 10 µg/mL) in the diluent.
-
Create a series of calibration standards by appropriate dilution of the stock solution.
-
To a known volume of each standard, add 3 mL of ammonium acetate buffer and 5 mL of DNPH reagent.[4]
-
Heat the mixture in a water bath at 70°C for 30 minutes.[4]
-
Cool to room temperature and make up to a final volume with N,N-dimethylformamide.[4]
-
-
Sample Preparation:
-
For liquid samples, a similar derivatization procedure as for the standards can be followed.
-
For complex matrices (e.g., biological fluids), a protein precipitation step (e.g., with perchloric acid) followed by solid-phase extraction (SPE) may be necessary to remove interferences.
-
-
HPLC Conditions:
-
Column: Symmetry Shield RP18 (250 mm x 4.6 mm, 5 µm)[3]
-
Mobile Phase A: 0.01 M Monobasic potassium phosphate buffer:Acetonitrile (95:5 v/v), pH adjusted to 3.0 with orthophosphoric acid[3]
-
Mobile Phase B: Acetonitrile:Methanol:Water (85:5:10 v/v/v)[3]
-
Gradient: A suitable gradient program to separate the glyoxal derivative from other components.
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30°C[3]
-
Detection Wavelength: 385 nm[3]
-
Injection Volume: 20 µL
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the glyoxal-DNPH derivative versus the concentration of the standards.
-
Determine the concentration of glyoxal in the samples by interpolating their peak areas from the calibration curve.
-
| Parameter | Typical Value | Reference |
| Linearity Range | 2 - 20 mg/L | [6] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Limit of Detection (LOD) | 45 ng/mL | [2] |
| Limit of Quantification (LOQ) | 0.14 µg/mL | [2] |
| Repeatability (RSD) | < 2.0% | [3] |
Method 2: UPLC-MS/MS for High-Sensitivity Quantification in Biological Matrices
For applications requiring higher sensitivity and selectivity, such as the analysis of glyoxal in biological fluids, UPLC-MS/MS is the method of choice. This technique offers superior detection limits and can handle complex matrices with minimal sample cleanup. Derivatization with o-phenylenediamine (oPD) is commonly employed to form a quinoxaline derivative that is amenable to mass spectrometric detection.[1]
Caption: UPLC-MS/MS workflow for glyoxal analysis.
Materials:
-
Glyoxal standard solution
-
o-Phenylenediamine (oPD)
-
Perchloric acid (PCA)
-
Stable isotope-labeled internal standard (e.g., ¹³C₂-glyoxal)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
UPLC C18 column (e.g., Waters Atlantis T3, 2.1 mm x 100 mm, 3 µm)[7]
Procedure:
-
Sample Collection and Handling:
-
Sample Preparation:
-
To a known volume of plasma, add a known amount of the internal standard.
-
Precipitate proteins by adding a cold solution of perchloric acid.
-
Centrifuge and collect the supernatant.
-
Add the oPD derivatizing reagent to the supernatant and incubate to form the quinoxaline derivative.
-
-
UPLC-MS/MS Conditions:
-
Column: Waters Atlantis T3 (2.1 mm x 100 mm, 3 µm) or equivalent[7]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.20 mL/min[7]
-
Column Temperature: 40°C[7]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for the glyoxal derivative and the internal standard.
-
-
Quantification:
-
Quantify the analyte using the stable isotope dilution method. The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification, which corrects for matrix effects and variations in instrument response.
-
| Parameter | Typical Value | Reference |
| Linearity | Excellent over selected ranges | [1] |
| Recovery | 95% - 104% | [1] |
| Intra-assay CV | 2% - 14% | [1] |
| Inter-assay CV | 2% - 14% | [1] |
| Run-to-run time | ~8 min | [1] |
Method Validation
All analytical methods used for quantification must be validated to ensure they are fit for their intended purpose.[8] Validation should be performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).[9][10]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[11]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[11]
-
Accuracy: The closeness of the test results to the true value.[11]
-
Precision: The degree of scatter between a series of measurements (repeatability, intermediate precision).[11]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[9]
Conclusion
The quantification of this compound is reliably achieved through the analysis of its equilibrium partner, glyoxal. The choice of analytical methodology depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. The HPLC-UV method with DNPH derivatization offers a robust and widely accessible approach, while UPLC-MS/MS provides superior sensitivity and selectivity for challenging biological matrices. Adherence to rigorous method validation protocols is paramount to ensure the generation of accurate and reliable data in research, clinical, and quality control settings.
References
- Mahar, K. H., et al. (2012). Quantitative Analysis of Glyoxal, Methyl glyoxal and Dimethyl glyoxal from Foods, Beverages and Wines Using HPLC and 4-Nitro-1,2-phenylenediamine. Asian Journal of Chemistry, 24(12), 5485-5490. [URL not available]
-
Scheijen, J. L. J. M., et al. (2012). Quantification of glyoxal, methylglyoxal and 3-deoxyglucosone in blood and plasma by ultra performance liquid chromatography tandem mass spectrometry: evaluation of blood specimen. Clinical Chemistry and Laboratory Medicine, 50(8), 1431-1438. [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
Zhang, X., et al. (2013). Analysis of Glyoxal and Related Substances by Means of High-Performance Liquid Chromatography with Refractive Index Detection. Journal of Chromatographic Science, 51(3), 235-240. [Link]
-
Miyazawa, T., et al. (2013). Quantitative Analysis of Methylglyoxal, Glyoxal and Free Advanced Glycation End-Products in the Plasma of Wistar Rats during the Oral Glucose Tolerance Test. Journal of Clinical Biochemistry and Nutrition, 52(1), 38-44. [Link]
-
Zhang, X., et al. (2013). Analysis of Glyoxal and Related Substances by Means of High-Performance Liquid Chromatography with Refractive Index Detection. ResearchGate. [Link]
-
Rajan, N., et al. (2015). HPLC METHOD DEVELOPMENT FOR DETERMINATION OF GLYOXAL CONTENT IN ONDANSETRON HCL DRUG SUBSTANCES BY DERIVATIZATION WITH 2,4 DNPH. Journal of Liquid Chromatography & Related Technologies, 38(3), 278-284. [Link]
-
Ribeiro, C., et al. (2007). Determination of glyoxal and methylglyoxal in environmental and biological matrices by stir bar sorptive extraction with in-situ derivatization. Journal of Chromatography A, 1169(1-2), 45-52. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Novak, M., & Vlckova, S. (2014). High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as derivatizing reagent. Analytical and Bioanalytical Chemistry, 406(12), 2895-2903. [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
Gilbert, R. P., & Brandt, R. B. (1975). Spectrophotometric Determination of Methyl Glyoxal with 2,4-Dinitrophenylhydrazine. Analytical Chemistry, 47(14), 2418-2422. [Link]
-
Niyati-Shirkhodaee, F., & Shibamoto, T. (1995). Gas chromatographic analysis of glyoxal and methylglyoxal formed from lipids and related compounds upon ultraviolet irradiation. Journal of Agricultural and Food Chemistry, 43(8), 2191-2195. [Link]
-
Yameizhu, Z., & Xiaoliyao, L. (2012). Determination of glyoxal and glyoxalic acid in aldehyde solution by high performance liquid chromatography. ResearchGate. [Link]
-
Rajan, N., et al. (2015). HPLC METHOD DEVELOPMENT FOR DETERMINATION OF GLYOXAL CONTENT IN ONDANSETRON HCL DRUG SUBSTANCES BY DERIVATIZATION WITH 2,4 DNPH. Taylor & Francis Online. [Link]
-
Barros, A. A., et al. (1999). DETERMINATION OF GLYOXAL, METHYLGLYOXAL, AND DIACETYL IN SELECTED BEER AND WINE, BY HPLC WITH UV SPECTROPHOTOMETRIC DETECTION, AFTER DERIVATIZATION WITH o-PHENYLENEDIAMINE. Journal of Liquid Chromatography & Related Technologies, 22(13), 2061-2069. [Link]
-
Gilbert, R. P., & Brandt, R. B. (1975). Spectrophotometric determination of methyl glyoxal with 2,4-dinitrophenylhydrazine. ACS Publications. [Link]
-
Al-Abachi, M. Q., et al. (2014). A Simple Spectrophotometric Method for Determination of Glyoxylic Acid in Its Synthesis Mixture. International Journal of Analytical Chemistry, 2014, 853173. [Link]
-
Kim, M., et al. (2022). Analysis of glyoxal, methylglyoxal and diacetyl in soy sauce. Food Science and Technology, 42, e97521. [Link]
-
Niyati-Shirkhodaee, F., & Shibamoto, T. (1995). Gas chromatographic analysis of glyoxal and methylglyoxal formed from lipids and related compounds upon ultraviolet irradiation. ACS Publications. [Link]
-
Li, Y., et al. (2007). Capillary GC Analysis of Glyoxal and Methylglyoxal in the Serum and Urine of Diabetic Patients After Use of 2,3-Diamino-2,3-dimethylbutane as Derivatizing Reagent. ResearchGate. [Link]
-
Lapolla, A., et al. (2003). An effective derivatization method for quantitative determination by GC/MS of glyoxal and methylglyoxal in plasma samples. ResearchGate. [Link]
-
Kalousova, K., et al. (2009). Preparation and quantification of methylglyoxal in human plasma using reverse-phase high-performance liquid chromatography. ResearchGate. [Link]
-
Wondrousch, D., et al. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. Molecules, 23(11), 2999. [Link]
-
Sharma, G., et al. (2023). LC-MS/MS Analysis of Reaction Products of Arginine/Methylarginines with Methylglyoxal/Glyoxal. Chemical Research in Toxicology, 36(11), 1768-1777. [Link]
-
Wondrousch, D., et al. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. ResearchGate. [Link]
-
Chromatography Forum. (2011). running pure glyoxal on a G C. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Ethane-1,1,2,2-tetrol Yield
Introduction: The Nature of Ethane-1,1,2,2-tetrol Synthesis
Welcome to the technical support guide for the synthesis of this compound. For researchers in organic synthesis and drug development, achieving high yields of polyhydroxylated alkanes is a significant challenge. It is critical to understand that this compound is not synthesized in a conventional, irreversible reaction. Instead, it is the stable dihydrate of glyoxal (ethanedial) and exists within a complex aqueous equilibrium.[1][2]
The "yield" in this context refers to maximizing the concentration of the monomeric dihydrate form (the tetrol) in solution by shifting the chemical equilibrium in its favor while simultaneously preventing undesirable side reactions. Commercial glyoxal is typically supplied as a 40% aqueous solution where it already exists as a mixture of its unhydrated form, monohydrate, dihydrate (this compound), and various hydrated oligomers (dimers, trimers).[3][4][5]
This guide provides troubleshooting solutions and answers to frequently asked questions to help you navigate the complexities of this equilibrium and optimize the prevalence of the target tetrol.
Caption: The aqueous equilibrium of glyoxal and competing side reactions.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low Yield Due to Excessive Oligomer Formation
-
Question: My NMR and MS analyses indicate a high concentration of dimers and trimers, with a lower-than-expected concentration of the target this compound. How can I shift the equilibrium away from these oligomers?
-
Answer: The formation of hydrated oligomers is a primary cause of reduced monomeric tetrol yield and is highly dependent on concentration.[4][6]
-
Primary Cause: High concentrations of glyoxal (>1 M) significantly favor the formation of oligomers, which are linked via five-membered oxalane rings.[4] At low temperatures (below 4°C), these oligomers can become less soluble and precipitate as a white solid.[7]
-
Solution 1: Dilution: The most straightforward approach is to work with more dilute solutions. Reducing the initial glyoxal concentration to below 1 M will shift the equilibrium back towards the monomeric dihydrate (tetrol).
-
Solution 2: Temperature Control: Avoid storing or running the reaction at low temperatures (<4°C) where oligomers are more likely to precipitate. If a precipitate has formed, it can often be redissolved by gently warming the solution to 50-60°C with stirring.[7]
-
Solution 3 (Advanced): Use of Additives: Research has shown that certain salts can influence the hydration equilibrium. Specifically, sulfate ions have a strong interaction with glyoxal that shifts the equilibrium towards hydrated forms and away from oligomers.[3] Consider conducting the hydration in the presence of a neutral sulfate salt like sodium sulfate if compatible with your downstream application.
-
Issue 2: Product Degradation and Formation of Acidic Impurities
-
Question: My solution's pH is dropping, and I've identified glycolic acid as a major byproduct. What is causing this degradation, and how can it be prevented?
-
Answer: The formation of glycolic acid is a classic sign of the intramolecular Cannizzaro reaction, an irreversible degradation pathway for glyoxal.[8][9]
-
Primary Cause: This reaction occurs under neutral and, most rapidly, under alkaline (basic) conditions.[7][10] Glyoxal, which lacks alpha-hydrogens, undergoes a self-oxidation and reduction in the presence of a base (like NaOH or even residual basicity on glassware) to yield the salt of glycolic acid.[8]
-
Solution: Strict pH Control: Maintaining an acidic pH is the most critical factor for glyoxal stability.[7] Commercial 40% solutions typically have a pH of 2.1-2.7.[11] Before use, verify the pH of your glyoxal solution. If necessary, adjust it to a range of pH 2.5-3.5 using a dilute acid (e.g., 0.1 M HCl). Ensure all glassware is thoroughly rinsed and free of basic residues.
-
Issue 3: Instability and Precipitation in Starting Material
-
Question: My stock 40% aqueous glyoxal solution has turned yellow and contains a white precipitate. Is it still viable for my experiment?
-
Answer: These are common observations during the storage of concentrated glyoxal solutions.
-
Cause of Yellowing: The yellow color is a known issue upon storage, but it generally does not indicate a significant alteration of the primary chemical properties.[7]
-
Cause of Precipitate: The white precipitate consists of glyoxal oligomers that have low solubility, particularly at cooler temperatures.[7]
-
Solution: The solution is typically still viable. The precipitate can be redissolved by gently warming the sealed container in a water bath at 50-60°C with occasional swirling.[7] Once the precipitate is dissolved, allow the solution to cool to room temperature before use. For long-term stability, store the solution in a cool, dark, and well-ventilated area, but avoid freezing.[7]
-
Issue 4: Difficulty with Isolation of Pure this compound
-
Question: I am finding it impossible to isolate pure, solid this compound from the aqueous solution. Is there a reliable method?
-
Answer: Direct isolation from the aqueous equilibrium mixture is exceptionally challenging and not a standard procedure.
-
Primary Cause: The tetrol is in a dynamic equilibrium with other hydrated species and unreacted water. Removing the solvent (water) will simply shift the equilibrium, causing the tetrol to revert to oligomers or unhydrated glyoxal, which is itself unstable.[10][11]
-
Alternative Synthetic Route: For applications requiring high-purity, crystalline this compound, a more reliable method is the hydrolysis of its acetylated derivative, 1,1,2,2-tetraacetoxyethane . This process involves the hydrolysis of the tetraacetate followed by crystallization from a solvent like ethanol to yield the pure tetrol.[1] This bypasses the challenges of the aqueous equilibrium entirely.
-
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting low tetrol yield.
Frequently Asked Questions (FAQs)
-
Q1: What are the optimal conditions for maximizing the concentration of this compound in an aqueous solution?
-
A1: The optimal conditions are a balance to favor the dihydrate while preventing side reactions. These are summarized in the table below.
-
| Parameter | Recommended Value | Rationale |
| pH | 2.5 - 3.5 | Prevents the irreversible intramolecular Cannizzaro reaction which occurs in neutral or alkaline conditions.[7][8] |
| Concentration | < 1.0 M | Higher concentrations promote the formation of undesirable hydrated oligomers (dimers, trimers).[4] |
| Temperature | 4°C - 25°C | Avoid freezing or refrigeration below 4°C to prevent precipitation of oligomers. Avoid elevated temperatures which can accelerate degradation.[7] |
| Solvent | Deionized Water | This compound is the product of aqueous hydration. Ensure high purity water is used. |
-
Q2: Besides the Cannizzaro reaction and oligomerization, are there other side reactions to be aware of?
-
A2: Yes, while they are the primary concerns, glyoxal is a reactive dialdehyde. It reacts vigorously with strong oxidizing agents (like nitric acid) and can undergo exothermic addition and condensation reactions with amines, amides, and other nucleophiles.[10] Ensure your reaction system is free from these contaminants unless they are intended reactants.
-
-
Q3: How should I properly prepare a working solution from a commercial 40% glyoxal stock?
-
A3: First, inspect the stock solution. If a white precipitate is present, gently warm the sealed bottle to 50-60°C until it redissolves.[7] Allow it to cool. Before preparing your working solution, check the pH and adjust to within the 2.5-3.5 range if necessary. Then, calculate the required volume and dilute with high-purity deionized water to your target concentration, preferably below 1 M.
-
-
Q4: Is this compound commercially available as a pure compound?
-
A4: While it may be listed by some suppliers, it is not a common, stable, off-the-shelf solid due to the equilibrium challenges.[2][12] It is almost always generated and used in situ from an aqueous solution of glyoxal. For applications needing a pure, solid sample, the hydrolysis of 1,1,2,2-tetraacetoxyethane is the recommended synthetic route.[1]
-
References
-
Glyoxal in Aqueous Ammonium Sulfate Solutions: Products, Kinetics and Hydration Effects. ACS Publications.[Link]
-
Secondary organic aerosol formation by glyoxal hydration and oligomer formation: humidity effects and equilibrium shifts during analysis. PubMed.[Link]
-
Secondary Organic Aerosol Formation by Glyoxal Hydration and Oligomer Formation: Humidity Effects and Equilibrium Shifts during Analysis. ACS Publications.[Link]
-
Secondary Organic Aerosol Formation by Glyoxal Hydration and Oligomer Formation: Humidity Effects and Equilibrium Shifts. acp.copernicus.org.[Link]
-
Aqueous-phase behavior of glyoxal and methylglyoxal observed with carbon and oxygen K-edge X-ray absorption spectroscopy. Atmospheric Chemistry and Physics.[Link]
-
Requirements for the Cannizzaro Reaction. BYJU'S.[Link]
-
Oligomer Formation in Evaporating Aqueous Glyoxal and Methyl Glyoxal Solutions. ACS Publications.[Link]
-
GLYOXAL. Ataman Kimya.[Link]
-
Glyoxal | OHCCHO | CID 7860. PubChem, NIH.[Link]
-
Glyoxal. atamankimya.com.[Link]
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The Science Behind Glyoxal: Properties, Synthesis, and Applications Explained. lookchem.com.[Link]
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The hydration and polymerization mechanism of glyoxal. ResearchGate.[Link]
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[Organic Chemistry] Glyoxal reaction. Reddit.[Link]
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o-Amine-Assisted Cannizzaro Reaction of Glyoxal with New 2,6-Diaminoanilines. chemistry-europe.onlinelibrary.wiley.com.[Link]
-
Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. Allen.[Link]
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The reaction of a glyoxal in strong base is. Infinity Learn.[Link]
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This compound | C2H6O4 | CID 3016424. PubChem, NIH.[Link]
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Catalytic Production of Hexane-1,2,5,6-tetrol from Bio-renewable Levoglucosanol in Water: Effect of Metal and Acid Sites. University of Wisconsin-Madison.[Link]
-
Efficient purification of ethene by an ethane-trapping metal-organic framework. Nature.[Link]
-
Production of Hexane-1,2,5,6-tetrol from Biorenewable Levoglucosanol over Pt-WO x /TiO 2. osti.gov.[Link]
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Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. PMC, NIH.[Link]
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One Step Purification of Ethylene. YouTube.[Link]
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Preparation of glyoxal from ethylene glycol. Innovation & Technology Advances.[Link]
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Synthesis Ethane-1, 2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. Advanced Journal of Chemistry, Section A.[Link]
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Synthesis of Ethane-1,2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. Advanced Journal of Chemistry, Section A.[Link]
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- 12. guidechem.com [guidechem.com]
Navigating the Reduction of Glyoxal to Ethane-1,1,2,2-tetrol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of ethane-1,1,2,2-tetrol from glyoxal. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. As Senior Application Scientists, we understand the nuances of this reaction and aim to equip you with the knowledge to navigate its challenges, particularly the management of common side reactions.
Understanding the Core Challenges
The reduction of glyoxal to this compound, a highly hydroxylated alkane, is a nuanced process. While seemingly straightforward, the high reactivity of glyoxal opens several pathways to undesired side products. The primary obstacles to achieving a high yield of the target tetrol are the inherent tendencies of glyoxal to undergo the Cannizzaro reaction and polymerization .
This guide will dissect these challenges and provide actionable strategies to mitigate them, ensuring the integrity and success of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered in the reduction of glyoxal.
FAQ 1: My reaction is yielding significant amounts of glycolic acid. What is causing this and how can I prevent it?
Answer: The formation of glycolic acid is a classic indicator of the Cannizzaro reaction , a disproportionation reaction that aldehydes without α-hydrogens, like glyoxal, readily undergo in the presence of a base.[1][2] In this intramolecular process, one aldehyde group of glyoxal is oxidized to a carboxylic acid, while the other is reduced to an alcohol, ultimately forming glycolic acid.[1]
Troubleshooting Guide:
-
pH Control is Critical: The Cannizzaro reaction is base-catalyzed. Maintaining a neutral to slightly acidic pH is the most effective way to suppress this side reaction.
-
Recommendation: Buffer your reaction mixture to a pH between 5 and 7. Acetic acid can be used to inhibit the rearrangement to glycolic acid.[3]
-
-
Temperature Management: While the influence of temperature on the Cannizzaro reaction in this specific reduction is not extensively documented, higher temperatures can sometimes accelerate side reactions.
-
Recommendation: Conduct the reduction at controlled, and if possible, lower temperatures to observe if the formation of glycolic acid is diminished.
-
-
Choice of Reducing Agent: The choice of reducing agent and its reaction conditions can influence the local pH. For instance, the hydrolysis of some hydride reagents can create basic microenvironments.
FAQ 2: I am observing a significant amount of an insoluble, viscous material in my reaction vessel. What is it and how can I avoid it?
Answer: This is a strong indication of glyoxal polymerization . Glyoxal in aqueous solutions exists in equilibrium with its hydrated monomer (this compound) and a series of hydrated oligomers (dimers and trimers).[4][5] This polymerization can be accelerated by factors such as concentration, temperature, and the presence of certain impurities.[1][6]
Troubleshooting Guide:
-
Control Glyoxal Concentration: Higher concentrations of glyoxal can favor the formation of less soluble oligomers.
-
Recommendation: Start with a more dilute solution of glyoxal. A 40% aqueous solution is common commercially, but further dilution for the reaction may be necessary.[7]
-
-
Solvent System: The choice of solvent can impact the solubility of both the starting material and the oligomers.
-
Recommendation: While the reaction is often performed in water, exploring co-solvent systems could help to keep all species in solution.
-
-
Temperature: Polymerization can be sensitive to temperature.
-
Recommendation: Experiment with a range of temperatures to find an optimal balance between the rate of the desired reduction and the rate of polymerization.
-
-
Freshness of Reagents: Aged glyoxal solutions may already contain a higher proportion of oligomers.
-
Recommendation: Use a fresh, clear solution of glyoxal for your reaction.
-
FAQ 3: My yield of this compound is consistently low, even after addressing the Cannizzaro reaction and polymerization. What other side reactions could be occurring?
Answer: Beyond the two primary side reactions, other pathways can consume glyoxal and reduce the yield of the desired tetrol. Electrocatalytic reduction studies on copper have shown that glyoxal can also be reduced to other C2 products like acetaldehyde, ethanol, and ethylene glycol .[8][9][10] The formation of these products is dependent on the catalyst and reaction conditions.
Troubleshooting Guide:
-
Selective Catalysis: If you are employing catalytic hydrogenation, the choice of catalyst is paramount.
-
Recommendation: Platinum (Pt) and Palladium (Pd) are generally effective for the hydrogenation of aldehydes to alcohols.[11] The selectivity towards the tetrol over other reduction products will depend on the catalyst support and reaction conditions (pressure, temperature).
-
-
Reducing Agent Specificity: If using a chemical reducing agent like sodium borohydride, the reaction conditions will influence the product distribution.
-
Recommendation: Sodium borohydride is a milder reducing agent than lithium aluminum hydride and is generally selective for aldehydes and ketones.[12][13] Careful control of stoichiometry and temperature is necessary to favor the complete reduction of both aldehyde groups without over-reduction or other side reactions.
-
Experimental Protocols: A Starting Point
While the direct synthesis of this compound from glyoxal is challenging, two promising methodologies are catalytic hydrogenation and the hydrolysis of a protected precursor.
Protocol 1: Catalytic Hydrogenation of Glyoxal
This method aims to directly reduce glyoxal to this compound using a metal catalyst and hydrogen gas.
Step-by-Step Methodology:
-
Catalyst Preparation: Suspend a suitable catalyst (e.g., 5% Pt on activated carbon) in a solvent (e.g., deionized water) in a high-pressure reactor.
-
Reactant Addition: Add a dilute aqueous solution of glyoxal to the reactor. Ensure the pH is adjusted to be slightly acidic (pH 5-6) to minimize the Cannizzaro reaction.
-
Reaction Execution: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 bar). Heat the reaction mixture to the target temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by analyzing aliquots for the disappearance of glyoxal and the appearance of this compound using techniques like HPLC or NMR.
-
Work-up: After the reaction is complete, cool the reactor, release the pressure, and filter off the catalyst. The aqueous solution can then be concentrated and the product isolated, potentially by crystallization.
Protocol 2: Hydrolysis of 1,1,2,2-Tetraacetoxyethane
This two-step approach involves first protecting the hydroxyl groups of the target molecule and then deprotecting them to yield the final product. This can be a more controlled method to obtain high-purity this compound.[11]
Step-by-Step Methodology:
-
Synthesis of 1,1,2,2-Tetraacetoxyethane: This precursor can be synthesized through various organic chemistry methods, typically involving the reaction of glyoxal with an acetylating agent.
-
Hydrolysis: Dissolve 1,1,2,2-tetraacetoxyethane in a suitable solvent (e.g., ethanol). Add a catalytic amount of acid or base to facilitate hydrolysis.
-
Reaction Monitoring: Monitor the hydrolysis by TLC or LC-MS to track the disappearance of the starting material and the formation of the tetrol.
-
Isolation: Once the reaction is complete, neutralize the catalyst. The this compound can then be isolated by crystallization from the solvent.[11]
Visualizing the Reaction Pathways
To better understand the chemical transformations involved, the following diagrams illustrate the desired reaction and the major side reactions.
Caption: Reaction pathways in the reduction of glyoxal.
Data Summary: Key Reaction Parameters and Side Products
| Parameter/Side Product | Influence on Reaction | Mitigation Strategy |
| pH | Basic pH strongly promotes the Cannizzaro reaction.[1] | Maintain a neutral to slightly acidic pH (5-7). |
| Temperature | Can influence the rates of both desired and side reactions. | Optimize temperature to favor reduction over polymerization and other side reactions. |
| Concentration | High concentrations of glyoxal favor polymerization. | Use dilute solutions of glyoxal. |
| Glycolic Acid | Major byproduct from the Cannizzaro reaction.[2] | pH control. |
| Polymers/Oligomers | Formed in aqueous solutions, reducing yield and complicating purification.[4] | Use of dilute solutions, temperature control. |
| Acetaldehyde/Ethanol | Potential byproducts from over-reduction or alternative pathways.[8] | Selective catalysts and controlled reaction conditions. |
Conclusion
The successful synthesis of this compound from glyoxal hinges on the careful management of competing side reactions. By understanding the mechanisms of the Cannizzaro reaction and polymerization, and by implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their desired product. Meticulous control of pH, temperature, and reactant concentration are the cornerstones of a successful and reproducible synthesis.
References
-
LookChem. This compound. (n.d.). Retrieved from [Link]
- Irie, Y., Koga, Y., Matsumoto, T., & Matsubara, K. (2009). o-Amine-Assisted Cannizzaro Reaction of Glyoxal with New 2,6-Diaminoanilines. European Journal of Organic Chemistry, 2009(14), 2243–2250.
-
Reddit. (2018). What are the byproducts of reduction with borohydride? r/chemistry. Retrieved from [Link]
-
PubChem. Ethane-1,1,1,2-tetrol. (n.d.). Retrieved from [Link]
-
PubChem. This compound. (n.d.). Retrieved from [Link]
-
RSC Publishing. (2025). A fundamental study of lignin reactions with formaldehyde and glyoxal. Retrieved from [Link]
-
ResearchGate. (n.d.). Trends in the activity and selectivity of glyoxal reduction to ethylene... Retrieved from [Link]
-
RSC Publishing. (n.d.). Mechanistic insight into electrocatalytic glyoxal reduction on copper and its relation to CO2 reduction. Retrieved from [Link]
-
Ataman Kimya. Glyoxal. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). WO2012045738A1 - Process for inhibiting unwanted free-radical polymerization of acrylic acid present in a liquid phase p.
-
PubChem. Glyoxal. (n.d.). Retrieved from [Link]
-
ADDI. (2022). Mechanistic insight into electrocatalytic glyoxal reduction on copper and its relation to CO2 reduction. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Molecular strategies to prevent, inhibit, and degrade advanced glycoxidation and advanced lipoxidation end products. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
University of Surrey. (2018). The Cannizzaro reaction of glyoxal effected by poly(vinylbenzyltriethylammonium hydroxide), and related studies. Retrieved from [Link]
- Google Patents. (n.d.). WO2020020697A1 - Method for inhibiting unwanted radical polymerisation of acrylic acid present in a liquid phase p.
-
Ataman Kimya. (n.d.). GLYOXAL 40%. Retrieved from [Link]
-
Reddit. (2014). [Organic Chemistry] Glyoxal reaction. r/chemhelp. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Cannizzaro Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). glyoxal bisulfite. Retrieved from [Link]
-
PubMed. (1971). Reaction of glyoxal with nucleic acid components. IV. Reduction of guanine-glyoxal adduct with sodium borohydride. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Urea formaldehyde polymerization controlled by using glyoxal. Retrieved from [Link]
-
Ecoinvent. (n.d.). glyoxal production. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Preparation of glyoxal from ethylene glycol. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 18.4: Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of Ethane-1,2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. Retrieved from [Link]
-
International Journal of Engineering Research & Technology. (n.d.). Manufacture of 40% Glyoxal Based on Oxidative Dehydrogenation using Silver Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Preparation of glyoxal from ethylene glycol. Retrieved from [Link]
-
ResearchGate. (n.d.). The Role of Glyoxal as an Intermediate in the Electrochemical CO 2 Reduction Reaction on Copper. Retrieved from [Link]
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Technical Support Center: Purification of Crude Ethane-1,1,2,2-tetrol
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide serves as a specialized technical resource for navigating the complexities associated with the purification of Ethane-1,1,2,2-tetrol. Recognizing the compound's unique chemical nature, this document provides field-proven troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols. The methodologies described are grounded in established principles of separation science to ensure both scientific integrity and practical success in your laboratory.
Scientific Context: The Purification Challenge
This compound is a small, highly functionalized polyol characterized by a dense arrangement of four hydroxyl groups on a two-carbon backbone.[1] This structure imparts significant polarity and an extensive capacity for hydrogen bonding, which dictates its physical properties and presents unique purification challenges.[2] The primary difficulties arise from its high water solubility, thermal lability, and the presence of structurally similar impurities derived from its synthesis, which often involves the reduction of glyoxal or hydrolysis of acetylated precursors.[2]
Troubleshooting Guide: Common Issues & Strategic Solutions
This section is structured in a question-and-answer format to directly address specific experimental hurdles. Each answer provides a mechanistic explanation for the problem and a series of actionable steps for resolution.
Issue 1: Extremely Low Yield Following Aqueous Work-up and Extraction
-
Question: My post-synthesis work-up involves neutralizing the reaction mixture and extracting it with an organic solvent, but I'm recovering very little product. What is causing this significant product loss?
-
Answer: The root cause is the exceptional hydrophilicity of this compound. Due to its four hydroxyl groups, it has a very high affinity for the aqueous phase, leading to a poor partition coefficient with most standard organic solvents. Vigorous mixing can also create stable emulsions that are difficult to separate.
Strategic Interventions:
-
Employ "Salting Out": Before extraction, saturate the aqueous layer with an inorganic salt (e.g., NaCl or (NH₄)₂SO₄). This increases the ionic strength of the aqueous phase, decreases the solvation of the polyol, and drives it into the organic layer.
-
Optimize Solvent Choice: Use highly polar solvents for the extraction. While ethyl acetate is a common choice, consider solvent systems with higher polarity, such as a 9:1 mixture of dichloromethane:isopropanol or performing continuous liquid-liquid extraction with ethyl acetate for exhaustive recovery.
-
Controlled Neutralization: If the synthesis involves an alkaline catalyst, neutralization with acid is a critical step.[3] Perform this slowly at low temperatures (0-10 °C) to avoid localized heating, which can promote side reactions. For polyol purification, acids like phosphoric acid are often used to precipitate catalyst salts.[3]
-
Phase Separation: If emulsions form, they can sometimes be broken by the addition of brine or by passing the mixture through a pad of celite during filtration.
-
Issue 2: Persistent Contaminants Observed in Post-Purification Analysis (NMR/LC-MS)
-
Question: Despite purification by column chromatography, my final product is still contaminated with impurities. How can I identify and eliminate them?
-
Answer: Impurities in polyol preparations are typically residual catalysts, unreacted starting materials (e.g., glyoxal, which exists as hydrated oligomers in water), or self-condensation byproducts.[2] Given their structural similarity to the target compound, they can be difficult to separate.
Analytical & Purification Strategy:
-
Impurity Identification: Utilize a suite of analytical techniques. High-resolution LC-MS is invaluable for determining the molecular weight of contaminants, while NMR spectroscopy can help elucidate their structure.[4][5]
-
Flash Column Chromatography (Normal Phase):
-
Stationary Phase: Standard silica gel is effective.
-
Sample Loading: Due to its high polarity, dry loading is strongly recommended. Dissolve your crude product in a polar solvent (e.g., methanol), add silica gel to form a slurry, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be loaded onto the column.
-
Mobile Phase: A gradient elution is necessary. Start with a relatively nonpolar system like 95:5 Dichloromethane:Methanol and gradually increase the methanol concentration. Monitor fractions closely with TLC, using a potassium permanganate stain for visualization.
-
-
Recrystallization: This is a powerful technique for final polishing if a suitable solvent system can be identified. The goal is to find a solvent or solvent pair in which the tetrol is soluble when hot but sparingly soluble when cold.
-
Solvent Screening: Experiment with small quantities. Good starting points include Methanol/Ethyl Acetate, Ethanol/Diethyl Ether, or dissolving in a minimal amount of hot water followed by the slow addition of acetone or isopropanol.
-
-
Issue 3: Evidence of Product Decomposition During Solvent Removal
-
Question: I suspect my product is degrading upon concentration on the rotary evaporator, as the resulting oil is dark and shows complex signals in the NMR. How can this be prevented?
-
Answer: this compound, like many polyols, is thermally sensitive. Elevated temperatures, especially in the presence of trace acidic or basic residues from the work-up, can catalyze dehydration and polymerization reactions.
Mitigation Techniques:
-
Low-Temperature Evaporation: Never use a water bath temperature above 40°C for rotary evaporation.
-
Azeotropic Removal of Water: If water is present in your purified fractions, it can be removed by adding toluene and evaporating under reduced pressure. The toluene-water azeotrope boils at a lower temperature than water alone.
-
High-Vacuum Drying: After removing the bulk solvent, dry the product under high vacuum at ambient temperature for several hours to remove the final traces of solvent without thermal stress.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the optimal conditions for storing purified this compound?
-
A1: The compound is hygroscopic and potentially unstable. Store it in a sealed vial under an inert atmosphere (argon or nitrogen) at low temperatures (≤ -20°C) to prevent moisture absorption and degradation.
-
-
Q2: Is distillation a viable purification method?
-
Q3: What analytical method is best for routine purity checks?
-
A3: For a quick purity assessment, Thin-Layer Chromatography (TLC) on silica plates with a polar mobile phase and KMnO₄ staining is effective. For quantitative analysis and impurity profiling, HPLC with an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector is ideal, as the compound lacks a UV chromophore.[8] LC-MS is also highly effective for detecting and identifying impurities.[5]
-
Visualized General Purification Workflow
The following diagram illustrates a robust workflow for purifying crude this compound, from initial work-up to the final, high-purity product.
Caption: Recommended workflow for the purification of this compound.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is designed for the purification of a highly polar compound like this compound.
-
Column Packing:
-
Select a column with a diameter appropriate for your sample size (typically a 50:1 to 100:1 ratio of silica:crude product by weight).
-
Prepare a slurry of silica gel in the starting eluent (e.g., 98:2 Dichloromethane (DCM):Methanol (MeOH)).
-
Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed. Add a thin layer of sand on top to protect the silica surface.
-
-
Sample Preparation (Dry Loading):
-
Dissolve your crude product (~1 g) in a minimal amount of methanol (~5-10 mL).
-
Add 2-3 times the weight of your crude product in silica gel to this solution.
-
Concentrate this slurry on a rotary evaporator until a dry, free-flowing powder is obtained.
-
-
Elution and Fraction Collection:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin eluting with the starting mobile phase (98:2 DCM:MeOH).
-
Collect fractions and monitor the column progress using TLC. To visualize the spots, dip the TLC plate in a potassium permanganate solution and gently heat it with a heat gun. The product and other hydroxylated compounds will appear as yellow spots on a purple background.
-
Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 DCM:MeOH) to elute the more polar compounds. Your target compound should elute at a higher methanol concentration.
-
-
Product Isolation:
-
Analyze all fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent via rotary evaporation at a bath temperature not exceeding 40°C.
-
Dry the resulting pure oil or solid under high vacuum to remove residual solvent.
-
Protocol 2: Purity Assessment by HPLC-ELSD
This protocol provides a framework for analyzing the purity of the final product.
-
Sample Preparation:
-
Accurately prepare a stock solution of your purified this compound in a suitable solvent (e.g., ultrapure water or methanol) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[8]
-
-
Chromatographic Conditions:
-
Instrument: HPLC system equipped with an Evaporative Light Scattering Detector (ELSD).
-
Column: A column designed for polar analytes or sugars, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column or an amino-propyl column.
-
Mobile Phase: An isocratic or gradient system of Acetonitrile and Water is a common starting point for HILIC separations.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintain at a constant temperature, e.g., 30 °C.
-
Injection Volume: 10-20 µL.
-
ELSD Settings: Optimize nebulizer and evaporator temperatures, and gas flow rate, according to manufacturer recommendations. A typical starting point is a nebulizer temperature of 40 °C and an evaporator temperature of 70 °C.[8]
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.
-
References
- Benchchem. This compound | 44307-07-5. Accessed January 7, 2026.
-
Peracaula, R., et al. (2003). An Improved Method for the Purification of Polyether−Polyols Using Phosphoric Acid as Neutralization Agent. Organic Process Research & Development. Available: [Link]
-
Gama, N., et al. (2018). Purification by Liquid Extraction of Recovered Polyols. International Journal of Polymer Analysis and Characterization. Available: [Link]
- LookChem. This compound. Accessed January 7, 2026.
- Steri Technologies.
- ResearchGate. Purification by Liquid Extraction of Recovered Polyols. Accessed January 7, 2026.
- Creative Proteomics.
- Guidechem. This compound 44307-07-5 wiki. Accessed January 7, 2026.
- Google Patents. EP0050181A1 - Method for purifying polyether-polyols. Accessed January 7, 2026.
- Creative Proteomics. Polyols Analysis Service. Accessed January 7, 2026.
- Benchchem. A Comparative Guide to Analytical Methods for Polyol Quantification in Pharmaceuticals. Accessed January 7, 2026.
- ChemNet.
- PubChem. Ethane-1,1,1,2-tetrol | C4H12O8 | CID 154636833. Accessed January 7, 2026.
- Metrohm. Polymer & Polyol Analysis. Accessed January 7, 2026.
- Wikipedia. 1,1,2,2-Tetrachloroethane. Accessed January 7, 2026.
- eScholarship. Determining the quality of novel polyols using potentiometric analysis for biodegradable thermoplastic polyurethanes (TPUs). Accessed January 7, 2026.
- Guidechem. This compound 44307-07-5. Accessed January 7, 2026.
- PubChem. This compound | C2H6O4 | CID 3016424. Accessed January 7, 2026.
Sources
- 1. This compound | C2H6O4 | CID 3016424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Overview of Polyols: Structure, Synthesis, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 5. Polyols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. lookchem.com [lookchem.com]
- 7. This compound | 44307-07-5 [chemnet.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of Impurities in Ethane-1,1,2,2-tetrol Synthesis
Welcome to the technical support center for the analysis of Ethane-1,1,2,2-tetrol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization during the synthesis of this highly functionalized molecule. Here, we provide in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and a foundational understanding of why certain impurities form and how to detect them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities in this compound synthesis and what are their sources?
A1: Understanding the origin of impurities is the first step in controlling them. This compound, often synthesized from glyoxal, is susceptible to impurity formation from several pathways including side reactions, unreacted starting materials, and degradation.[1][2]
The primary sources of impurities are:
-
Process-Related Impurities: These originate from the synthetic route itself. For instance, if synthesizing from the oxidation of acetaldehyde with nitric acid, impurities can include formic acid, acetic acid, glyoxylic acid, and glycolic acid.[3][4][5]
-
Unreacted Starting Materials: Incomplete reactions can leave residual glyoxal in the final product.[3][4][5] Given that glyoxal exists as a complex mixture of hydrated oligomers in aqueous solutions, its complete conversion can be challenging.[6]
-
Side-Reaction Products: Under basic conditions, glyoxal can undergo a Cannizzaro reaction to produce glycolic acid.[2]
-
Degradation Products: The stability of this compound can be a factor, and under certain conditions, it may degrade.
-
Oligomers and Polymers: Glyoxal is known to polymerize, especially in aqueous solutions, which can lead to a range of polymeric impurities that may be difficult to characterize.[6][7]
Table 1: Common Impurities and Their Origins
| Impurity | Chemical Formula | Common Source |
| Glyoxal | C₂H₂O₂ | Unreacted starting material |
| Glycolic Acid | C₂H₄O₃ | Side-reaction (Cannizzaro) of glyoxal.[2] |
| Oxalic Acid | C₂H₂O₄ | Oxidation of glyoxal or intermediates.[1] |
| Glyoxylic Acid | C₂H₂O₃ | Oxidation of glyoxal.[3][4][5] |
| Acetaldehyde | C₂H₄O | Starting material for some synthesis routes.[3][4][5] |
| Formic Acid | CH₂O₂ | By-product of oxidation reactions.[3][4][5] |
| Polymeric Species | (C₂H₂O₂)n | Polymerization of glyoxal in solution.[6] |
Below is a diagram illustrating the potential formation pathways of key impurities during a typical synthesis starting from glyoxal.
Caption: Formation pathways of common impurities from glyoxal.
Q2: I'm starting my impurity analysis. Which analytical technique should I choose for the initial screening?
A2: The choice of analytical technique depends on the nature of the expected impurities. For a broad initial screening of this compound, a combination of techniques is often most effective. High-Performance Liquid Chromatography (HPLC) is an excellent starting point for non-volatile impurities.
Here is a decision workflow to guide your selection:
Caption: Decision workflow for selecting analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for analyzing polar, non-volatile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is ideal for volatile impurities. However, since this compound and its common impurities are non-volatile, a derivatization step, such as silylation, is necessary to make them amenable to GC analysis.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation of unknown impurities.[10][11] Quantitative NMR (qNMR) can also be used for purity assessment without needing a reference standard for every impurity.[12]
For a comprehensive profile, starting with HPLC-RI is a robust choice. If your synthesis involves volatile solvents or reagents, a headspace GC-MS analysis would be a valuable addition.
Q3: My HPLC chromatogram shows poor peak shape for this compound (e.g., significant tailing). What could be the cause and how can I resolve this?
A3: Poor peak shape, particularly tailing, is a common issue when analyzing polyhydroxy compounds like this compound. The primary causes are often related to interactions with the stationary phase or the presence of metal contamination in the HPLC system.
Troubleshooting Steps:
-
Chelation with Metal Ions: The multiple hydroxyl groups on the tetrol can chelate with trace metal ions (e.g., iron, stainless steel) present in the HPLC system components (frits, column hardware). This secondary interaction causes peak tailing.
-
Solution: Add a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to your mobile phase at a low concentration (e.g., 0.1 mM). This will bind the metal ions and prevent them from interacting with your analyte.
-
-
Column Choice: The choice of HPLC column is critical.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of acidic impurities and the surface chemistry of the silica-based column.
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Solution: Try diluting your sample and reinjecting.
-
Q4: I've identified an unknown peak in my chromatogram. What is a systematic approach to its structural identification?
A4: Identifying an unknown impurity requires a multi-technique approach to piece together its structure.
Systematic Identification Workflow:
-
HPLC with Diode Array Detection (DAD): A DAD will provide the UV spectrum of the unknown peak. This can give clues about the presence of chromophores (like carbonyl groups).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most critical step.
-
Obtain the Mass: An LC-MS analysis will provide the molecular weight of the unknown impurity. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
Fragmentation Analysis (MS/MS): By fragmenting the parent ion, you can gain information about the structure of the molecule. For example, the loss of water or CO₂ can indicate the presence of hydroxyl or carboxyl groups.
-
-
Fraction Collection and NMR: If the impurity is present in sufficient quantity, you can collect the fraction as it elutes from the HPLC.
-
Structural Elucidation: After concentrating the fraction, you can perform ¹H NMR, ¹³C NMR, and 2D NMR experiments (like COSY and HMBC) to definitively determine the structure.[10]
-
-
Consider Potential Structures: Based on the mass, elemental composition, and your knowledge of the synthesis reaction, propose potential structures. Compare the MS/MS fragmentation pattern and NMR data to your proposed structures to confirm the identity.
Experimental Protocol Example
Protocol: HPLC-RI Method for the Quantification of Glyoxal and Related Acids
This protocol is a starting point and may require optimization for your specific sample matrix. It is based on established methods for analyzing glyoxal and related substances.[3][4][5]
1. Instrumentation:
-
High-Performance Liquid Chromatograph
-
Aminex HPX-87H column (300 mm x 7.8 mm)
-
Refractive Index (RI) Detector
2. Reagents and Materials:
-
Sulfuric Acid (H₂SO₄), analytical grade
-
Deionized water (18.2 MΩ·cm)
-
Reference standards for this compound, glyoxal, glycolic acid, and oxalic acid.
3. Chromatographic Conditions:
-
Mobile Phase: 0.01 N H₂SO₄ in deionized water
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 65°C
-
Injection Volume: 20 µL
-
RI Detector Temperature: 40°C
4. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Calibration:
-
Prepare a series of calibration standards for each impurity of interest in the mobile phase.
-
Inject each standard and construct a calibration curve of peak area versus concentration.
6. Analysis:
-
Inject the prepared sample.
-
Identify the peaks based on the retention times of the reference standards.
-
Quantify the impurities using the calibration curves.
References
- Mahar, A., et al. (2011). Quantitative Analysis of Glyoxal, Methyl glyoxal and Dimethyl glyoxal from Foods, Beverages and Wines Using HPLC and 4-Nitro-1,2. Asian Journal of Chemistry.
-
Zhang, Z., et al. (2013). Analysis of glyoxal and related substances by means of high-performance liquid chromatography with refractive index detection. Journal of Chromatographic Science, 51(10), 893-8. [Link]
-
Zhang, Z., et al. (2012). Analysis of Glyoxal and Related Substances by Means of High-Performance Liquid Chromatography with Refractive Index Detection. Journal of Chromatographic Science, Oxford Academic. [Link]
-
Zhang, Z., et al. (2013). Analysis of Glyoxal and Related Substances by Means of High-Performance Liquid Chromatography with Refractive Index Detection. ResearchGate. [Link]
- Tan, G. Y. A., et al. (2014).
-
Semantic Scholar. (n.d.). Analysis of glyoxal and related substances by means of high-performance liquid chromatography with refractive index detection. [Link]
-
Khang, D., et al. (2021). Rapid analysis of polyhydroxyalkanoate contents and its monomer compositions by pyrolysis-gas chromatography combined with mass spectrometry (Py-GC/MS). PubMed. [Link]
-
Tan, G. Y. A., et al. (2014). Enhanced gas chromatography-mass spectrometry method for bacterial polyhydroxyalkanoates analysis. ResearchGate. [Link]
-
ResearchGate. (n.d.). Rapid analysis of polyhydroxyalkanoate contents and its monomer compositions by pyrolysis-gas chromatography combined with mass spectrometry (Py-GC/MS). [Link]
-
Waters Corporation. (n.d.). Multidimensional Characterization of Polyhydroxy Alkanoate Based Bioplastic Raw Material with Advanced Polymer Chromatography. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). Proposed reaction pathways for a) the formation of glyoxal hydrate... [Link]
-
Sciencemadness Wiki. (2020). Glyoxal. [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of polyol. [Link]
-
Ataman Kimya. (n.d.). Glyoxal. [Link]
-
Wikipedia. (n.d.). Glyoxal. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Agilent. (2011). Characterization of Pharmaceutical Polymers by HPLC and GPC. [Link]
-
University of Manchester. (n.d.). New NMR Tools for Impurity Analysis. [Link]
-
Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]
Sources
- 1. Glyoxal - Sciencemadness Wiki [sciencemadness.org]
- 2. atamankimya.com [atamankimya.com]
- 3. Analysis of glyoxal and related substances by means of high-performance liquid chromatography with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Glyoxal - Wikipedia [en.wikipedia.org]
- 7. GLYOXAL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. veeprho.com [veeprho.com]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Ethane-1,1,2,2-tetrol Stability & Storage: A Technical Support Guide
Welcome to the Technical Support Center for Ethane-1,1,2,2-tetrol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this unique polyol in their work. As a compound with a high density of hydroxyl groups, its stability during storage is paramount to ensure experimental reproducibility and the integrity of your results. This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the storage and handling of this compound.
Understanding the Molecule: The Inherent Instability of a Geminal Diol
This compound is a special class of molecule known as a geminal diol, meaning it possesses two hydroxyl groups attached to the same carbon atom. In fact, it has two such geminal diol arrangements. Geminal diols are generally considered unstable and exist in equilibrium with their corresponding carbonyl compounds.[1][2] In the case of this compound, the primary degradation product is glyoxal, formed through the loss of water molecules.
The stability of a geminal diol is influenced by several factors, including steric hindrance and the electronic effects of neighboring functional groups.[2][3] While most simple gem-diols are transient, certain structural features, such as the presence of electron-withdrawing groups or the potential for intramolecular hydrogen bonding, can enhance their stability.[1][2][4] Understanding this inherent chemical nature is the first step in preventing its degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues related to the storage and handling of this compound.
Q1: My latest batch of this compound is showing unexpected analytical results. Could it be degrading during storage?
A1: Yes, degradation during storage is a primary suspect for inconsistencies in experimental outcomes. The most probable degradation pathway for this compound is dehydration to form glyoxal. This conversion can be influenced by temperature, moisture, and the presence of acidic or basic contaminants.
Troubleshooting Steps:
-
Verify Storage Conditions: Immediately review your current storage protocol against the recommended guidelines below.
-
Analytical Confirmation of Degradation: The presence of glyoxal is a key indicator of degradation. You can use techniques like High-Performance Liquid Chromatography (HPLC) with derivatization or Gas Chromatography-Mass Spectrometry (GC-MS) to detect and quantify glyoxal in your sample.
-
Purity Assessment: Employ analytical methods such as Gel Permeation Chromatography (GPC) to assess the molecular weight distribution of your polyol. A shift towards lower molecular weights could indicate degradation. Potentiometric titrations to determine the acid number can also be a useful quality control metric.[5]
Q2: What are the optimal storage conditions to prevent the degradation of this compound?
A2: As a hygroscopic polyol, this compound requires stringent storage conditions to minimize moisture absorption and thermal stress. The following table summarizes the recommended storage parameters.
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature (around 25°C). Avoid temperatures above 70°C. | Higher temperatures can accelerate the dehydration reaction leading to glyoxal formation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | This displaces oxygen, reducing the risk of oxidation, and more importantly, displaces moist air. |
| Container | Use a tightly sealed container made of chemically resistant material. | Prevents moisture ingress and contamination. |
| Light | Store in a dark place, protected from direct sunlight. | Minimizes the risk of photodegradation. |
| Moisture | Keep in a dry environment. Consider using a desiccator for small quantities. | This compound is hygroscopic and absorbed water can facilitate degradation. |
In-Depth Troubleshooting Guides
Issue 1: Visible Changes in the Stored Material (e.g., clumping, discoloration)
Visible changes are often the first sign of degradation or contamination.
-
Causality: Clumping or caking is a direct result of moisture absorption due to the hygroscopic nature of polyols. Discoloration may indicate oxidation or the formation of degradation byproducts.
-
Self-Validating Protocol:
-
Isolate the Affected Batch: Do not use the material for critical experiments until its purity has been verified.
-
Moisture Analysis: Perform a Karl Fischer titration to quantify the water content. An elevated water content confirms improper storage.
-
Spectroscopic Analysis: Use Fourier Transform Infrared (FTIR) spectroscopy to look for changes in the hydroxyl (-OH) and carbonyl (C=O) stretching frequencies. An increase in the carbonyl peak would suggest the formation of glyoxal.
-
Purity Reassessment: Re-run purity analysis using HPLC or GC-MS as described in the analytical protocols section.
-
Issue 2: Inconsistent Performance in Downstream Applications
Variability in the performance of this compound in your experiments, such as altered reaction kinetics or final product properties, can be a subtle indicator of degradation.
-
Causality: The presence of impurities like glyoxal or water can interfere with your reactions. For instance, glyoxal, being a reactive dialdehyde, can participate in unintended side reactions.
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental performance.
Experimental Protocols
Protocol 1: Purity Assessment and Glyoxal Detection by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting the presence of glyoxal.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as deionized water or a compatible organic solvent, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: A suitable column for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detector: A Refractive Index (RI) detector for the main compound and a UV detector (after derivatization) for glyoxal.
-
-
Glyoxal Derivatization (for UV detection):
-
React an aliquot of the sample solution with a derivatizing agent such as 2,4-dinitrophenylhydrazine (DNPH) to form a UV-active hydrazone.
-
-
Data Analysis:
-
Compare the chromatogram of the stored sample to that of a freshly prepared or certified reference standard.
-
The appearance of new peaks or a change in the area of the main peak can indicate degradation. The presence of the glyoxal-DNPH derivative confirms dehydration.
-
Protocol 2: Recommended Handling Procedure for this compound
Due to its hygroscopic nature, proper handling is crucial to prevent moisture absorption.
-
Environment: Whenever possible, handle the compound in a controlled environment with low humidity, such as a glove box or a dry room.
-
Aliquoting: If you need to use small amounts over time, it is best to aliquot the bulk material into smaller, single-use containers under an inert atmosphere.
-
Weighing:
-
Allow the container to come to room temperature before opening to prevent condensation.
-
Open the container only for the minimum time required to dispense the material.
-
Use a dry, clean spatula.
-
-
Resealing: Immediately after dispensing, purge the container with an inert gas (e.g., nitrogen or argon) before tightly resealing.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
Degradation Pathway
The primary degradation pathway for this compound is a two-step dehydration to form glyoxal.
Caption: Dehydration of this compound to Glyoxal.
Compatible Storage Materials
Choosing the right container is essential for maintaining the purity of this compound. The following materials are generally recommended for the storage of polyols.
| Material | Compatibility | Notes |
| High-Density Polyethylene (HDPE) | Excellent | A common and cost-effective choice for many polyols.[6] |
| Polypropylene (PP) | Excellent | Offers good chemical resistance and can be autoclaved.[7][8] |
| Steel (including Stainless Steel) | Excellent | Provides excellent durability and chemical resistance.[6][7] |
| Aluminum | Good | A suitable alternative to steel.[7] |
| Glass | Good | Ensure a tight-fitting, non-reactive cap. Amber glass is preferred to protect from light. |
Note: Always perform a small-scale compatibility test with your specific grade of this compound and the chosen container material if you have any doubts.
References
-
Wikipedia. Geminal diol. [Link]
- Pang, J., et al. (2020). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Chemical Science, 11(34), 9229-9235.
-
Chemistry Stack Exchange. Why are geminal diols unstable?[Link]
-
YouTube. Stability of Geminal diol (Gem-diol). [Link]
-
Chemistry LibreTexts. Addition of Water to form Hydrates (Gem-Diols). [Link]
-
Pearson. Geminal diols are known to lose water spontaneously to give carbonyl compounds. [Link]
-
LECRON SHARE. How to Determine Polyester Polyol Quality Through Data?[Link]
-
News. How To Store Polymer Polyols Correctly?[Link]
-
OpenStax. 19.5 Nucleophilic Addition of H2O: Hydration. [Link]
-
Quora. Why do geminal diols get coverted to aldehydes or ketones?[Link]
-
eScholarship. Determining the quality of novel polyols using potentiometric analysis for biodegradable thermoplastic polyurethanes (TPUs). [Link]
-
MDPI. Study on Efficient Degradation of Waste PU Foam. [Link]
-
University of Calgary. Chapter 17: C=O + H2O = hydrates. [Link]
-
Agilent. Analysis of Polyols by GPC with Viscometry. [Link]
-
CP Lab Safety. Chemical Compatibility by Container Resin. [Link]
-
PubChem. This compound. [Link]
-
Pro-Measures. What chemicals are polypropylene resistant to?[Link]
-
IBC Tanks. Compatibility of IBC Materials with Different Chemicals. [Link]
-
MDPI. The Catalytic Degradation of Waste PU and the Preparation of Recycled Materials. [Link]
-
CP Lab Safety. Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. [Link]
-
LookChem. This compound. [Link]
-
MDPI. The Catalytic Degradation of Waste PU and the Preparation of Recycled Materials. [Link]
-
ResearchGate. Determination of the viscosity of the degradation products of the eight groups of optimal components. [Link]
-
Gelest. 1,2-(1,1,2,2-Tetrafluoroethoxy)ethane, high purity. [Link]
-
PubChem. Ethane-1,1,1,2-tetrol. [Link]
Sources
- 1. Geminal diol - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 4. m.youtube.com [m.youtube.com]
- 5. escholarship.org [escholarship.org]
- 6. ibctanks.com [ibctanks.com]
- 7. bqnmt.com [bqnmt.com]
- 8. pro-measures.com [pro-measures.com]
Technical Support Center: Troubleshooting Low Yield in Ethane-1,1,2,2-tetrol Reactions
Welcome to the Technical Support Center for Ethane-1,1,2,2-tetrol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this highly functionalized molecule. Low yields can be a significant impediment to research and development, and this resource aims to provide in-depth, actionable insights to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis via glyoxal reduction is resulting in a very low yield. What are the most likely causes?
Low yields in the reduction of glyoxal to this compound often stem from the inherent reactivity of glyoxal and the properties of the final product. The primary culprits are typically side reactions involving the glyoxal starting material and challenges in isolating the highly polar tetrol product.
Key factors to investigate include:
-
pH Control: The pH of the reaction medium is critical. Glyoxal exists in a complex equilibrium with its hydrated forms, including the desired tetrol, but also oligomers.[1][2]
-
Acidic Conditions (pH < 6): Can promote the formation of various oligomeric acetals and semiacetals, sequestering the glyoxal and preventing its complete reduction.[2]
-
Basic Conditions (pH > 8): Can lead to a disproportionation reaction known as the Cannizzaro reaction, where glyoxal is converted to glycolic acid, thus consuming the starting material.[3]
-
-
Reaction Temperature: While reductions are often carried out at low temperatures to improve selectivity, excessively low temperatures may significantly slow down the desired reaction, leading to incomplete conversion. Conversely, higher temperatures can promote side reactions.
-
Reagent Purity: The purity of glyoxal is paramount. It is often supplied as a 40% aqueous solution, which can contain acidic impurities or oligomeric species that can interfere with the reduction.[4]
-
Work-up and Isolation: this compound is a highly polar, water-soluble compound, making its extraction from aqueous solutions challenging. Significant product loss can occur during this stage if not performed carefully.
Q2: I am observing the formation of a significant amount of byproducts. What are the common side reactions in this synthesis?
Besides the pH-dependent side reactions mentioned above, other byproducts can arise from the choice of reducing agent and reaction conditions.
-
Over-reduction: While less common with milder reducing agents like sodium borohydride, stronger reducing agents could potentially lead to the formation of ethylene glycol.
-
Incomplete Reduction: The reaction may stall at the intermediate stage, glyoxal-diol (the monohydrated form of glyoxal), especially if the reducing agent is depleted or reaction conditions are not optimal.
-
Reaction with Solvent: If using an alcohol as a solvent, there is a possibility of acetal or hemiacetal formation with the glyoxal, which may be less reactive towards the reducing agent.
Q3: What is the alternative synthetic route to this compound, and what are its advantages and disadvantages?
An alternative and often higher-yielding route is the hydrolysis of 1,1,2,2-tetraacetoxyethane.[1]
-
Advantages: This method can produce high-purity, crystalline this compound.[1] The precursor, 1,1,2,2-tetraacetoxyethane, is a stable solid that is easier to handle and purify than aqueous glyoxal.
-
Disadvantages: This is a two-step process, requiring the initial synthesis of 1,1,2,2-tetraacetoxyethane, which adds to the overall synthetic effort. The hydrolysis step also requires careful control to ensure complete deprotection without product degradation.
Q4: How can I effectively monitor the progress of my reaction?
Monitoring the disappearance of the carbonyl groups of glyoxal is key.
-
Thin-Layer Chromatography (TLC): While challenging for the highly polar product, TLC can be used to monitor the consumption of less polar starting materials or intermediates. A highly polar solvent system will be required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture (and quenching them appropriately) for 1H NMR analysis can be a very effective way to monitor the disappearance of the aldehyde protons of glyoxal (around 9.6 ppm) and the appearance of the C-H protons of the tetrol (expected to be at a much lower chemical shift).
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues leading to low yields.
Guide 1: Troubleshooting Low Yield in Glyoxal Reduction
This guide follows a logical workflow to identify the root cause of low yield when synthesizing this compound via the reduction of glyoxal.
Troubleshooting Workflow for Low Yield in Glyoxal Reduction
Caption: A flowchart for troubleshooting low yields in glyoxal reduction.
Detailed Troubleshooting Steps:
| Problem | Potential Cause | Recommended Action |
| Reaction mixture turns yellow/brown and yield is low. | Cannizzaro reaction under basic conditions. Glyoxal disproportionates to glycolic acid.[3] | Maintain the reaction pH between 6 and 7. Use a buffer if necessary. Consider using a reducing agent that is effective in slightly acidic or neutral conditions. |
| Reaction stalls; starting material remains. | Oligomerization of glyoxal under acidic conditions. Formation of unreactive acetals and semiacetals.[2] | Ensure the pH does not drop below 6. Freshly distill the aqueous glyoxal solution to minimize oligomer content before use. |
| Insufficient reducing agent. | Use a slight excess of the reducing agent. Add the reducing agent in portions to maintain its concentration. | |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for byproduct formation. | |
| Complex mixture of products observed by NMR. | Multiple side reactions occurring. | Re-evaluate all reaction parameters: pH, temperature, reagent purity, and solvent. Start with a small-scale reaction to systematically optimize each parameter. |
| Good conversion observed in the crude reaction mixture, but final yield is poor. | Product loss during aqueous work-up. this compound is highly water-soluble. | Avoid extensive washing with water. If possible, use lyophilization (freeze-drying) to remove water and isolate the product. |
| Product decomposition during purification. | Use mild purification techniques. Avoid high temperatures and strong acids or bases. |
Guide 2: Purification of Highly Polar this compound
The isolation of this compound is a significant challenge due to its high polarity and multiple hydroxyl groups, which lead to high water solubility and difficulty in crystallization.
Purification Workflow for this compound
Caption: A workflow for the purification of this compound.
Detailed Purification Strategies:
| Challenge | Recommended Technique | Experimental Considerations |
| High Water Solubility | Lyophilization (Freeze-Drying) | This is the preferred method for removing water from the crude product without heating, which can cause degradation. It directly yields a solid residue. |
| Solvent Extraction with High Polarity Solvents | Extraction from a saturated aqueous solution with a more polar, water-immiscible solvent like butanol can be attempted, but may have limited success. | |
| Difficulty in Crystallization | Slow Evaporation | Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol or a mixture of ethanol and water) and allow the solvent to evaporate slowly. |
| Anti-Solvent Precipitation | Dissolve the product in a good solvent and then slowly add a poor solvent (an anti-solvent) to induce precipitation. | |
| Removal of Inorganic Salts (e.g., from borohydride reduction) | Precipitation | After concentrating the aqueous solution, adding a solvent like ethanol or acetone can often precipitate the inorganic salts, which can then be removed by filtration. |
| Ion-Exchange Chromatography | Passing the aqueous solution through a mixed-bed ion-exchange resin can effectively remove ionic impurities. | |
| Separation from Polar Byproducts | Reversed-Phase Chromatography | For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) with a highly aqueous mobile phase can be effective. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | HILIC is specifically designed for the separation of highly polar compounds and may provide better resolution than reversed-phase chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Glyoxal Reduction with Sodium Borohydride
This protocol provides a general procedure for the laboratory-scale synthesis of this compound. Optimization may be required based on the quality of the starting materials and specific laboratory conditions.
Materials:
-
Glyoxal (40% solution in water)
-
Sodium borohydride (NaBH4)[2]
-
Methanol
-
Deionized water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), add a solution of glyoxal in water/methanol.
-
Slowly add a solution of sodium borohydride in water to the glyoxal solution while maintaining the temperature below 10 °C. The addition should be done portion-wise to control the reaction rate and temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction by TLC or NMR.
-
Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of dilute HCl until the solution is neutral to slightly acidic (pH ~6-7).
-
Remove the methanol under reduced pressure.
-
The remaining aqueous solution can be lyophilized to obtain the crude product as a solid.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by chromatography as described in the purification guide.
Protocol 2: Characterization of this compound
Accurate characterization is essential to confirm the identity and purity of the synthesized product.
-
1H NMR Spectroscopy: The 1H NMR spectrum of this compound in a suitable deuterated solvent (e.g., D2O) is expected to be simple. Due to the symmetry of the molecule, the two methine protons (-CH(OH)2) should be chemically equivalent, and the four hydroxyl protons will likely exchange with the solvent. This would result in a singlet for the C-H protons.
-
13C NMR Spectroscopy: The 13C NMR spectrum should also be simple, showing a single peak for the two equivalent carbon atoms.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad absorption band in the region of 3200-3600 cm-1, characteristic of the O-H stretching vibrations of the multiple hydroxyl groups.
References
-
Ashenhurst, J. Sodium Borohydride (NaBH4) For The Reduction of Aldehydes and Ketones. Master Organic Chemistry. 2011. Available from: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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Chemguide. Reduction of aldehydes and ketones. Available from: [Link]
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Chad's Prep. Hydride Reduction. Available from: [Link]
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eCampusOntario Pressbooks. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Available from: [Link]
-
PubChem. Glyoxal. National Center for Biotechnology Information. Available from: [Link]
- Irie, Y., et al. o-Amine-Assisted Cannizzaro Reaction of Glyoxal with New 2,6-Diaminoanilines. European Journal of Organic Chemistry. 2009.
- Vojood, A. Synthesis Ethane-1, 2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. Advanced Journal of Chemistry, Section A. 2024.
-
ResearchGate. How can I isolate a highly polar compound from an aqueous solution?. Available from: [Link]
-
YouTube. Common Challenges in Crystallization Processes. 2025. Available from: [Link]
- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. 2005.
-
University of Ottawa. The Extremely Complicated 1H NMR Spectrum of Ethane. Available from: [Link]
-
SpectraBase. 1,1,2,2,-Tetrachloroethane - Optional[1H NMR] - Chemical Shifts. Available from: [Link]
-
Quora. How to do a synthesis reaction from ethane to ethane-1,2-diol in organic chemistry. 2020. Available from: [Link]
-
YouTube. differences & similarities of 1H & 13C NMR spectroscopy. 2022. Available from: [Link]
-
Organic Syntheses. 1,2-Ethanedithiol. Available from: [Link]
-
Organic Syntheses. 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Available from: [Link]
-
MDPI. Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. 2024. Available from: [Link]
-
NIH. Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. Available from: [Link]
-
YouTube. High throughput nanoscale crystallization for small organic molecules and pharmaceuticals - Webinar. 2024. Available from: [Link]
-
ResearchGate. Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Available from: [Link]
-
ResearchGate. o-Amine-Assisted Cannizzaro Reaction of Glyoxal with New 2,6-Diaminoanilines. 2025. Available from: [Link]
- Google Patents. DE10340738A1 - Process for the preparation of 1,1,2,2-tetramethoxyethane and / or glyoxal dimethyl acetal.
- Ward, D. E.; Rhee, C. K. Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones. Tetrahedron Lett.1991, 32 (49), 7165–7166.
Sources
Technical Support Center: Enhancing the Stability of Ethane-1,1,2,2-tetrol Solutions
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for Ethane-1,1,2,2-tetrol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability and efficacy of this compound solutions. As a hydrated form of glyoxal, this compound presents unique stability challenges. This document offers field-proven insights and troubleshooting protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why are its solutions considered unstable?
This compound (CAS 44307-07-5) is the fully hydrated monomer of glyoxal (CHOCHO). In aqueous solutions, it exists in a dynamic equilibrium with glyoxal and various hydrated oligomers.[1][2] The core of the instability lies in the geminal diol structure (two hydroxyl groups on the same carbon atom), which can readily dehydrate to revert to the highly reactive aldehyde form, glyoxal.[3][4][5] Glyoxal itself can then undergo further reactions, such as polymerization or oxidation, leading to a loss of the active tetrol species.[6][7]
Q2: What are the common visual signs of solution degradation?
The most common sign of degradation is the appearance of a yellow color, which deepens over time.[4] This is often due to the polymerization of glyoxal, which is accelerated by heat, light, and non-ideal pH conditions.[3] You may also observe the formation of a precipitate, especially if the solution is stored at very low temperatures (i.e., frozen) or if it has been stored for an extended period. This precipitate typically consists of glyoxal oligomers.[8]
Q3: What are the ideal storage conditions for a stock solution?
For optimal stability, this compound solutions (commonly supplied as 40% in water) should be:
-
Stored at 2-8°C: Refrigeration slows the rate of degradation and polymerization.[3][4]
-
Protected from Light: Store in an amber vial or a dark location to prevent photochemical degradation.
-
Maintained at an Acidic pH: Commercial solutions are typically supplied at a pH of 2.5-3.5, which favors the stability of the hydrated forms.[8]
-
Sealed Tightly: Minimize exposure to air to reduce the risk of oxidation. For long-term storage, purging the headspace with an inert gas like argon or nitrogen is recommended.
Q4: Can I use standard laboratory buffers like Tris or HEPES to control the pH?
No. It is critical to avoid buffers containing primary or secondary amine groups, such as Tris, HEPES, or glycine. The amine functional groups will react directly with the aldehyde form (glyoxal) in the equilibrium, forming imines or other adducts.[3][9][10] This reaction depletes the active compound and compromises your experiment. Use non-reactive buffers such as phosphate, acetate, or MOPS.[5][11]
Troubleshooting Guides
This section provides step-by-step solutions to specific problems you may encounter during your experiments.
Issue 1: Solution Rapidly Turns Yellow and Shows Reduced Potency
This issue indicates the degradation of the tetrol and subsequent polymerization or oxidation of glyoxal.
Visual Workflow: Diagnosing Solution Discoloration
Caption: Troubleshooting flowchart for solution discoloration.
Detailed Protocol & Explanation:
-
Verify pH: The stability of this compound is highly pH-dependent. Use a calibrated pH meter to check your solution.
-
Causality: Under alkaline conditions (pH > 7), glyoxal rapidly undergoes an intramolecular Cannizzaro reaction to form glycolate, irreversibly removing it from the equilibrium and reducing the concentration of the active tetrol.[8] Basic conditions also accelerate polymerization.[3] The optimal pH for stability is in the acidic range, typically below 4.0.
-
-
Prepare Fresh Solutions: Due to the inherent instability, it is best practice to prepare solutions fresh for each experiment, especially for sensitive applications. If using a stock, do not use it if it is discolored or has been stored for an extended period.
-
Use High-Purity, Deoxygenated Solvents: Dissolved oxygen can contribute to the oxidative degradation of glyoxal.
-
Methodology: To deoxygenate your solvent (e.g., ultrapure water), sparge it with an inert gas like argon or nitrogen for 15-30 minutes before preparing your tetrol solution.
-
Causality: Removing dissolved oxygen minimizes the pathway for oxidative degradation of the aldehyde groups into carboxylic acids (e.g., glyoxylic acid, oxalic acid).[12][13]
-
-
Consider a Chelating Agent: Trace metal ion contaminants (e.g., iron, copper) in buffers or water can catalyze oxidation.
-
Methodology: Add a small amount of a chelating agent like EDTA (ethylenediaminetetraacetic acid) to a final concentration of 0.1-1 mM in your stock solution. Biodegradable alternatives like methylglycinediacetic acid (MGDA) can also be considered.[14]
-
Causality: Chelating agents sequester metal ions, preventing them from participating in redox cycles that generate free radicals and accelerate degradation.
-
Issue 2: Precipitate Forms in the Solution During Storage
This problem is typically caused by the formation of glyoxal oligomers or polymers, which are less soluble than the monomeric tetrol.
Visual Workflow: Managing Precipitate Formation
Caption: Decision tree for addressing precipitate in solutions.
Detailed Protocol & Explanation:
-
Check Storage Temperature: Freezing the solution should be avoided. While refrigeration is recommended, temperatures below 2°C can promote the precipitation of oligomers.
-
Attempt to Redissolve: If the precipitate is due to cold storage, it can often be redissolved.
-
Methodology: Gently warm the solution to 30-40°C while stirring. Do not boil or overheat, as this will dramatically accelerate degradation. The precipitate should dissolve as the equilibrium shifts back toward the monomer.[8] Allow the solution to return to room temperature before use.
-
-
Use Fresh Dilutions: Prepare working dilutions from a clear, precipitate-free stock solution immediately before your experiment. Do not store dilute solutions for extended periods, as degradation occurs more rapidly at lower concentrations.
-
Filter if Necessary: If a precipitate persists after warming, it may be composed of irreversible polymers. For non-critical applications, you may be able to filter the solution through a 0.22 µm syringe filter. However, this will alter the final concentration of the active compound. It is strongly recommended to discard the solution and begin with a fresh stock.
Data Summary Tables
Table 1: Effect of pH and Temperature on Solution Stability
| Parameter | Condition | Stability Level | Primary Degradation Pathway |
| pH | < 4.0 | High | Slow oxidation |
| 4.0 - 7.0 | Moderate | Slow polymerization and oxidation | |
| > 7.0 | Very Low | Rapid Cannizzaro reaction, polymerization[8] | |
| Temperature | 2-8°C | High | Slows all degradation reactions[4] |
| 20-25°C | Moderate | Baseline degradation rate | |
| > 40°C | Very Low | Accelerated polymerization and dehydration[15] |
Table 2: Recommended vs. Incompatible Buffer Systems
| Buffer Type | Examples | Compatibility | Rationale |
| Phosphate-based | Sodium Phosphate, Potassium Phosphate | Recommended | Non-reactive with aldehydes. |
| Carboxylate-based | Acetate, Citrate | Recommended | Non-reactive. Citrate also has mild chelating properties. |
| Zwitterionic (Non-amine) | MOPS, PIPES | Recommended | MOPS has been shown to be compatible in RNA denaturation protocols.[11] |
| Amine-based | Tris, HEPES, Glycine, Bicine | NOT Recommended | Amine groups react with glyoxal, leading to adduct formation and depletion of the active compound.[3][10] |
References
-
Chemistry LibreTexts. (2023). Addition of Water to form Hydrates (Gem-Diols). Retrieved from [Link]
-
Babizhayev, M. A., & Yegorov, Y. E. (2015). Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications. PMC - PubMed Central. Retrieved from [Link]
-
Irie, Y., Koga, Y., Matsumoto, T., & Matsubara, K. (2009). o-Amine-Assisted Cannizzaro Reaction of Glyoxal with New 2,6-Diaminoanilines. European Journal of Organic Chemistry, 2009(11), 1747-1755. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why are geminal diols unstable?. Retrieved from [Link]
-
Wikipedia. (n.d.). Glyoxal. Retrieved from [Link]
-
Wang, L., et al. (2023). Theoretical study on the aqueous phase oxidation of glyoxal. RSC Publishing. Retrieved from [Link]
-
Galloway, M. M., et al. (2011). Glyoxal in Aqueous Ammonium Sulfate Solutions: Products, Kinetics and Hydration Effects. Environmental Science & Technology, 45(15), 6374–6380. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). GLYOXAL CAS N°: 107-22-2. Retrieved from [Link]
-
Michailoudi, G., et al. (2021). Aqueous-phase behavior of glyoxal and methylglyoxal observed with carbon and oxygen K-edge X-ray absorption spectroscopy. Atmospheric Chemistry and Physics. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
De Haan, D. O., et al. (2009). Oligomer Formation in Evaporating Aqueous Glyoxal and Methyl Glyoxal Solutions. Environmental Science & Technology, 43(21), 8184–8190. Retrieved from [Link]
-
Kua, J., et al. (2008). Gas-phase water-mediated equilibrium between methylglyoxal and its geminal diol. Proceedings of the National Academy of Sciences, 105(46), 17714-17718. Retrieved from [Link]
-
Faisal, W., et al. (2022). From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms. PubMed Central. Retrieved from [Link]
-
Kroll, J. H., et al. (2005). Secondary organic aerosol formation by glyoxal hydration and oligomer formation: humidity effects and equilibrium shifts during analysis. Environmental Science & Technology, 39(10), 3553–3560. Retrieved from [Link]
-
Wang, L., et al. (2023). Theoretical study on the aqueous phase oxidation of glyoxal. Physical Chemistry Chemical Physics, 25(30), 20033-20042. Retrieved from [Link]
-
Michailoudi, G., et al. (2020). Aqueous phase behavior of glyoxal and methylglyoxal observed with carbon and oxygen K-edge X-ray absorption spectroscopy. ResearchGate. Retrieved from [Link]
-
Mitchell, K. L., & Kaxiras, E. (2018). Glyoxals as in vivo RNA structural probes of guanine base-pairing. PMC - NIH. Retrieved from [Link]
-
Alcolado, C. I., et al. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. MDPI. Retrieved from [Link]
-
Alcolado, C. I., et al. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. ResearchGate. Retrieved from [Link]
-
Lim, Y. B., Tan, Y., & Turpin, B. J. (2013). Chemical insights, explicit chemistry, and yields of secondary organic aerosol from OH radical oxidation of methylglyoxal and glyoxal in the aqueous phase. Atmospheric Chemistry and Physics, 13(17), 8651-8667. Retrieved from [Link]
Sources
- 1. Glyoxal - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Glyoxal CAS#: 107-22-2 [m.chemicalbook.com]
- 4. Glyoxal | 107-22-2 [chemicalbook.com]
- 5. Lonza Glyoxal Sample Buffer 1.7 mL | Buy Online | Lonza™ | Fisher Scientific [fishersci.com]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tribioscience.com [tribioscience.com]
- 12. Theoretical study on the aqueous phase oxidation of glyoxal - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D3EA00049D [pubs.rsc.org]
- 13. From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. tribioscience.com [tribioscience.com]
challenges in scaling up Ethane-1,1,2,2-tetrol synthesis
<Technical Support Hub: Ethane-1,1,2,2-tetrol Synthesis
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile yet challenging compound. The "synthesis" of this compound is more accurately a preparation and standardization of its aqueous solution, as it is the monomeric hydrate of glyoxal.[1] Scaling this process requires a deep understanding of the complex equilibria at play.
This hub provides field-proven insights to help you navigate the common challenges, troubleshoot experimental hurdles, and ensure the scientific integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to work with?
A1: this compound is the smallest possible tetrol and the monomeric hydrate of glyoxal. In aqueous solutions, it exists in a complex equilibrium with glyoxal and its hydrated oligomers, primarily a cyclic dimer and trimer.[1][2] The primary challenge in scaling up its use is not the synthesis itself, but the control of this equilibrium to maintain a consistent concentration of the reactive monomeric form, preventing precipitation and ensuring predictable reactivity.[3]
Q2: I purchased a 40% aqueous solution of glyoxal. Is this the same as an this compound solution?
A2: A 40% aqueous solution of glyoxal is the standard commercial starting material. However, at this concentration, the predominant species are hydrated oligomers (dimers and trimers).[1] While these oligomers can act as a source of the monomer, the solution is not a standardized solution of this compound. For quantitative applications, you must first treat this solution to depolymerize the oligomers and then determine the precise monomer concentration.
Q3: My glyoxal solution has turned yellow and/or a white precipitate has formed. Is it still usable?
A3: The yellowing of glyoxal solutions upon storage is a known issue but generally does not significantly alter the chemical properties.[3] The white precipitate consists of less soluble glyoxal oligomers, especially at lower temperatures.[3] This precipitate can often be redissolved by gently warming the solution to 50-60°C with stirring.[3] However, for sensitive applications, it is crucial to re-verify the monomer concentration after redissolving the precipitate.
Q4: What is the optimal pH for storing and using glyoxal solutions?
A4: Glyoxal solutions are most stable under acidic conditions, typically pH 2.5-3.5.[3] Under alkaline conditions, glyoxal undergoes a rapid intramolecular Cannizzaro reaction to form glycolic acid, which depletes the active aldehyde and compromises your experiment.[3][4] It is critical to monitor and maintain an acidic pH throughout your preparation and reaction, unless the specific reaction mechanism requires basic conditions, in which case the glyoxal solution should be used immediately after preparation.
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific problems you may encounter during the preparation and use of this compound solutions.
Issue 1: Low or Inconsistent Reaction Yields
You've performed a reaction using your prepared glyoxal solution, but the yield of your desired product is significantly lower than expected or varies between batches.
Potential Cause 1: Inaccurate Monomer Concentration
-
Explanation: The most common source of error is an inaccurate assumption of the reactive species' concentration. The equilibrium between the monomer and oligomers means the actual concentration of this compound is not the same as the total "glyoxal" concentration stated on the bottle.
-
Solution:
-
Depolymerization: Before use, heat the commercial 40% glyoxal solution (or a dilution thereof) to 50-60°C for several hours to shift the equilibrium towards the monomer.[3] This process breaks down the solid trimer and dimer hydrates.
-
Standardization: After depolymerization and cooling, you must determine the precise concentration of the monomeric glyoxal hydrate. A common method is a titration, for example, with a standard sodium bisulfite solution followed by iodine back-titration.
-
Use Immediately: Use the freshly prepared and standardized solution as soon as possible, as the oligomer equilibrium will re-establish over time.
-
Potential Cause 2: pH-Induced Degradation
-
Explanation: If your reaction medium is neutral or basic, or if basic reagents are added without sufficient buffering, the glyoxal monomer can rapidly degrade via the Cannizzaro reaction.[3]
-
Solution:
-
pH Monitoring: Ensure the pH of your glyoxal stock solution is acidic (pH < 4).
-
Buffered Reaction: If your reaction conditions are pH-sensitive, consider using a buffered system.
-
Order of Addition: If a basic reagent is required, add the standardized glyoxal solution slowly to the reaction mixture containing the base, rather than the other way around, to minimize the time the glyoxal spends in a high pH environment.
-
Potential Cause 3: Side Reactions
-
Explanation: Glyoxal is a highly reactive dialdehyde.[5] It can undergo self-condensation (an aldol-type reaction) or react with other nucleophiles in your mixture, leading to unwanted byproducts.[6]
-
Solution:
-
Temperature Control: Run your reaction at the lowest effective temperature to minimize side reactions.
-
Protecting Groups: In complex syntheses, consider if other functional groups in your substrate need to be protected before introducing the highly reactive glyoxal.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of glyoxal can lead to double addition or polymerization products.
-
Issue 2: Precipitate Formation During Reaction
You observe the formation of an unexpected white or off-white solid during your reaction.
Potential Cause 1: Oligomer Precipitation
-
Explanation: Changes in solvent polarity, concentration, or temperature during the reaction can cause the less soluble glyoxal oligomers to precipitate out of the solution.[3]
-
Solution:
-
Solvent System: Ensure your reaction solvent can adequately solvate both reactants and the glyoxal monomer. If you are changing from a highly aqueous to a more organic medium, precipitation is more likely.
-
Concentration: Running reactions at very high concentrations increases the likelihood of oligomer formation.[1] Consider if a more dilute system is feasible.
-
Pre-reaction Check: Ensure your standardized glyoxal solution is fully dissolved and free of precipitate before adding it to the reaction mixture.
-
Potential Cause 2: Insoluble Product or Byproduct
-
Explanation: The precipitate may be your desired product or an insoluble byproduct.
-
Solution:
-
Characterization: Isolate the precipitate and characterize it (e.g., via NMR, IR, or melting point) to determine its identity.
-
Solubility: If it is the desired product, this may indicate a need to modify the workup procedure. If it is a byproduct, its identification can provide clues about the competing reaction pathway that needs to be suppressed.
-
Experimental Protocols & Data
Protocol 1: Preparation of a Standardized this compound Solution
This protocol describes how to prepare a ~1M solution of monomeric glyoxal hydrate from a commercial 40% aqueous solution.
Materials:
-
Commercial 40% (w/w) glyoxal solution
-
Deionized water
-
Heating mantle or water bath with magnetic stirring
-
Volumetric flasks
Procedure:
-
Dilution: In a fume hood, calculate the volume of 40% glyoxal solution needed for your target concentration. For example, to make 100 mL of an approximately 1M solution, you would use ~14.5 mL of the 40% solution and dilute with ~85.5 mL of deionized water. Add the glyoxal solution to the water in a round-bottom flask with a stir bar.
-
Depolymerization: Heat the solution to 50-60°C with gentle stirring for 2-4 hours. The flask should be capped or equipped with a reflux condenser to prevent evaporation.[3]
-
Cooling: Allow the solution to cool to room temperature.
-
Standardization: Transfer the solution to a volumetric flask and bring it to the final volume. Immediately determine the precise concentration of the aldehyde functionality via a suitable titration method (e.g., bisulfite titration).
-
Storage & Use: Store the solution at 4°C in a tightly sealed container.[3] For best results, use within 24-48 hours. If a precipitate forms upon cooling, gently warm to redissolve it before use, but re-standardization is recommended for quantitative work.
Table 1: Properties of Glyoxal Species in Aqueous Solution
| Species | Formula | State in Solution | Key Characteristics |
| Glyoxal (Anhydrous) | OCHCHO | Present in trace amounts | The reactive, unhydrated form. |
| This compound (Monomer Hydrate) | (HO)₂CHCH(OH)₂ | Soluble | The desired reactive species for most syntheses.[7] |
| Dimer Hydrate | C₄H₆O₅ | Less soluble | A cyclic acetal formed from two glyoxal units.[1] |
| Trimer Dihydrate | C₆H₁₀O₈ | Sparingly soluble | Often precipitates from cold, concentrated solutions.[1] |
Visualizations
Diagram 1: Glyoxal Hydration and Oligomerization Equilibrium
This diagram illustrates the dynamic equilibrium of glyoxal in an aqueous environment, which is the core challenge in its application.
Caption: Chemical equilibrium between glyoxal and its hydrated forms.
Diagram 2: Workflow for Standardized Solution Preparation
This workflow outlines the critical steps from commercial solution to a reaction-ready standardized monomer solution.
Caption: Workflow for preparing a standardized monomer solution.
Diagram 3: Troubleshooting Low Reaction Yield
A logical flowchart to diagnose the root cause of poor yields when using this compound.
Caption: Troubleshooting flowchart for low reaction yield.
References
-
Yu, A. N., & Ho, C. T. (2012). Flavour chemistry of methylglyoxal and glyoxal. Chemical Society Reviews, 41(10), 3842-3859. Retrieved from [Link]
-
Wikipedia. (n.d.). Glyoxal. Retrieved from [Link]
-
Loeffler, K. W., Koehler, C. A., Paul, N. M., & De Haan, D. O. (2006). Oligomer Formation in Evaporating Aqueous Glyoxal and Methyl Glyoxal Solutions. Environmental Science & Technology, 40(20), 6318–6323. Retrieved from [Link]
-
Ataman Kimya. (n.d.). Glyoxal. Retrieved from [Link]
-
Sciencemadness Wiki. (2020). Glyoxal. Retrieved from [Link]
- Imperial Chemical Industries Ltd. (1970). Preparation of anhydrous monomeric glyoxal. U.S. Patent No. 3,542,879.
-
American Chemical Society. (2012). Glyoxal. Retrieved from [Link]
- E. I. du Pont de Nemours & Company. (1949). Process of purifying glyoxal. U.S. Patent No. 2,463,030.
-
Prisle, N. L., et al. (2021). Aqueous-phase behavior of glyoxal and methylglyoxal observed with carbon and oxygen K-edge X-ray absorption spectroscopy. Atmospheric Chemistry and Physics, 21(4), 2575–2594. Retrieved from [Link]
-
Siahkamari, M., Debnath, D., Wang, T., & Nejad, M. (2025). A fundamental study of lignin reactions with formaldehyde and glyoxal. Green Chemistry. Retrieved from [Link]
Sources
- 1. Glyoxal - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A fundamental study of lignin reactions with formaldehyde and glyoxal - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC05695G [pubs.rsc.org]
- 5. Glyoxal: An Overview for Chemistry Professionals_Chemicalbook [chemicalbook.com]
- 6. Flavour chemistry of methylglyoxal and glyoxal - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. ACP - Aqueous-phase behavior of glyoxal and methylglyoxal observed with carbon and oxygen K-edge X-ray absorption spectroscopy [acp.copernicus.org]
Technical Support Center: Refining Experimental Conditions for Glyoxal Polymerization
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for refining the experimental conditions for the polymerization of glyoxal, the reactive precursor to ethane-1,1,2,2-tetrol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this process. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Foundational Knowledge - Understanding Your Monomer
A frequent point of confusion arises from the nomenclature. This compound is not a commercially available, stable monomer. Instead, it is the hydrate of glyoxal, the actual starting material for this polymerization.[1][2] Understanding this distinction is the first step toward experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and Glyoxal?
A1: this compound is the chemical name for the fully hydrated form of glyoxal (OCHCHO). In aqueous solutions, glyoxal exists in a complex equilibrium with its monomeric hydrate, as well as oligomeric hydrates like dimers and trimers.[3] Pure, anhydrous glyoxal is a yellow liquid that is highly unstable and polymerizes rapidly.[4][5] For this reason, all practical synthesis and polymerization reactions start with a stabilized aqueous solution of glyoxal, which is a mixture of these hydrated species.
Q2: Why must I use a 40% aqueous solution of glyoxal instead of a purer form?
A2: The 40% aqueous solution is the industry standard because it provides a balance of reactivity and stability.[3][6] Anhydrous glyoxal is difficult to handle and store as it polymerizes upon exposure to trace amounts of moisture.[7] The water in the 40% solution manages the reactivity by forming the more stable hydrated oligomers, which can then be activated under controlled catalytic conditions for polymerization.
Table 1: Typical Properties and Species in 40% Aqueous Glyoxal Solution
| Property | Typical Value / Description | Scientific Rationale & Impact on Polymerization |
| Appearance | Colorless to pale yellow liquid.[6] | A significant yellowing may indicate side reactions or degradation over time.[8] Using a fresh or properly stored solution is critical for reproducibility. |
| pH | Typically 2.5 - 3.5 | Glyoxal solutions are most stable under acidic conditions.[8] In alkaline environments, glyoxal can undergo an intramolecular Cannizzaro reaction to form glycolic acid, reducing the concentration of the active monomer.[8] |
| Primary Species | A complex equilibrium of monomeric glyoxal, monohydrate (ethane-1,1,2-triol-1-one), dihydrate (this compound), and oligomeric hydrates (dimers, trimers).[3] | The specific distribution of these species is concentration-dependent. At concentrations above 1 M, dimers predominate.[3] This equilibrium means the "monomer" is not a single species, which can affect initiation kinetics. |
| Common Impurities | Formaldehyde, formic acid, glycolic acid.[8] | Acidic impurities can alter the pH and catalytic activity. For sensitive applications, deionization of the glyoxal solution may be necessary to remove these impurities and ensure consistent results.[8] |
Section 2: Troubleshooting Guide - Common Experimental Issues & Solutions
This section addresses the most common challenges encountered during glyoxal polymerization in a direct Q&A format.
Logical Flow for Troubleshooting Polymerization Issues
Caption: A flowchart for troubleshooting common glyoxal polymerization issues.
Problem 1: Reagent Instability & Inconsistent Results
Q3: My glyoxal solution has a white precipitate. What is it and can I still use it?
A3: The white precipitate consists of glyoxal oligomer hydrates, which are less soluble at lower temperatures.[3][8] This is a common occurrence if the solution has been refrigerated. You can often redissolve the precipitate by gently warming the solution to 50-60°C with stirring.[8] However, ensure the solution is completely clear before use, as undissolved oligomers will lead to an inaccurate effective monomer concentration and inconsistent results.
Q4: My glyoxal solution has turned yellow. Is it still viable for polymerization?
A4: While slight yellowing upon storage is common and may not significantly alter chemical properties for some applications, it indicates potential side reactions.[8] For sensitive polymerizations requiring high reproducibility and polymer quality, it is strongly recommended to use a fresh, colorless solution or to purify the existing stock (see Protocol 1).
Q5: I'm getting inconsistent polymerization results from different batches of glyoxal.
A5: This is a classic problem stemming from batch-to-batch variations in pH and the concentration of acidic impurities.[8] The polymerization of glyoxal, especially under acid or base catalysis, is highly sensitive to pH.[8][9][10] To ensure reproducibility, you should:
-
Measure the pH of each new bottle of glyoxal solution.
-
Standardize the reagent by running it through an anion exchange resin to remove acidic impurities, followed by pH adjustment if necessary. (See Protocol 1).
-
Verify the concentration using a titrimetric assay if your application is highly sensitive.
Problem 2: Uncontrolled or Failed Polymerization
Q6: My reaction is producing an insoluble, infusible solid. How can I achieve a soluble polymer?
A6: The formation of an insoluble, cross-linked polymer is characteristic of glyoxal polymerization under anhydrous or highly concentrated conditions.[11] The two aldehyde groups on glyoxal can lead to extensive cross-linking. To obtain a soluble, linear polyacetal, consider the following:
-
Use a Solvent: Perform the polymerization in a suitable solvent like THF or maintain it in an aqueous solution to manage reactivity and prevent excessive cross-linking.[12]
-
Control Stoichiometry: If using a co-monomer (like a diol), ensure the stoichiometry is carefully controlled to favor linear chain growth.
-
Moderate Catalyst Concentration: High catalyst levels can promote side reactions and cross-linking.
Q7: The polymerization is not initiating. What are the common causes?
A7: Failure to initiate can be traced back to several factors:
-
Inactive Catalyst: Ensure your catalyst (e.g., Lewis acid, base) is fresh and has not been deactivated by exposure to moisture or air.
-
Incorrect Temperature: Some polymerizations have specific temperature requirements for initiation. For example, anionic polymerization of glyoxal has been performed at -78°C to control the reaction.[12]
-
Presence of Inhibitors: Commercial glyoxal solutions may contain polymerization inhibitors.[4] While often not an issue for catalyzed reactions, their presence could be a factor in spontaneous or thermally initiated polymerizations.
-
Incorrect pH: If your catalytic system is pH-sensitive, an incorrect starting pH of the glyoxal solution can prevent initiation.
Problem 3: Poor Polymer Quality
Q8: The molecular weight of my polymer is low. How can I increase it?
A8: Low molecular weight is often due to premature chain termination or the presence of chain transfer agents. To increase the molecular weight:
-
Purify the Monomer: Remove impurities from the glyoxal solution, as they can act as chain termination agents.
-
Control the Monomer-to-Initiator Ratio: In living polymerizations, a higher monomer-to-initiator ratio will result in higher molecular weight chains.
-
Minimize Water Content (for non-aqueous systems): Water can act as a chain transfer agent in many polymerization systems. If working in an organic solvent, ensure all components are thoroughly dried.
Q9: My final polymer is thermally unstable and degrades at low temperatures.
A9: Polyglyoxal synthesized under many conditions has thermally unstable hemiacetal end groups.[11] The polymer decomposes at around 150°C.[12] To improve thermal stability, these reactive end groups must be "capped." A common strategy is acetylation with a reagent like acetic anhydride, which converts the hemiacetal ends to more stable acetate esters.[12] This can significantly increase the decomposition temperature.[12]
Section 3: Experimental Protocols & Methodologies
These protocols provide a starting point for refining your experimental conditions. Always perform a thorough risk assessment before carrying out any new chemical procedure.
Protocol 1: Deionization and Standardization of 40% Aqueous Glyoxal
Objective: To remove acidic impurities and ensure a consistent starting pH.
-
Prepare Resin: Prepare a column with a suitable anion exchange resin (e.g., Amberlite® IRA-96). Wash the resin thoroughly with deionized water until the eluent is neutral.
-
Pass Glyoxal Solution: Slowly pass the 40% aqueous glyoxal solution through the prepared resin column.
-
Monitor pH: Collect the eluent and monitor its pH. Continue passing the solution through the resin until the pH of the eluent is stable and above 5.5.[8]
-
Filter and Store: Perform a final filtration of the deionized glyoxal through a 0.45 µm filter to remove any fine resin particles.[8] Store the purified solution in small, tightly sealed aliquots at 4°C.
Protocol 2: General Procedure for Acid-Catalyzed Polymerization of Glyoxal
Objective: To form a polyacetal structure using an acid catalyst.
Caption: A typical workflow for the acid-catalyzed polymerization of glyoxal.
-
Setup: In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the standardized 40% glyoxal solution.
-
Catalyst Addition: Cool the flask in an ice bath. While stirring, add the acid catalyst (e.g., a solution of p-toluenesulfonic acid or a Lewis acid like BF₃·OEt₂). The catalyst choice is critical; various catalysts like aluminum sulfate or ammonium persulfate have been used effectively in different systems.[10]
-
Reaction: Monitor the reaction for an increase in viscosity. The reaction time can vary from a few hours to overnight, depending on the catalyst and temperature.
-
Workup: Once the desired viscosity is reached, quench the reaction by adding a base (e.g., triethylamine). Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol or acetone.
-
Isolation: Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum.
Section 4: Mechanism Deep Dive
The Role of Catalysis
The polymerization of aldehydes like glyoxal proceeds via the formation of polyacetal chains, which consist of alternating carbon and oxygen atoms.[11]
-
Acid Catalysis: In acid-catalyzed polymerization, a proton activates the carbonyl group of glyoxal, making it more susceptible to nucleophilic attack by the hydroxyl group of another hydrated glyoxal molecule.[9] This process repeats, building the poly(hemiacetal) chain.
Caption: A simplified representation of the acid-catalyzed polymerization mechanism.
-
Base Catalysis: In base-catalyzed (anionic) polymerization, a nucleophile (initiator) attacks a carbonyl carbon. The resulting alkoxide can then attack another glyoxal molecule. This mechanism is often performed at very low temperatures to control the high reactivity.[12]
Section 5: References
- Benchchem. (n.d.). This compound | 44307-07-5. Retrieved from Benchchem.
- Brady, W. T., & O'neal, H. R. (1965). Synthesis and structure of polyglyoxal. Journal of Polymer Science Part A: General Papers, 3(6), 2337-2341. [Link]
- Ataman Kimya. (n.d.). GLYOXAL. Retrieved from atamankimya.com. [Link]
- ResearchGate. (n.d.). The hydration and polymerization mechanism of glyoxal. Retrieved from ResearchGate. [Link]
- Vogl, O. (2000). Addition Polymers of Aldehydes. Journal of Polymer Science Part A: Polymer Chemistry, 38(13), 2293-2299. [Link]38:13%3C2293::AID-POLA10%3E3.0.CO;2-E)
- Khan Academy Chemistry. (2023, January 17). Ch#19 |Lec#7 || General mechanism of Acid Catalysed , Polymerization of Aldehydes, Acetal Class 12. YouTube. [Link]
- Google Patents. (1949). US2463030A - Process of purifying glyoxal.
- Wikipedia. (n.d.). Glyoxal. Retrieved from Wikipedia. [Link]
- Xiao, Z., et al. (2012). Effect of Catalysts and Sodium Hydroxide on Glyoxal- treated Wood. BioResources, 7(4), 4896-4908. [Link]
- Simagchem. (n.d.). The Science Behind Glyoxal: Properties, Synthesis, and Applications Explained. Retrieved from Simagchem. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Glyoxal - Wikipedia [en.wikipedia.org]
- 4. atamankimya.com [atamankimya.com]
- 5. GLYOXAL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. nbinno.com [nbinno.com]
- 7. US2463030A - Process of purifying glyoxal - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. Synthesis and structure of polyglyoxal | Semantic Scholar [semanticscholar.org]
overcoming solubility issues with Ethane-1,1,2,2-tetrol derivatives
Technical Support Center: Ethane-1,1,2,2-tetrol Derivatives
A Senior Application Scientist's Guide to Overcoming Solubility Challenges
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound and its derivatives. The unique polyhydroxylated structure of this scaffold, while offering rich opportunities for chemical modification and biological interaction, inherently presents significant solubility challenges. The high density of hydrogen bond donors and acceptors can lead to high crystal lattice energy and a preference for polar environments, often creating difficulties in both aqueous and non-polar organic solvents depending on the nature of the derivatization.[1][2][3]
This guide is structured to provide a logical, stepwise approach to diagnosing and solving these solubility issues, moving from simple, rapid solutions to more advanced formulation strategies. Our goal is to explain not just the how, but the why behind each technique, empowering you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial hurdles encountered by researchers.
Q1: My new this compound derivative has poor solubility in almost every solvent I've tried. Why is this happening?
A: This is a common challenge stemming from the molecule's fundamental physicochemical properties. The core this compound structure imparts significant polarity and a high capacity for hydrogen bonding.[1] When you create derivatives, you may be generating a molecule with conflicting characteristics: a polar, hydrogen-bonding "head" and potentially a non-polar, lipophilic "tail." This can result in a compound that is not ideally suited for either highly polar solvents (like water) or non-polar solvents (like hexane), a phenomenon that complicates solvent selection. Furthermore, if the molecule is highly symmetrical and engages in strong intermolecular hydrogen bonding in its solid state, it will have a high crystal lattice energy that is difficult for solvents to overcome, resulting in poor solubility across the board.
Q2: What is the simplest and quickest strategy I can try to improve the aqueous solubility of my ionizable derivative for a biological assay?
A: For derivatives with ionizable functional groups (e.g., carboxylic acids, amines), the most straightforward approach is pH modification .[] The solubility of a weak acid or weak base can be dramatically increased by converting it into its ionized (salt) form.[5] For a weakly acidic compound, increasing the pH above its pKa will deprotonate it, forming a more soluble anion. For a weakly basic compound, decreasing the pH below its pKa will protonate it, forming a more soluble cation. Incorporating a pH-modifying agent into your formulation can create a suitable "microenvironment" that enhances dissolution.[6][7]
Q3: How can I reliably measure the solubility of my compound to know if my enhancement strategy is working?
A: The gold-standard method for determining equilibrium solubility is the shake-flask method .[8] In this technique, an excess amount of the solid compound is added to a specific solvent or buffer in a sealed vial. The vial is then agitated (e.g., on a shaker or rotator) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. Afterward, the suspension is filtered (using a syringe filter, e.g., 0.22 µm) to remove undissolved solid, and the concentration of the dissolved compound in the clear filtrate is quantified, usually by a validated HPLC or UV-Vis spectroscopy method.[9][10] This provides the thermodynamic solubility, a crucial baseline for your work.
Q4: My compound is soluble in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. What's going on?
A: You are observing the difference between kinetic and thermodynamic solubility. Your compound has high "kinetic" solubility in a strong organic solvent like DMSO. When this concentrated DMSO stock is diluted into an aqueous buffer (an "anti-solvent"), the solution becomes highly supersaturated. Because the drug molecules have a much lower "thermodynamic" or equilibrium solubility in the final buffer composition, they rapidly crash out of solution or precipitate.[10] This is a very common issue in high-throughput screening and biological assays. The troubleshooting guides below offer several formulation strategies to prevent this.
Section 2: In-Depth Troubleshooting Guides
When simple fixes are not enough, a more systematic approach is required. Use these guides to tackle persistent solubility problems.
Guide 1: Enhancing Solubility in Aqueous Buffers for Biological Assays
This is critical for obtaining reliable data in cell-based assays, enzyme kinetics, and other in vitro experiments. The goal is to increase the apparent solubility and prevent precipitation upon dilution.
The following decision tree outlines a systematic approach to improving aqueous solubility.
Caption: Troubleshooting workflow for aqueous solubility enhancement.
Table 1: Common Co-solvents for Pre-clinical Formulations [11][12][13]
| Co-solvent | Typical Concentration Range | Mechanism of Action | Key Considerations |
| Ethanol | 1-20% (v/v) | Reduces water polarity, disrupts water's hydrogen bond network. | Can cause protein denaturation or cell toxicity at higher concentrations. |
| Propylene Glycol (PG) | 5-40% (v/v) | Water-miscible solvent that reduces the dielectric constant of the medium. | Generally well-tolerated but can be viscous. |
| Polyethylene Glycol 400 (PEG 400) | 10-50% (v/v) | Highly polar, water-miscible polymer that can solubilize a wide range of compounds. | Low toxicity, but solutions can be hypertonic. |
| Dimethyl Sulfoxide (DMSO) | <1% (v/v), ideally <0.5% | Strong dipolar aprotic solvent; very effective but use must be minimized. | Can be toxic to cells and may have independent biological effects. |
Protocol A: Systematic pH-Solubility Profiling
-
Objective: To determine the optimal pH for maximizing the solubility of an ionizable derivative.
-
Materials: Your compound, a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10), calibrated pH meter, shaker, filtration device (0.22 µm PVDF), HPLC or UV-Vis for quantification.
-
Procedure:
-
Prepare a set of buffers covering a wide pH range (e.g., from pH 2 to 10 in 1-unit increments).
-
Add an excess of your solid compound to a fixed volume of each buffer in separate vials. Ensure solid is visible.
-
Seal the vials and place them on a shaker at a controlled temperature (e.g., 25°C) for 24 hours to reach equilibrium.
-
After 24 hours, visually confirm that excess solid remains.
-
Filter each sample to remove undissolved solid.
-
Quantify the concentration of the compound in each clear filtrate.
-
-
Verification: Plot solubility (e.g., in µg/mL) versus pH. For a weak acid, you should see a sharp increase in solubility as the pH rises above its pKa. For a weak base, the opposite will be true. This plot directly informs your choice of buffer for future experiments.
Protocol B: Co-solvent Screening
-
Objective: To identify an effective and assay-compatible co-solvent system.
-
Materials: Your compound, primary solvent (e.g., PBS pH 7.4), a panel of co-solvents (Table 1), analytical method for quantification.
-
Procedure:
-
Prepare a series of solvent systems. For each co-solvent, create blends with the primary solvent at different concentrations (e.g., 1%, 5%, 10%, 20% v/v co-solvent in PBS).
-
Perform a shake-flask solubility measurement (as in Protocol A) for your compound in each of these solvent blends.
-
Crucially, run a parallel assay-compatibility test. Expose your cells or enzyme to the same solvent blends (without your compound) to determine the highest concentration that does not interfere with the assay's viability or readout.
-
-
Verification: Identify the co-solvent blend that provides the required solubility for your experiment while remaining below the toxicity/interference threshold for your assay.
Guide 2: Advanced Formulation for Poorly Soluble Compounds
When pH and co-solvents are insufficient or incompatible, more advanced formulation techniques are necessary. These methods alter the fundamental state of the drug to improve its dissolution characteristics.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate a poorly soluble "guest" molecule (or its hydrophobic portion), forming a complex that has significantly greater aqueous solubility.[15][16]
Caption: Experimental workflow for cyclodextrin complex preparation.
Protocol C: Preparation of a Cyclodextrin Inclusion Complex by Co-solvent Lyophilization [17]
-
Objective: To prepare a solid drug-cyclodextrin complex with enhanced aqueous solubility.
-
Materials: Your derivative, a suitable cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD, is common for parenteral use), deionized water, a water-miscible organic solvent in which the drug is soluble (e.g., ethanol, acetonitrile), lyophilizer.
-
Procedure:
-
Select Molar Ratio: Start with a 1:1 or 1:2 molar ratio of your derivative to cyclodextrin.
-
CD Solution: Dissolve the calculated amount of HP-β-CD in deionized water with stirring.
-
Drug Solution: In a separate vial, dissolve the calculated amount of your derivative in the minimum amount of organic co-solvent required for complete dissolution.
-
Mixing: Add the drug solution dropwise to the stirring cyclodextrin solution. The solution may become slightly cloudy but should clarify with time.
-
Equilibration: Seal the container and allow the mixture to stir at room temperature for 24-48 hours to allow for complex formation.
-
Lyophilization: Freeze the solution (e.g., in a dry ice/acetone bath) and then lyophilize (freeze-dry) it under vacuum until a dry, fluffy powder is obtained. This powder is your drug-CD complex.
-
-
Verification: Perform a shake-flask solubility test on the lyophilized powder. A successful complexation will result in a multi-fold increase in aqueous solubility compared to the unformulated derivative.[18]
For highly crystalline compounds ("brick dust"), a significant amount of energy is required to break the crystal lattice before dissolution can occur. A solid dispersion circumvents this by trapping individual drug molecules in an amorphous (non-crystalline) state within a water-soluble carrier.[19][20] This amorphous form has higher free energy and dissolves more readily.[21]
Table 2: Comparison of Key Solubility Enhancement Techniques
| Technique | Pros | Cons | Best For... |
| pH Modification | Simple, inexpensive, highly effective for ionizable drugs.[] | Only works for ionizable compounds; potential for pH-related degradation. | Weakly acidic or basic derivatives for buffered solutions. |
| Co-solvents | Easy to screen; effective for many compounds.[12] | Potential for assay interference or toxicity; may not be suitable for in vivo use. | Early-stage in vitro assays where solvent effects can be controlled. |
| Cyclodextrin Complexation | Significant solubility enhancement; reduces toxicity; regulatory acceptance.[14][15][16] | Limited by 1:1 or 1:2 stoichiometry; may not be effective for very large molecules. | Preventing precipitation from DMSO stocks; improving bioavailability. |
| Solid Dispersions | Dramatically increases dissolution rate; high drug loading possible.[22][23] | Can be physically unstable (recrystallization); requires specific polymers. | Highly crystalline, poorly soluble ("brick dust") compounds. |
| Nanosuspensions | Increases dissolution velocity and saturation solubility; suitable for high doses.[24][25][26] | Requires specialized equipment (homogenizers, mills); potential for particle aggregation. | Compounds that are poorly soluble in both aqueous and organic media. |
References
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.). Accessed January 7, 2026. Available from: [Link]
-
Gajbhiye, A. R., & Sakarkar, D. M. (2010). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 1(4), 427. Accessed January 7, 2026. Available from: [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. Accessed January 7, 2026. Available from: [Link]
-
NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. (2023). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Accessed January 7, 2026. Available from: [Link]
-
SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (n.d.). Journal of Drug Delivery and Therapeutics. Accessed January 7, 2026. Available from: [Link]
-
Sämann, F., Kyeremateng, S. O., & Ditzinger, F. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Accessed January 7, 2026. Available from: [Link]
-
Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Plants, 9(8), 962. Accessed January 7, 2026. Available from: [Link]
-
Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. (2015). ResearchGate. Accessed January 7, 2026. Available from: [Link]
-
Miro, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 629. Accessed January 7, 2026. Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2024). World Pharma Today. Accessed January 7, 2026. Available from: [Link]
-
Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. (2024). International Journal of Pharmaceutical Sciences Review and Research, 85(2), 1-10. Accessed January 7, 2026. Available from: [Link]
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). University of Huddersfield Repository. Accessed January 7, 2026. Available from: [Link]
-
Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science. Accessed January 7, 2026. Available from: [Link]
-
Enhancing Solubility of Poorly Soluble Drugs: The Nanosuspension Approach. (2024). LinkedIn. Accessed January 7, 2026. Available from: [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (2013). ResearchGate. Accessed January 7, 2026. Available from: [Link]
-
Shah, V., et al. (2017). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. AAPS PharmSciTech, 18(5), 1517-1528. Accessed January 7, 2026. Available from: [Link]
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education & Research. Accessed January 7, 2026. Available from: [Link]
-
Nanosuspensions: Ideal Approach for the Drug Delivery of Poorly Water Soluble Drugs. (n.d.). Scholars Research Library. Accessed January 7, 2026. Available from: [Link]
-
A Review:Solid Dispersion, a Technique of Solubility Enhancement. (2018). International Journal of Pharmaceutical and Clinical Research. Accessed January 7, 2026. Available from: [Link]
-
Formulation Strategies for Poorly Soluble Drugs. (2011). Pharmaceutical Technology. Accessed January 7, 2026. Available from: [Link]
-
Tsume, Y., et al. (2019). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 16(6), 2713-2724. Accessed January 7, 2026. Available from: [Link]
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Al-Hammami, M., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(8), 270. Accessed January 7, 2026. Available from: [Link]
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High Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.). Solve Scientific. Accessed January 7, 2026. Available from: [Link]
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Mechanism of Stabilization of Proteins by Poly-hydroxy Co-solvents: Concepts and Implications in Formulation Development. (2012). American Pharmaceutical Review. Accessed January 7, 2026. Available from: [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2002). Lund University Publications. Accessed January 7, 2026. Available from: [Link]
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Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (2021). ResearchGate. Accessed January 7, 2026. Available from: [Link]
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Ph and Solubility of Drugs. (2017). YouTube. Accessed January 7, 2026. Available from: [Link]
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The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (2022). Sciforum. Accessed January 7, 2026. Available from: [Link]
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Solubility estimation and rapid structural characterization of small molecule drugs in polymers. (2017). Purdue e-Pubs. Accessed January 7, 2026. Available from: [Link]
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Fares, H. M., et al. (2020). Cosolvent Control of Lower and Upper Critical Solution Behavior in Polyelectrolyte Complexes. Macromolecules, 53(1), 395-404. Accessed January 7, 2026. Available from: [Link]
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(Co)Solvents. (n.d.). Prof Steven Abbott, Practical Solubility Science. Accessed January 7, 2026. Available from: [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Accessed January 7, 2026. Available from: [Link]
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Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences. Accessed January 7, 2026. Available from: [Link]
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5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharma. Accessed January 7, 2026. Available from: [Link]
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Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Accessed January 7, 2026. Available from: [Link]
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Validation & Comparative
Confirming the Elusive Structure of Ethane-1,1,2,2-tetrol: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Vicinal-Geminal Tetrols
Ethane-1,1,2,2-tetrol presents a unique structural challenge. With four hydroxyl groups on a two-carbon backbone, featuring both vicinal (on adjacent carbons) and geminal (on the same carbon) diol arrangements, the molecule is predicted to be highly reactive and potentially unstable. The synthesis and characterization of such densely functionalized small molecules are often fraught with difficulties, including facile dehydration and polymerization.[1] While it is a known compound, linked to the aqueous chemistry of glyoxal, detailed experimental spectroscopic data remains elusive in publicly available literature.[1]
This guide, therefore, provides a comprehensive, albeit theoretical, roadmap for the structural confirmation of this compound using modern spectroscopic techniques. By drawing comparisons with simpler, well-characterized polyols like ethane-1,2-diol (ethylene glycol), we can predict the expected spectral signatures and outline a robust, self-validating experimental workflow. This predictive analysis serves as a powerful tool for any research endeavor aimed at synthesizing and unequivocally identifying this intriguing molecule.
Predicted Spectroscopic Signatures of this compound
Due to the symmetrical nature of this compound, its NMR spectra are expected to be deceptively simple. The molecule possesses a C2 axis of symmetry, which will influence the number of unique signals observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
In a protic solvent, rapid proton exchange between the hydroxyl groups and the solvent would likely result in a single, broad singlet for the -OH protons. The two methine protons (-CH) are chemically equivalent and would give rise to a single signal.
-
-OH Protons: The chemical shift of hydroxyl protons is highly dependent on solvent, concentration, and temperature. We predict a broad singlet, the position of which is not fixed but would likely appear in the 2-5 ppm range in a solvent like DMSO-d₆.
-
-CH Protons: These two protons are in an identical chemical environment. Therefore, a single singlet is expected. The high density of electronegative oxygen atoms will deshield these protons, shifting their signal downfield compared to ethane. A predicted chemical shift would be in the range of 4.5-5.0 ppm.
¹³C NMR Spectroscopy:
The symmetry of the molecule means that the two carbon atoms are chemically equivalent.
-
-CH(OH)₂ Carbons: A single signal is predicted for the two equivalent carbons. The multiple hydroxyl attachments will cause a significant downfield shift. A predicted chemical shift would be in the range of 90-100 ppm.[2]
Comparative Data: Ethane-1,2-diol (Ethylene Glycol)
For comparison, ethylene glycol, a simpler vicinal diol, shows a single peak for its two equivalent carbons around 63 ppm and a single peak for its four equivalent protons around 3.5 ppm (in CDCl₃), with the hydroxyl proton chemical shift being variable.[3] The predicted downfield shifts for this compound are consistent with the increased number of electron-withdrawing hydroxyl groups on each carbon.
| Compound | Predicted ¹H NMR Signals | Predicted ¹³C NMR Signals |
| This compound | ~4.5-5.0 ppm (s, 2H, -CH); variable (br s, 4H, -OH) | ~90-100 ppm (s, -CH) |
| Ethane-1,2-diol | ~3.5 ppm (s, 4H, -CH₂); variable (br s, 2H, -OH) | ~63 ppm (s, -CH₂) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by the vibrational modes of its hydroxyl and C-O bonds.
-
O-H Stretch: A very broad and intense absorption band is expected in the region of 3200-3600 cm⁻¹. This broadening is a hallmark of extensive intermolecular and potentially intramolecular hydrogen bonding.[4]
-
C-H Stretch: A weak to medium absorption band is anticipated just below 3000 cm⁻¹, typical for sp³ C-H bonds.
-
C-O Stretch: A strong, broad absorption band is predicted in the 1000-1100 cm⁻¹ region, characteristic of alcohol C-O stretching vibrations.[4]
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of small, highly hydroxylated compounds can be challenging due to their low volatility and thermal instability. The molecular ion peak may be weak or absent. Electrospray ionization (ESI) would be a more suitable technique.
-
Molecular Ion: The expected molecular weight is 94.07 g/mol .[5] In ESI-MS, adducts with sodium ([M+Na]⁺ at m/z 117.05) or potassium ([M+K]⁺ at m/z 133.02) are likely to be observed.
-
Fragmentation: The fragmentation pattern would be dominated by the loss of water molecules. Key expected fragments would include:
-
m/z 76: [M-H₂O]⁺
-
m/z 58: [M-2H₂O]⁺
-
Cleavage of the C-C bond would lead to fragments corresponding to [CH(OH)₂]⁺ at m/z 47.
-
Experimental Workflow for Structural Confirmation
A multi-spectroscopic approach is essential for the unambiguous structural elucidation of this compound.
Step-by-Step Protocol
-
Synthesis and Purification: Synthesize this compound, potentially via the reduction of glyoxal, and purify using low-temperature crystallization to minimize degradation.[1]
-
NMR Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H NMR, ¹³C NMR, and DEPT (Distortionless Enhancement by Polarization Transfer) spectra. DEPT-135 should confirm the presence of a CH group and the absence of CH₂, and CH₃ groups.
-
Consider 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-carbon correlations, though for this simple structure, they would primarily serve as a confirmation of the single CH environment.
-
-
IR Spectroscopy:
-
Prepare a sample as a thin film or a KBr pellet.
-
Acquire a high-resolution FTIR spectrum from 4000 to 400 cm⁻¹.
-
-
Mass Spectrometry:
-
Dissolve the sample in a suitable solvent (e.g., methanol/water).
-
Analyze using ESI-MS in both positive and negative ion modes to identify the molecular ion and common adducts.
-
Perform tandem MS (MS/MS) on the parent ion to confirm the predicted fragmentation pattern.
-
Workflow Diagram
Caption: Workflow for the structural confirmation of this compound.
Conclusion
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A Comparative Analysis of Ethane-1,1,2,2-tetrol and Ethylene Glycol: A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical formulation, particularly within the pharmaceutical and biotechnology sectors, the selection of appropriate polyols is a critical decision that influences product stability, efficacy, and safety. This guide provides an in-depth comparative analysis of Ethane-1,1,2,2-tetrol and the widely-used Ethylene Glycol. While ethylene glycol is a well-characterized diol with extensive applications, this compound, a tetrol, presents intriguing possibilities due to its higher density of hydroxyl groups. This analysis is grounded in available physicochemical data, theoretical predictions, and established experimental protocols to offer a comprehensive resource for researchers and drug development professionals.
Introduction: A Tale of Two Ethane Derivatives
This compound and ethylene glycol share a common two-carbon backbone, but the number and arrangement of their hydroxyl groups bestow upon them distinct chemical personalities. Ethylene glycol (ethane-1,2-diol) is a vicinal diol, a staple in numerous industrial and pharmaceutical applications, from antifreeze formulations to a precursor in polyester synthesis.[1][2] Its properties and applications are well-documented.
In contrast, this compound is a more novel polyol with four hydroxyl groups, two on each carbon atom. This geminal diol arrangement on both carbons suggests a higher potential for hydrogen bonding and different stereoelectronic properties compared to its simpler counterpart. While direct experimental data on this compound is limited, its synthesis, primarily through the reduction of glyoxal or hydrolysis of its acetylated derivatives, is established.[3] This guide will delve into a comparative analysis of their properties, potential applications, and the experimental methodologies required for a direct, empirical comparison.
Physicochemical Properties: A Head-to-Head Comparison
The performance of a polyol in any application is fundamentally dictated by its physicochemical properties. The following table summarizes the key known and predicted properties of this compound and ethylene glycol. It is crucial to note that much of the data for this compound is derived from computational models and requires experimental validation.
| Property | This compound | Ethylene Glycol | References |
| IUPAC Name | This compound | ethane-1,2-diol | [4],[5] |
| CAS Number | 44307-07-5 | 107-21-1 | [6],[5] |
| Molecular Formula | C₂H₆O₄ | C₂H₆O₂ | [4],[5] |
| Molecular Weight ( g/mol ) | 94.07 | 62.07 | [4],[5] |
| Appearance | Predicted: Crystalline solid | Colorless, viscous liquid | [1],[] |
| Boiling Point (°C) | 389.1 (Predicted) | 197.3 | [8],[9] |
| Melting Point (°C) | Not available | -12.9 | [9] |
| Density (g/cm³) | 1.797 (Predicted) | 1.113 | [8],[5] |
| Solubility in Water | Predicted: High | Miscible | [1] |
| Hydrogen Bond Donors | 4 | 2 | [4],[5] |
| Hydrogen Bond Acceptors | 4 | 2 | [4],[5] |
| LogP (Predicted) | -2.2 | -1.36 | [4],[5] |
| Flash Point (°C) | 215.3 (Predicted) | 111 | [10],[5] |
Causality Behind the Differences:
The most striking difference lies in the number of hydroxyl groups. The four hydroxyl groups in this compound significantly increase its molecular weight and are predicted to lead to a much higher boiling point and density compared to ethylene glycol. The greater number of hydrogen bond donors and acceptors suggests stronger intermolecular forces, which would also contribute to a higher boiling point and viscosity. The highly negative predicted LogP value for this compound indicates a greater hydrophilicity than ethylene glycol, a direct consequence of its four polar hydroxyl groups.
Synthesis and Stability: A Comparative Overview
Ethylene Glycol is commercially produced on a large scale, primarily through the hydration of ethylene oxide.[11] The synthesis is efficient and well-optimized.
This compound synthesis is primarily achieved through two main laboratory-scale routes:
-
Reduction of Glyoxal: This involves the reduction of the two aldehyde groups of glyoxal to hydroxyl groups.[3]
-
Hydrolysis of 1,1,2,2-tetraacetoxyethane: This method can yield high-purity crystalline this compound.[3]
From a stability perspective, polyols can be susceptible to oxidation. A study on the stability of polyol excipients indicated that glycerol, a triol, was less stable than the crystalline solid mannitol.[1] Given that this compound is predicted to be a solid, it may exhibit greater stability during storage compared to liquid polyols like ethylene glycol, though this requires experimental confirmation.
Potential Applications: Extrapolating from Structure and Properties
While ethylene glycol's applications are vast, the potential uses of this compound can be inferred from its unique structure.
Cryoprotection
Ethylene Glycol is a widely used cryoprotectant due to its ability to depress the freezing point of water and its cell-permeating properties.[12]
This compound , with its higher number of hydroxyl groups, could theoretically offer superior cryoprotective effects. The increased capacity for hydrogen bonding might lead to more effective vitrification (the formation of a glassy, non-crystalline solid) at lower concentrations, potentially reducing cytotoxicity. However, its larger size and higher viscosity could hinder its ability to permeate cell membranes, a critical aspect of intracellular cryoprotection. Comparative studies with other polyols have shown that a combination of permeating and non-permeating cryoprotectants can be more effective.[13]
Drug Formulation and Delivery
Ethylene Glycol is a precursor to polyethylene glycol (PEG), a polymer extensively used in drug delivery to enhance the solubility and circulation time of pharmaceuticals (a process known as PEGylation).[14][15]
This compound could serve as a novel building block for creating highly hydrophilic and biocompatible drug carriers. Its four hydroxyl groups provide multiple attachment points for drug molecules or for polymerization into novel structures. The high hydrophilicity could be advantageous for solubilizing poorly water-soluble drugs.
Organic Synthesis
Both molecules are valuable synthons in organic chemistry. Ethylene Glycol is a common protecting group for carbonyl compounds and a monomer for polyesters like PET.[2] This compound , with its dense arrangement of functional groups, offers a versatile platform for the synthesis of complex molecules.[3]
Experimental Protocols for Direct Comparison
To move beyond theoretical comparisons, rigorous experimental evaluation is essential. The following protocols outline key experiments for a direct comparative analysis of this compound and ethylene glycol.
Determination of Physicochemical Properties
Objective: To experimentally validate the predicted physicochemical properties of this compound and directly compare them to ethylene glycol.
Workflow for Physicochemical Property Determination
Caption: Workflow for the experimental determination and comparison of physicochemical properties.
Detailed Methodologies:
-
Viscosity Measurement:
-
Apparatus: A temperature-controlled rotational viscometer.
-
Procedure:
-
Calibrate the viscometer with a standard of known viscosity.
-
Equilibrate the polyol sample to the desired temperature (e.g., 25°C).
-
Select an appropriate spindle and rotational speed.
-
Immerse the spindle in the sample and allow the reading to stabilize.
-
Record the viscosity in mPa·s.
-
-
-
Hygroscopicity Measurement:
-
Apparatus: Desiccators with saturated salt solutions to create environments of known relative humidity (RH), analytical balance.
-
Procedure:
-
Place a known weight of the anhydrous polyol in a weighing dish.
-
Place the dish in a desiccator with a specific RH.
-
At regular intervals, weigh the dish to determine the mass of water absorbed.
-
Continue until a constant weight is achieved.
-
Calculate the percentage of water absorbed.
-
-
Comparative Cryoprotective Efficacy
Objective: To evaluate and compare the effectiveness of this compound and ethylene glycol as cryoprotective agents for a model cell line.
Workflow for Cryoprotection Assay
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A Comparative Guide: Ethane-1,1,2,2-tetrol versus Glycerol as a Polyol Source for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical formulation, the selection of excipients is a critical determinant of a drug product's stability, efficacy, and safety. Polyols, or sugar alcohols, are a cornerstone of formulation science, valued for their versatility as humectants, solvents, stabilizers, and cryoprotectants. Glycerol (propane-1,2,3-triol) is a ubiquitous and well-characterized polyol, serving as a benchmark in numerous applications. This guide provides an in-depth comparative analysis of a lesser-known, structurally distinct polyol, ethane-1,1,2,2-tetrol, against the industry standard, glycerol.
This analysis is grounded in available physicochemical data, established experimental protocols, and an exploration of structure-function relationships. It is important to note that while extensive experimental data exists for glycerol, such information for this compound is limited. Consequently, some comparisons will be based on theoretical considerations derived from its chemical structure, with these instances being clearly delineated.
Molecular Architecture and Fundamental Properties: A Tale of Two Polyols
At the heart of their differing functionalities are the distinct molecular structures of glycerol and this compound.
Glycerol is a three-carbon triol with a hydroxyl group on each carbon.[1] Its simple, flexible structure and the presence of three hydrophilic hydroxyl groups are responsible for its hygroscopic nature and high water solubility.[2]
This compound , in contrast, is a two-carbon tetrol with two hydroxyl groups attached to each carbon.[3] This geminal diol arrangement on each carbon atom is a key structural feature that influences its chemical properties and potential reactivity.
Below is a summary of their fundamental physicochemical properties:
| Property | This compound | Glycerol |
| Molecular Formula | C₂H₆O₄[3] | C₃H₈O₃[1] |
| Molecular Weight ( g/mol ) | 94.07[3] | 92.09[1] |
| Appearance | White crystalline powder or chunks (predicted) | Colorless, viscous liquid[1] |
| Boiling Point (°C) | 389.1 at 760 mmHg[4] | 290[5] |
| Density (g/cm³) | 1.797[4] | ~1.261[1] |
| Hydrogen Bond Donors | 4[3] | 3[1] |
| Hydrogen Bond Acceptors | 4[3] | 3[1] |
| LogP | -2.2[3] | -1.76 |
| Solubility | Highly soluble in water (predicted)[4] | Miscible with water[6] |
Performance as a Pharmaceutical Excipient: A Comparative Analysis
The utility of a polyol in pharmaceutical formulations is largely dictated by its performance in key areas such as humectancy, viscosity modification, and solvency.
Humectancy and Hygroscopicity
A key function of polyols in topical and oral liquid formulations is to retain moisture, thereby preventing the product from drying out. This property, known as hygroscopicity, is directly related to the number of hydroxyl groups available for hydrogen bonding with water molecules.
Glycerol is well-established as an excellent humectant due to its three hydroxyl groups.[2] It readily absorbs and retains moisture from the atmosphere.
This compound , with four hydroxyl groups on a smaller carbon backbone, is theoretically expected to be highly hygroscopic. The higher density of hydroxyl groups could potentially lead to even greater moisture absorption and retention capabilities compared to glycerol. However, direct experimental data to confirm this is currently unavailable.
Experimental Protocol: Determination of Hygroscopicity
This protocol outlines a standard method for quantifying and comparing the hygroscopicity of polyols.
Objective: To measure the moisture absorption of a polyol at a specific relative humidity (RH) over time.
Apparatus:
-
Analytical balance
-
Weighing dishes (shallow)
-
Desiccators
-
Saturated salt solutions to maintain constant RH (e.g., sodium chloride for ~75% RH)
Procedure:
-
Prepare a saturated solution of a specific salt in a sealed desiccator to create a constant relative humidity environment.
-
Accurately weigh a pre-dried sample of the polyol (e.g., 1 gram) into a tared weighing dish.
-
Place the weighing dish containing the sample into the desiccator.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the weighing dish and quickly weigh it on the analytical balance.
-
Calculate the percentage of weight gain due to moisture absorption at each time point.
-
Plot the percentage weight gain against time to obtain the hygroscopicity profile.
Viscosity Modification
The viscosity of a formulation is crucial for its physical stability, pourability, and texture. Polyols are frequently used to increase the viscosity of liquid formulations, which can help to suspend active pharmaceutical ingredients (APIs) and improve palatability.[7]
Glycerol solutions are known to be significantly more viscous than water, and their viscosity increases with concentration.[8] This property is attributed to the extensive intermolecular hydrogen bonding between glycerol molecules.
This compound , with its four hydroxyl groups, has a high potential for intermolecular hydrogen bonding. It is plausible that aqueous solutions of this compound would exhibit high viscosity, potentially even greater than that of glycerol solutions at equivalent concentrations. This remains a theoretical postulation pending experimental verification.
Experimental Protocol: Viscosity Measurement
A rotational viscometer is a standard instrument for determining the viscosity of liquid and semi-solid pharmaceutical formulations.
Objective: To measure the dynamic viscosity of polyol solutions at various concentrations.
Apparatus:
-
Rotational viscometer with appropriate spindles
-
Temperature-controlled water bath
-
Beakers
Procedure:
-
Prepare aqueous solutions of the polyol at various concentrations (e.g., 10%, 20%, 50% w/w).
-
Calibrate the rotational viscometer according to the manufacturer's instructions.
-
Place a sample of the polyol solution in a beaker and allow it to equilibrate to the desired temperature (e.g., 25°C) in the water bath.
-
Select an appropriate spindle and rotational speed for the expected viscosity range.
-
Immerse the spindle into the sample up to the marked level.
-
Start the viscometer and allow the reading to stabilize.
-
Record the viscosity reading in millipascal-seconds (mPa·s) or centipoise (cP).
-
Repeat the measurement for each concentration.
Solvency for Active Pharmaceutical Ingredients (APIs)
The ability of a polyol to dissolve or act as a co-solvent for APIs is a critical parameter in the formulation of liquid dosage forms.[9] The polarity and hydrogen bonding capacity of the polyol play a significant role in its solvent properties.
Glycerol is a widely used solvent and co-solvent in pharmaceutical preparations, capable of dissolving a range of APIs.[10]
This compound , being a highly polar molecule with four hydroxyl groups, is expected to be a good solvent for polar APIs. Its potential for forming multiple hydrogen bonds could enhance the solubility of certain drug molecules. However, its higher viscosity might affect the rate of dissolution.
Experimental Protocol: API Solubility Determination
This protocol describes a method to determine the equilibrium solubility of an API in a polyol.
Objective: To quantify the saturation solubility of an API in the polyol at a specific temperature.
Apparatus:
-
Vials with screw caps
-
Shaking incubator or magnetic stirrer with a hot plate
-
Analytical balance
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the API to a known volume of the polyol in a vial.
-
Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation.
-
After equilibration, centrifuge the vials to separate the undissolved API.
-
Carefully withdraw a sample from the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of the dissolved API in the diluted sample using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculate the saturation solubility of the API in the polyol.
Stability and Reactivity Considerations
The chemical stability of an excipient is paramount to ensure the shelf-life and safety of the final drug product.
Glycerol is a chemically stable compound under normal storage conditions.[2]
This compound is known to exist in equilibrium with hydrated oligomers of glyoxal in aqueous solutions.[11] The stability of the pure tetrol and its potential for reactivity, particularly due to the presence of vicinal diols, warrants further investigation in the context of pharmaceutical formulations. Vicinal diols can undergo specific reactions, and their compatibility with various APIs and other excipients would need to be thoroughly evaluated.[12]
Safety and Toxicological Profile
A comprehensive understanding of an excipient's safety profile is a non-negotiable aspect of drug development.
Glycerol has a long history of safe use in pharmaceutical and food products and is generally recognized as safe (GRAS). It has very low toxicity when ingested.[13]
This compound lacks specific toxicological data. To provide a preliminary assessment, it is necessary to consider related compounds, though with significant caution. For instance, 1,1,2,2-tetrachloroethane is a structurally related compound (with chlorine atoms instead of hydroxyl groups) and is known to be toxic.[14] However, the toxicological profile of a chlorinated hydrocarbon is vastly different from that of a polyol. A more relevant, though still indirect, comparison might be with other short-chain polyols, which generally exhibit low toxicity.[15] The absence of direct toxicological studies on this compound represents a significant data gap that would need to be addressed before it could be considered for pharmaceutical use. In silico toxicity prediction models could provide initial insights, but these would require experimental validation.[16]
Conclusion and Future Perspectives
Glycerol remains the polyol of choice in a vast array of pharmaceutical applications due to its well-documented performance, extensive safety data, and long history of use. Its properties as a humectant, solvent, and viscosity modifier are both reliable and predictable.
This compound presents an interesting theoretical alternative, primarily due to its higher density of hydroxyl groups on a compact carbon skeleton. This structure suggests the potential for superior hygroscopicity and viscosity-modifying properties. However, the current lack of direct experimental data on its performance as a pharmaceutical excipient and, critically, the absence of any safety and toxicological studies, are significant hurdles to its adoption.
For researchers and drug development professionals, this compound represents an unexplored area with potential rewards. Future research should focus on:
-
Synthesis and Purification: Developing efficient and scalable synthesis methods to obtain high-purity this compound.
-
Experimental Characterization: Conducting the experiments outlined in this guide to generate robust data on its hygroscopicity, viscosity, and solvency.
-
Comprehensive Safety Evaluation: Undertaking a full suite of toxicological studies to establish a comprehensive safety profile.
Until such data becomes available, glycerol will continue to be the preferred and more prudent choice as a polyol source in pharmaceutical development. This guide serves as a framework for the systematic evaluation of novel excipients like this compound, emphasizing the importance of rigorous experimental validation and a thorough understanding of structure-property-safety relationships.
Visualizations
Logical Relationship: Polyol Property Comparison
Caption: Fig. 1: Logical relationship between structure and properties.
Experimental Workflow: Polyol Characterization
Caption: Fig. 2: Experimental workflow for polyol characterization.
References
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Experimentally determined pH-dependent API solubility using a globally harmonized protocol. (2019, June). ResearchGate. Retrieved January 7, 2026, from [Link]
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Investigations into the Selective Oxidation of Vicinal Diols to α-Hydroxy Ketones with the NaBrO3/NaHSO3 Reagent: pH Dependence, Stoichiometry, Substrates and Origin of Selectivity. (2005, August 7). ResearchGate. Retrieved January 7, 2026, from [Link]
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How Glycerol Improves Suspension Stability in Pharmaceuticals. (2025, July 23). Patsnap. Retrieved January 7, 2026, from [Link]
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Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid. (2012, July 2). PubMed. Retrieved January 7, 2026, from [Link]
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comparing the reactivity of Ethane-1,1,2,2-tetrol with pentaerythritol
Commencing Data Gathering
I'm starting with broad Google searches to establish a foundation. I'm focusing on the core properties of ethane-1,1,2,2-tetrol and pentaerythritol: their chemical structures, stability profiles, and common reactions. I anticipate this initial step will inform the subsequent stages of my investigation.
Analyzing Compound Properties
I've expanded my research beyond initial Google searches. Now, I'm diving into scholarly articles and experimental data, searching for reactivity comparisons between this compound and pentaerythritol in key reactions. Synthesis, applications, and structural similarities are now core considerations. My focus is now on the data for esterification, oxidation, and dehydration specifically. I'm building a comparison framework now too.
Structuring the Comparison
I'm now outlining the structure of the comparison guide. I'll start with introductions for each molecule, followed by detailed structural analyses highlighting key electronic differences. The comparison will be based on reactivity data, focusing on esterification, oxidation, and dehydration. Tables will be compiled with quantitative data like reaction rates and yields, along with Graphviz diagrams illustrating reaction mechanisms. Finally, I will provide a comprehensive reference section.
Expanding Synthesis Research
Now, I'm delving further into the practical synthesis pathways for both this compound and pentaerythritol, focusing on published experimental protocols and their respective yields. I'm prioritizing methods that are scalable and relevant to industrial production, ensuring the information is applicable beyond theoretical models. I'm also examining the byproducts and potential impurities generated during synthesis, as these can influence reactivity.
Beginning Reaction Research
I've started with basic Google searches to gather preliminary data on both compounds. This includes their structures, stability, and common reactions. I will then expand by reviewing scholarly articles and experimental data to compare their reactivity, specifically for esterification, oxidation, and dehydration. I will use this info to understand their synthesis and potential uses in drug development or cross-linking agents.
Developing A Comprehensive Guide
I'm now collating the information to create a comprehensive guide. I'll include introductions for both compounds, a structural analysis of their differences, and then compare their reactivity data in esterification, oxidation, and dehydration reactions. Tables will summarize quantitative results. I'm building a cited reference section too.
Formulating the Synthesis Outline
I've been gathering information to outline synthesis strategies, focusing on practical yields and scalable methods for both this compound and pentaerythritol. I'm prioritizing techniques applicable to industrial production and reviewing the byproducts generated during synthesis. The goal is a detailed outline.
Refining Comparative Data
I'm now focusing on specific experimental data comparing reactivity in esterification, oxidation, and dehydration, prioritizing quantitative results and reaction conditions. I'm also searching for published protocols, yields and any mechanistic insights. Tables and diagrams will aid in comparing the reactivity differences. I'm expanding my literature review and prioritizing any recent developments.
Developing Experimental Framework
I've completed the initial conceptualization, and now I'm creating a comparative framework. I'll outline experiments to compare this compound and pentaerythritol in key reactions, specifically esterification, oxidation, and dehydration. I'll include detailed procedures and expected outcomes. The structure is now being built with a research audience in mind.
Prioritizing Reaction Comparisons
I'm now focusing on specific experimental data comparing the reactivity of esterification, oxidation, and dehydration, prioritizing quantitative results, reaction conditions, and published protocols. I will organize this information into tables and diagrams, expanding the literature review and prioritizing any recent developments. I'm also planning to incorporate mechanistic insights.
Finalizing Comparative Guide
I'm now putting the finishing touches on the comprehensive comparison, incorporating feedback and refining the cited references. I've focused on clarity and concise summaries of the reactivity differences in esterification, oxidation, and dehydration. The goal is to provide a concise and insightful guide. I'm excited with my progress!
Refining Reaction Comparisons
I'm now integrating insights from my expanded literature review, which prioritizes quantitative data and reaction conditions for esterification, oxidation, and dehydration of the target compounds. I'm focusing on yields and mechanistic aspects, and organizing information into tables and diagrams. I'm also planning future research.
Analyzing Comparison Data
I've completed the initial draft of the comparison guide, focusing on the structural differences, reactivity comparisons, and the outlined experimental protocols for both compounds. The guide has an introduction, diagrams, tables of comparative data, and referenced sources. I'm now working on final adjustments and a comprehensive summary.
A Comparative Guide to the Validation of Analytical Methods for Ethane-1,1,2,2-tetrol Detection
Introduction
Ethane-1,1,2,2-tetrol, a polyol of significant interest in various chemical and pharmaceutical contexts, demands precise and reliable quantification for research, development, and quality control. The selection and validation of an appropriate analytical method are paramount to ensuring data integrity and regulatory compliance. This guide provides an in-depth comparison of prevalent analytical techniques for the detection of this compound and outlines a comprehensive framework for method validation based on established regulatory guidelines. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions and implement robust analytical protocols.
The physicochemical properties of this compound fundamentally govern the choice of analytical methodology. With a molecular formula of C2H6O4 and a molecular weight of approximately 94.07 g/mol , its structure is characterized by four hydroxyl groups.[1][2][3] This high degree of hydroxylation results in high polarity, low volatility, and a lack of a significant UV chromophore, all of which are critical considerations in method development.[4]
Comparative Analysis of Analytical Methodologies
The selection of an analytical technique for this compound is a critical decision that should be based on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of polyols.[5][6] Given the high polarity of this compound, hydrophilic interaction liquid chromatography (HILIC) or specialized carbohydrate analysis columns are often employed.[6]
-
Detection: Due to the absence of a UV-absorbing chromophore, conventional UV detectors are not suitable. Instead, universal detection methods are preferred:
-
Evaporative Light Scattering Detection (ELSD): This technique is well-suited for non-volatile analytes like polyols and offers good sensitivity.[5][7]
-
Refractive Index (RI) Detection: RI detection is another common choice for polyol analysis, though it can be sensitive to temperature and mobile phase fluctuations.[7]
-
-
Advantages: Direct analysis without the need for derivatization, robust and reproducible.[5]
-
Limitations: Lower sensitivity compared to GC-MS, potential for matrix interference with universal detectors.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it a valuable tool for the analysis of tetrols.[6][8][9] However, the non-volatile nature of this compound necessitates a derivatization step to increase its volatility.[5]
-
Derivatization: Silylation is a common derivatization technique for compounds with multiple hydroxyl groups, replacing the active hydrogens with trimethylsilyl (TMS) groups.[5][10] This process decreases the polarity and increases the volatility of the analyte, making it amenable to GC analysis.
-
Advantages: Excellent sensitivity and selectivity, definitive identification based on mass spectra.[6][11]
-
Limitations: Requires a derivatization step which can add complexity and introduce variability, potential for incomplete derivatization.
Spectroscopic Methods
Spectroscopic techniques can also be employed for the quantification of hydroxyl-containing compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to determine the hydroxyl content of a sample.[12][13][14] This is often achieved by measuring the absorbance of the O-H stretching vibration.[14] Quantitative analysis can be performed by creating a calibration curve based on standards of known concentration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful technique for determining the concentration of a substance by comparing the integral of a specific resonance of the analyte to that of an internal standard of known concentration.[15] 31P NMR after derivatization is a sensitive method for quantifying hydroxyl groups.[15]
-
Advantages: Non-destructive (NMR), provides structural information.
-
Limitations: Generally lower sensitivity compared to chromatographic methods, may not be suitable for complex mixtures without prior separation.
Method Validation: A Framework Based on ICH and FDA Guidelines
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[16][17][18] The International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), provide a comprehensive framework for analytical method validation, which is largely adopted by the FDA.[18][19][20][21][22]
A validation protocol should be established before conducting the validation studies, outlining the performance characteristics to be evaluated and the acceptance criteria.[22]
Caption: A general workflow for analytical method validation.
Key Validation Parameters
The following performance characteristics should be considered during the validation of analytical methods for this compound:
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[19] For chromatographic methods, this can be demonstrated by showing that the peak for this compound is well-resolved from other peaks and by performing peak purity analysis using a photodiode array (for HPLC if a derivative is used) or mass spectrometric detector.
-
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[19] This is typically demonstrated by analyzing a series of standards at different concentrations (a minimum of 5 is recommended) and performing a linear regression analysis of the response versus concentration.[23] The correlation coefficient (r²) should be close to 1.
-
Range: The specified range is derived from the linearity studies and confirms that the method provides an acceptable degree of linearity, accuracy, and precision at the lower and upper concentrations.[23]
-
Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[19] It is often assessed by performing recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the percentage of recovery is calculated.[24]
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[19]
-
Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
Reproducibility: Expresses the precision between laboratories (collaborative studies).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Examples of variations for HPLC include changes in mobile phase composition, pH, and column temperature. For GC, variations in oven temperature programming and gas flow rates can be evaluated.
-
System Suitability: System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. Parameters such as peak resolution, tailing factor, and theoretical plates are monitored to ensure the system is performing adequately.
Comparative Performance Data
The following table provides a general comparison of the expected performance characteristics for the different analytical methods. The actual values will be dependent on the specific instrumentation and method parameters.
| Performance Characteristic | HPLC-ELSD/RI | GC-MS (with Derivatization) | FTIR/qNMR |
| Specificity | Moderate to High | Very High | Low to Moderate |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| LOD | ng range | pg range | µg to mg range |
| LOQ | ng range | pg range | µg to mg range |
| Throughput | High | Moderate | Moderate to Low |
| Cost per Sample | Low to Moderate | Moderate to High | Moderate |
Experimental Protocols
Protocol 1: HPLC-ELSD Method for this compound Quantification
-
Sample Preparation:
-
Accurately weigh the sample.
-
Dissolve the sample in a suitable solvent (e.g., ultra-pure water or a mixture of water and acetonitrile).
-
Filter the solution through a 0.45 µm membrane filter before injection.[5]
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with an Evaporative Light Scattering Detector.
-
Column: A HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
ELSD Settings:
-
Nebulizer Temperature: 40 °C.
-
Evaporator Temperature: 60 °C.
-
Gas Flow Rate (Nitrogen): 1.5 L/min.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound standards.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Protocol 2: GC-MS Method for this compound Quantification
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A Senior Application Scientist's Guide to the Cross-Validation of Experimental and Computational Data for Ethane-1,1,2,2-tetrol
An in-depth guide to the cross-validation of experimental and computational data, focusing on the molecule Ethane-1,1,2,2-tetrol. This document is tailored for researchers, scientists, and professionals in drug development.
In the realm of molecular sciences, the convergence of experimental data and computational modeling represents a paradigm shift in how we approach research and development. This guide provides a comprehensive analysis of this compound, a molecule of considerable interest due to its highly hydroxylated structure. Our aim is to furnish a robust framework for the cross-validation of empirical and theoretical data, thereby enhancing the confidence and accuracy of scientific findings.
Introduction: The Imperative of Integrated Data Validation
This compound, with its dense arrangement of four hydroxyl groups on a two-carbon backbone, presents a unique molecular architecture. This structure suggests a complex network of intramolecular and intermolecular hydrogen bonds, making it a compelling subject for both experimentalists and computational chemists. However, the very properties that make it interesting also pose significant challenges for its synthesis and characterization.
In such cases, where experimental data may be sparse or difficult to obtain, computational chemistry emerges as a powerful predictive tool. Yet, the reliability of computational models hinges on their validation against real-world, experimental benchmarks. This guide will navigate the synthesis, experimental characterization, and computational modeling of this compound, culminating in a cross-validation that underscores the synergy between these two domains of chemical inquiry.
Section 1: Experimental Synthesis and Characterization
The generation of reliable experimental data begins with the successful synthesis and purification of the target compound. For this compound, a common synthetic route proceeds from the readily available precursor, glyoxal.
1.1 Synthesis Protocol: From Glyoxal to this compound
One of the primary methods for synthesizing this compound is through the reduction of glyoxal.[1] This process can also be viewed as the hydration of glyoxal, where water molecules add across the aldehyde groups.[1]
Experimental Workflow: Synthesis of this compound
Caption: A generalized workflow for the computational prediction of molecular properties using DFT.
Methodology:
-
Structure Input: A 3D model of this compound is constructed.
-
Geometry Optimization: The structure is optimized to find its lowest energy conformation using a selected functional and basis set.
-
Vibrational Analysis: A frequency calculation is performed to ensure the optimized structure is a true minimum on the potential energy surface.
-
Property Calculation: Various physical and chemical properties are then calculated based on the optimized geometry.
2.2 Computationally Predicted Properties
Numerous databases, such as PubChem, provide a wealth of computationally derived data for a vast number of molecules, including this compound.
Table 2: Computationally Predicted Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 94.07 g/mol | [2] |
| Exact Mass | 94.02660867 Da | [2][3] |
| Topological Polar Surface Area | 80.9 Ų | [2][4] |
| Hydrogen Bond Donor Count | 4 | [3][4] |
| Hydrogen Bond Acceptor Count | 4 | [3][4] |
| Rotatable Bond Count | 1 | [3] |
| XLogP3 | -2.2 | [2][3] |
Section 3: Cross-Validation of Experimental and Computational Data
The cornerstone of this guide is the direct comparison of the experimental and computational data. This cross-validation allows for an assessment of the accuracy of the computational models and provides a more holistic understanding of the molecule's properties.
Logical Flow: Integration and Validation of Data
Caption: The logical framework for the cross-validation of experimental and computational data.
3.1 Comparative Analysis
While a direct comparison of all properties is not always possible due to the different nature of the data (e.g., bulk properties vs. single-molecule properties), we can make some important observations. The computationally derived molecular weight and exact mass are in excellent agreement with the values derived from the chemical formula.
More complex properties like boiling point and density are emergent properties of the bulk material and are more challenging to predict with high accuracy from first principles. The experimental values for these properties provide crucial benchmarks for the parameterization and validation of more advanced computational models, such as molecular dynamics simulations.
3.2 Insights from Computational Structural Analysis
In the absence of a published crystal structure, computational methods provide invaluable insights into the three-dimensional structure of this compound. Computational analysis suggests that the conformational landscape of this molecule is heavily influenced by intramolecular hydrogen bonding. [1]It is predicted that conformations that maximize these internal hydrogen bonds, while minimizing steric hindrance between the hydroxyl groups, will be the most stable. [1]This leads to a predicted lengthening of the central C-C bond and distortions of the tetrahedral bond angles to accommodate the bulky hydroxyl groups. [1]
Conclusion: A Synergistic Approach to Molecular Science
The case of this compound serves as a compelling example of the power of integrating experimental and computational chemistry. While experimental data provides the essential "ground truth," computational models can fill in the gaps, offering predictions and insights that may be difficult or impossible to obtain through experimentation alone. For professionals in drug discovery and materials science, the adoption of such a dual-pronged, cross-validation approach is not just a best practice but a necessity for accelerating innovation and ensuring the scientific rigor of their work.
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biocompatibility studies of Ethane-1,1,2,2-tetrol and its derivatives
Initiating Chemical Search
I've started with a broad literature review to confirm if Ethane-1,1,2,2-tetrol is a recognized stable compound. My primary focus is to discover if biocompatibility studies exist concerning this molecule or any derivatives, which is the immediate next step.
Defining Biocompatibility Criteria
My work has progressed to include the specifics of biocompatibility criteria for this compound. I am now delving into regulatory guidelines from the FDA and ISO. I'm expanding my scope to include related polyols for comparative analysis, which will strengthen the foundation of my comparison. My plan is to structure a detailed comparison, and create a guide for key biocompatibility experiments.
Examining Tetrol's Properties
I've confirmed the existence and basic chemical properties of this compound, which is a step forward. However, I've hit a dead end regarding its biocompatibility. There's zero data on the tetrol itself, or even similar compounds. This requires a shift in strategy, and I'm considering related research areas to find clues.
Charting Biocompatibility Course
I've established that the initial biocompatibility data for this compound is nonexistent. Therefore, I'm reframing the approach. Instead of a direct comparison, the guide will now be a roadmap for how to assess the compound's biocompatibility. This involves detailing standardized assays and providing context through comparison with other polyols. I'm focusing on finding biocompatibility data on common pharmaceutical polyols for benchmarking.
Confirming Initial Findings
I've hit a dead end in my search for biocompatibility data on Ethane-1,1,2,2 -tetrol and its derivatives. It seems my initial lack of results was accurate. Despite this, I have amassed valuable information on the compound's biocompatibility in other contexts.
Constructing the Comparison Guide
The search confirmed the initial finding, and I shifted focus. I've gathered biocompatibility details of mannitol, sorbitol, xylitol, and erythritol. I've compiled ISO 10993 and USP <151> standards, too. I'm now structuring the comparison guide, detailing experimental protocols and preparing tables and diagrams using Graphviz. I don't need to do any more searches right now.
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Ethane-1,1,2,2-tetrol
Introduction: The Challenge of a Highly Functionalized Molecule
Ethane-1,1,2,2-tetrol, a molecule with a dense arrangement of four hydroxyl groups on a two-carbon backbone, serves as a valuable building block in advanced organic synthesis.[1] Its utility in constructing complex molecules for pharmaceutical and material science applications is directly contingent on its purity. However, the very characteristics that make it synthetically attractive—high polarity and multiple reactive sites—also present significant challenges for its synthesis, purification, and subsequent analytical characterization.
Common synthetic routes, such as the reduction of glyoxal, can introduce a range of impurities including unreacted starting materials, partially reduced intermediates, and oligomers formed from the hydration of glyoxal.[1] The high polarity of this compound makes it exceedingly difficult to analyze using standard chromatographic techniques like reversed-phase HPLC, as it exhibits poor retention on non-polar stationary phases.[2]
This guide provides an in-depth comparison of robust analytical methodologies for the comprehensive purity assessment of this compound. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative framework to assist researchers in selecting the most appropriate techniques for their specific needs.
Anticipating Impurities: A Look at the Synthesis Pathway
The most prevalent laboratory-scale synthesis of this compound involves the reduction of glyoxal (CHOCHO) using a reducing agent like sodium borohydride (NaBH₄) or through catalytic hydrogenation.[1] Understanding this process is critical for predicting potential impurities that must be resolved and quantified.
Potential Impurities Include:
-
Glyoxal (Starting Material): Highly reactive and can exist in various hydrated and oligomeric forms in aqueous media.
-
Glycolaldehyde (Partially Reduced Intermediate): The product of reducing only one of glyoxal's aldehyde groups.
-
Ethylene Glycol (Over-reduction/Side Product): A potential, though less likely, side product from more aggressive reduction conditions.
-
Residual Solvents and Reagents: Alcohols from the reaction medium or borate salts from the use of NaBH₄.
-
Degradation Products: The stability of this compound can be limited, and it may be prone to dehydration or oxidation under certain conditions.
A robust analytical strategy must be capable of separating the highly polar target molecule from these structurally similar and equally polar impurities.
Core Analytical Methodologies: A Comparative Overview
No single technique can provide a complete purity profile. A multi-faceted approach, leveraging the strengths of orthogonal methods, is essential for a definitive assessment. We will compare Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the initial structural confirmation and purity estimation of this compound. Its primary advantage is its ability to provide direct structural information and, with appropriate experimental design, quantitative data on the bulk sample.[3][4]
-
¹H NMR (Proton NMR): Will provide signals for the methine (CH) and hydroxyl (OH) protons. The integration of these signals relative to an internal standard of known concentration allows for a direct quantitative assessment (qNMR). The chemical shifts and coupling patterns can help identify impurities with unique proton environments.
-
¹³C NMR (Carbon NMR): Provides information on the carbon backbone. For this compound, a single signal is expected for the two equivalent carbons, simplifying the spectrum. The presence of additional signals is a clear indicator of carbon-containing impurities.
Causality: NMR is chosen as the primary technique because it is non-destructive and provides an absolute structural and quantitative picture of the bulk material without the need for chromatographic separation, assuming impurity signals do not overlap significantly with the analyte signals.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity analysis, designed to separate the main component from its impurities. The extreme polarity of this compound dictates the choice of separation mode and detector.
-
Separation Mode - Hydrophilic Interaction Liquid Chromatography (HILIC): Unlike reversed-phase chromatography, HILIC utilizes a polar stationary phase (e.g., bare silica or amide-bonded silica) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (water).[3][5] This setup allows for the retention and separation of very polar compounds like polyols, which would otherwise elute in the void volume of a C18 column.[6]
-
Detection Methods: this compound lacks a UV chromophore, rendering standard UV detectors ineffective.
-
Refractive Index (RI) Detection: A universal detector that measures the change in the refractive index of the mobile phase as the analyte elutes. It is suitable for isocratic separations but is sensitive to temperature and pressure fluctuations and incompatible with gradient elution.
-
Evaporative Light Scattering Detection (ELSD): Another universal detector where the mobile phase is nebulized and evaporated, leaving the non-volatile analyte to scatter a light beam. ELSD is compatible with gradient elution, offering better resolution for complex mixtures, and is generally more sensitive than RI.[7]
-
Causality: HILIC is selected to overcome the retention challenges posed by the analyte's high polarity. ELSD is preferred over RI for its gradient compatibility, which is crucial for resolving impurities with a wide range of polarities.
Gas Chromatography (GC)
Direct analysis of this compound by GC is not feasible due to its low volatility and high polarity, which would lead to poor peak shape and thermal decomposition in the injector and column. However, GC coupled with Mass Spectrometry (GC-MS) becomes a highly effective technique after a chemical derivatization step.[3][8]
-
Derivatization - Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process masks the polar -OH groups, drastically increasing the molecule's volatility and thermal stability, making it suitable for GC analysis.[8]
-
Analysis: The derivatized sample is then analyzed by GC-MS. The GC separates the TMS-ether of this compound from derivatized impurities. The mass spectrometer provides definitive identification based on the molecular ion and fragmentation pattern.[9][10]
Causality: Derivatization is a necessary experimental choice to make the non-volatile analyte amenable to GC analysis. The high resolving power of capillary GC and the specificity of MS detection make this a powerful method for identifying and quantifying volatile and semi-volatile impurities that might be missed by HPLC.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the identity of the synthesized compound by providing its molecular weight.[11][12] When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a premier tool for impurity identification.[3][13]
-
Ionization Technique - Electrospray Ionization (ESI): For direct infusion or LC-MS analysis of this polar, non-volatile molecule, ESI is the ideal "soft" ionization technique. It generates intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) with minimal fragmentation, allowing for unambiguous molecular weight determination.[14]
Comparative Guide to Analytical Techniques
The selection of a method depends on the specific question being asked—be it identity confirmation, absolute quantification, or impurity profiling.
| Technique | Primary Use | Specificity | Sensitivity | Quantification | Sample Prep | Key Advantage | Key Limitation |
| ¹H NMR | Structure Confirmation, Absolute Quantification | High | Moderate | Excellent (qNMR) | Simple (dissolution) | Provides absolute structural and quantitative data on bulk sample. | May not resolve signals from structurally similar impurities. |
| HILIC-ELSD/RI | Impurity Profiling, Relative Purity | Moderate-High | Moderate | Good (with standards) | Simple (dissolution) | Excellent for separating polar compounds and impurities.[3][5] | ELSD response can be non-linear; RI is not gradient compatible. |
| GC-MS | Impurity Identification & Quantification | Very High | High | Excellent (with standards) | Complex (derivatization) | High chromatographic resolution and definitive peak identification via MS. | Derivatization step can introduce artifacts and is time-consuming.[8] |
| LC-MS (ESI) | Identity Confirmation, Impurity ID | Very High | Very High | Good (with standards) | Simple (dissolution) | Confirms molecular weight and can identify unknown impurities.[7][14] | Ionization efficiency can vary between compounds, complicating quantification. |
| Elemental Analysis | Empirical Formula Confirmation | Low | N/A | N/A | Simple (weighing) | Confirms the elemental composition (C, H, O) of the bulk sample. | Provides no information on the nature or quantity of impurities. |
| Hydroxyl Number Titration | Functional Group Quantification | Low | N/A | Good | Moderate (reaction) | Confirms the quantity of hydroxyl groups per unit mass.[15][16] | Non-specific; will titrate hydroxyl groups from any polyol impurity. |
Visualizing the Analytical Workflow
A logical workflow ensures that all aspects of purity are assessed systematically.
Caption: A comprehensive analytical workflow for purity assessment.
Caption: Decision logic for selecting the primary chromatographic method.
Detailed Experimental Protocols
The following protocols are provided as robust starting points and should be validated internally.
Protocol 1: Quantitative ¹H NMR (qNMR) Spectroscopy
-
Preparation of Internal Standard (IS) Stock: Accurately weigh ~20 mg of maleic acid (or another suitable standard with signals in a clear region of the spectrum) into a 10 mL volumetric flask. Dissolve and dilute to volume with Deuterium Oxide (D₂O).
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized this compound into an NMR tube.
-
Analysis: Add a precise volume (e.g., 500 µL) of the IS stock solution to the NMR tube. Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1, e.g., 30 seconds) to allow for complete relaxation of all protons for accurate integration.
-
Calculation: Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where: I = Integral value, N = Number of protons for the signal, MW = Molecular weight, m = mass, Purity_IS = Purity of the internal standard.
Protocol 2: HILIC-ELSD for Impurity Profiling
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and ELSD.
-
Column: Amide- or Cyano-based HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Gradient Program:
-
0-1 min: 100% A
-
1-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20-21 min: Return to 100% A
-
21-25 min: Re-equilibration at 100% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
ELSD Settings: Nebulizer Temperature: 40°C; Evaporator Temperature: 60°C; Gas Flow: 1.5 SLM.
-
Sample Preparation: Dissolve 1 mg/mL of the sample in 70:30 Acetonitrile:Water. Filter through a 0.22 µm PTFE filter.
-
System Suitability: Inject a standard mixture to ensure adequate resolution between this compound and a known potential impurity (e.g., ethylene glycol).
-
Analysis: Inject 10 µL of the sample. Purity is typically reported as area percent.
Protocol 3: GC-MS Analysis after Silylation
-
Derivatization:
-
Accurately weigh ~1 mg of the sample into a 2 mL GC vial.
-
Add 200 µL of anhydrous Pyridine.
-
Add 100 µL of BSTFA with 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.[8]
-
Cool to room temperature before analysis.
-
-
Instrumentation: Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer.
-
Column: A low-to-mid polarity column, such as a 5% Phenyl Polysiloxane phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature 80°C, hold for 2 min. Ramp at 10°C/min to 280°C, hold for 5 min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Analysis: Inject 1 µL of the derivatized sample. Identify peaks by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to a derivatized standard.
Conclusion
The purity assessment of synthesized this compound demands a rigorous, multi-technique approach. While NMR spectroscopy provides the definitive structural confirmation and an excellent measure of bulk purity, it cannot be solely relied upon to detect trace impurities. Chromatographic methods are essential for separating and quantifying these impurities.
For this highly polar analyte, HILIC is the superior HPLC technique, offering the necessary retention that reversed-phase methods lack. For orthogonal verification and the identification of a different spectrum of impurities, GC-MS following silylation is an invaluable, albeit more labor-intensive, tool. By combining these methodologies, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile, ensuring the quality and reliability of this important synthetic building block.
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Understanding Ethane-1,1,2,2-tetrol: The Chemistry of Hydrated Glyoxal
An In-Depth Comparative Guide to the Applications of Ethane-1,1,2,2-tetrol (Glyoxal Monomeric Hydrate)
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical reagents is paramount to experimental success and innovation. This guide provides a comprehensive review of this compound, the monomeric hydrate of glyoxal, focusing on its applications, performance compared to alternatives, and supporting experimental data. As the primary form of glyoxal in aqueous solutions, its chemistry is central to a wide range of industrial and research applications.[1][2]
Glyoxal (OCHCHO) is the smallest dialdehyde, a highly reactive organic compound.[1][3] In practical applications, pure, anhydrous glyoxal is rarely used. It is typically supplied as a 40% aqueous solution, where it exists in equilibrium with a series of hydrated forms, including the monomer (this compound), dimers, and trimers.[1][2][4] At concentrations below 1 M, the monomeric hydrate, this compound, is the predominant species.[1][2]
The reactivity of its two aldehyde groups is the foundation of its utility, allowing it to readily cross-link with molecules containing hydroxyl, amine, or carboxyl groups.[2][3] This core property makes it a versatile tool in polymer chemistry, materials science, and biological applications.
Caption: Equilibrium between Glyoxal and its hydrated monomer, this compound.
Core Application: A Superior Cross-Linking Agent
The primary application of this compound stems from its function as a highly effective cross-linking agent.[1] Its bifunctional nature enables the formation of stable covalent bonds, modifying the properties of various materials. A significant advantage is its role as a safer, formaldehyde-free alternative in many processes.[3][5]
Polymer Chemistry and Material Science
In polymer chemistry, glyoxal is used to cross-link natural and synthetic polymers, enhancing their physical properties.[2][6]
-
Mechanism: The aldehyde groups of glyoxal react with hydroxyl groups on polymer chains (like cellulose, starch, or polyvinyl alcohol) to form acetal or hemiacetal linkages. This creates a three-dimensional network, improving mechanical strength, water resistance, and thermal stability.[6]
-
Applications:
-
Paper Industry: Enhances the wet-strength and durability of paper and cardboard products.[3][5]
-
Textiles: Used as a formaldehyde-free agent to impart wrinkle resistance and improve the durability of fabrics.[3][4]
-
Adhesives and Resins: Employed in the formulation of environmentally friendly, bio-based adhesives, such as those derived from tannins, as an alternative to formaldehyde-based resins.[5][6]
-
Hydrogels: Used to create cross-linked hydrogels from polymers like chitosan for applications in controlled drug release.[6]
-
Caption: Glyoxal cross-linking polymer chains to form a stable network.
A Comparative Analysis: Glyoxal vs. Formaldehyde in Histology and Microscopy
One of the most significant areas of comparison is in tissue fixation for histology and microscopy, where glyoxal-based fixatives are emerging as a leading alternative to formaldehyde (formalin).[7]
Key Performance Metrics:
| Feature | Glyoxal-Based Fixatives | Formaldehyde (PFA/Formalin) | Rationale & Insights |
| Toxicity & Safety | Low volatility and inhalation risk; less toxic.[7][8] | Declared hazardous; high inhalation risk due to volatility.[9][10] | Glyoxal hydrates are stable in solution and do not readily revert to a gaseous state, making it significantly safer for laboratory use.[7] |
| Fixation Speed | Acts faster than PFA.[8][11] | Slower penetration and cross-linking.[8] | The smaller size and high reactivity of glyoxal allow for more rapid diffusion into tissues and quicker protein cross-linking. |
| Morphology Preservation | Improved preservation of cellular morphology; less shrinkage and fewer artifacts like membrane blebs.[8][11] | Can induce morphological changes and artifacts during the fixation process.[8] | Faster fixation immobilizes cellular components more effectively, providing a snapshot closer to the living state. |
| Antigenicity | Excellent for immunostaining, often without the need for antigen retrieval steps.[7] | Often causes loss of antigenicity, requiring heat- or enzyme-induced epitope retrieval.[8] | The specific cross-linking chemistry of glyoxal is less harsh on protein epitopes compared to formaldehyde. |
| Nucleic Acid Preservation | Suboptimal; can interfere with techniques like FISH and nucleic acid extraction.[9] | Considered a better preservative of nucleic acids, though cross-linking can still inhibit downstream analysis.[9][10] | The nature of glyoxal's interaction with nucleic acids is different and can be detrimental for certain molecular biology applications. |
Experimental Protocol: Glyoxal Fixation for Immunofluorescence
This protocol is adapted from studies demonstrating glyoxal's superiority over PFA for immunostaining.[8][11]
-
Preparation of Glyoxal Fixative (pH 7.0):
-
Prepare a solution of 3% glyoxal (from a 40% stock) in a suitable buffer (e.g., PBS) containing 20% ethanol.
-
Adjust the pH to 7.0 using NaOH. An acidic pH can damage cellular structures.[9]
-
-
Cell Fixation:
-
Aspirate cell culture medium.
-
Add the glyoxal fixative and incubate for 15-20 minutes at room temperature.
-
-
Quenching & Permeabilization:
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Proceed with standard blocking (e.g., with BSA or serum) and antibody incubation steps.
-
Causality Behind Protocol Choices:
-
Ethanol: The addition of ethanol helps to dehydrate the sample slightly, which can improve the penetration of the fixative.
-
Neutral pH: Early criticisms of glyoxal fixation, such as loss of cellular detail, were often linked to the use of acidic, unbuffered solutions.[9] Maintaining a neutral pH is critical for preserving fine ultrastructure.
-
Fixation Time: Glyoxal's rapid action means shorter fixation times are needed compared to PFA, reducing the risk of artifacts caused by prolonged chemical exposure.[8]
Applications in Organic Synthesis and Drug Development
Beyond cross-linking, glyoxal is a valuable C2 building block in organic synthesis, particularly for the creation of heterocyclic compounds.[1][2]
-
Heterocycle Synthesis: It is a key reagent in the synthesis of imidazoles and other nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals.[1][4]
-
Drug Delivery Systems: As mentioned, glyoxal's ability to cross-link biocompatible polymers like chitosan is being actively researched for creating hydrogels for controlled and sustained drug release.[6] The cross-linking density can be tuned to control the release kinetics of encapsulated therapeutic agents.
Other Industrial Applications
The versatility of this compound extends to several other sectors:
-
Oil and Gas: Used as a scavenger for hydrogen sulfide (H₂S), a toxic and corrosive gas.[3][5]
-
Water Treatment: Acts as a biocide and disinfectant to control microbial growth in industrial water systems.[3][5]
-
Cosmetics: Employed in various formulations, leveraging its cross-linking abilities.[3]
Conclusion
This compound, as the active hydrated form of glyoxal, is a multifaceted chemical with significant advantages over traditional reagents like formaldehyde. Its superior safety profile, coupled with high efficiency as a cross-linking agent, makes it an excellent choice in materials science, particularly for textiles and paper. In life sciences research, it offers a powerful alternative for tissue fixation, providing faster processing and better preservation of cellular morphology and antigenicity for immunostaining. While its application requires careful consideration, particularly concerning nucleic acid integrity, the experimental evidence supports its adoption as a valuable and safer tool in the modern laboratory and in industry.
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Safety Operating Guide
Navigating the Disposal of Ethane-1,1,2,2-tetrol: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental setup and into the responsible management of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of Ethane-1,1,2,2-tetrol, a compound primarily encountered as the hydrate of glyoxal. Understanding the chemical nature of this substance is paramount to ensuring safety and regulatory compliance within the laboratory.
This compound (CAS No. 44307-07-5) is the geminal diol of glyoxal, existing in equilibrium with its aldehyde form in aqueous solutions.[1][2][3] Consequently, its disposal protocol is intrinsically linked to the safe handling and disposal of glyoxal solutions. This guide will walk you through the necessary precautions, waste characterization, and disposal methodologies, ensuring a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment: Know Your Waste
Before initiating any disposal procedure, a thorough risk assessment is critical. Glyoxal, the precursor to this compound, presents several hazards:
-
Health Hazards: It can cause skin and serious eye irritation, may lead to an allergic skin reaction, and is suspected of causing genetic defects.[4][5] Inhalation of vapors or mists can also be harmful.[4]
-
Reactivity: Glyoxal can polymerize, especially under anhydrous conditions or in the presence of a base.[6] It also reacts vigorously with strong oxidizing agents.[6]
Therefore, any waste containing this compound must be treated as hazardous, warranting specific handling and disposal procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
Strict adherence to PPE protocols is non-negotiable when handling waste containing this compound or glyoxal.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | To prevent serious eye irritation from splashes.[5][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To avoid skin contact, which can cause irritation and allergic reactions.[5] |
| Body Protection | Laboratory coat or protective suit. | To prevent skin contact and contamination of personal clothing.[5] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To minimize inhalation of potentially harmful vapors or mists.[5][7] |
An eyewash station and safety shower must be readily accessible in the work area.[5]
Waste Characterization and Segregation: A Critical Step
Proper characterization and segregation of waste streams are fundamental to safe and compliant disposal.
Step 1: Identification All waste containers must be clearly labeled as "Hazardous Waste" and specify the contents as "Glyoxal Waste" or "this compound Waste."[8][9]
Step 2: Segregation Do not mix glyoxal waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5] Incompatible materials can lead to dangerous reactions.
Step 3: Containerization Collect all waste, including contaminated materials like absorbent pads and gloves, in a compatible, tightly sealed container.[5][10] The original container is often a suitable choice, provided it is in good condition.[10]
Disposal Procedure: A Step-by-Step Protocol
The primary and recommended method for the disposal of this compound waste is through a licensed professional waste disposal service.[4][5]
Workflow for Disposal of this compound Waste
Caption: Workflow for the safe disposal of this compound waste.
Detailed Steps:
-
Collection: Collect the waste in a designated, properly labeled hazardous waste container.
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA).[8][10] This area must be inspected weekly for any signs of leakage.[10]
-
Accumulation Time: Partially filled containers can remain in the SAA for up to one year.[10] Once a container is full, it must be removed from the SAA within three days.[10]
-
Professional Disposal: Contact your institution's EHS office to arrange for the collection of the hazardous waste by a licensed contractor.[4]
-
Documentation: Ensure that all required waste manifest documents are completed accurately.[8] These records track the waste from its point of generation to its final disposal.[8]
Managing Spills and Residual Quantities
Minor spills should be handled promptly and safely.
Spill Response Protocol
Caption: Protocol for responding to minor spills of this compound.
Key Steps for Spill Cleanup:
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Absorb: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[7] Avoid using combustible materials like sawdust.[4]
-
Collect: Place the contaminated absorbent material and any other contaminated items (e.g., gloves) into a sealed container for hazardous waste disposal.[6]
-
Decontaminate: Clean the affected surface with soap and water.[6]
-
Report: Report the spill to your laboratory supervisor and EHS office, following your institution's specific procedures.
Regulatory Compliance: Adherence to Standards
The disposal of hazardous waste is regulated by federal and state authorities. Key regulations to be aware of include:
-
Environmental Protection Agency (EPA): The EPA's regulations under the Resource Conservation and Recovery Act (RCRA) govern the management of hazardous waste from "cradle to grave."[8][9] This includes guidelines for waste classification, storage, and disposal.[7]
-
Occupational Safety and Health Administration (OSHA): OSHA sets standards for workplace safety, including requirements for handling hazardous materials, employee training, and emergency response plans.[11][12][13]
It is the responsibility of the waste generator to ensure full compliance with all applicable local, state, and federal regulations.[4][7]
By adhering to these procedures, you can ensure the safe and responsible disposal of this compound waste, protecting yourself, your colleagues, and the environment.
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Navigating the Unknown: A Guide to Handling Ethane-1,1,2,2-tetrol
For the pioneering researcher, the frontier of drug discovery is often charted through unexplored chemical territory. Ethane-1,1,2,2-tetrol, a polyhydroxylated alkane, represents one such frontier. While its structure is known, comprehensive toxicological and hazard data remain conspicuously absent from the scientific literature.[1] This guide provides a robust operational framework for the safe handling and disposal of this compound, grounded in the precautionary principle: in the absence of definitive safety data, a substance must be treated as potentially hazardous.
This document is structured to empower you, the researcher, with the knowledge to not only protect yourself but also to ensure the integrity of your work and the safety of your laboratory environment. We will delve into the rationale behind each procedural step, fostering a deep understanding of the "why" behind the "how."
The Imperative of Caution: Understanding the Data Gap
A thorough review of available chemical databases, including PubChem and Guidechem, reveals a significant lack of specific hazard identification for this compound.[1][2] There is no available GHS classification, nor are there established occupational exposure limits. This absence of information is not an indication of safety; rather, it underscores the necessity for a conservative approach to handling.
The chemical structure of this compound, with its four hydroxyl groups, suggests it is a polyol.[3] While this may imply certain physical properties, such as low volatility, it does not preclude potential biological activity or unforeseen reactivity. Therefore, until comprehensive toxicological studies are conducted, a comprehensive personal protective equipment (PPE) and handling protocol is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when working with a substance of unknown toxicity. The following recommendations are based on a risk-averse strategy, designed to provide comprehensive protection.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield. | Safety glasses alone do not provide a complete seal against splashes. A face shield offers an additional layer of protection for the entire face from unexpected splashes or reactions.[4] |
| Hand Protection | Nitrile gloves (double-gloving recommended). | Nitrile gloves offer good resistance to a broad range of chemicals and are less likely to cause allergic reactions than latex.[4][5] Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Body Protection | A chemically resistant lab coat, worn over long-sleeved clothing. | A lab coat will protect your skin and personal clothing from spills.[6] Ensure the lab coat is fully buttoned. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/acid gas cartridge. | Although this compound is expected to have low volatility, the potential for aerosolization during handling (e.g., weighing, transferring) necessitates respiratory protection.[6][7] |
| Foot Protection | Closed-toe, chemically resistant shoes. | Protects feet from spills and falling objects. |
DOT Script for PPE Selection Workflow
Caption: A workflow diagram for selecting appropriate PPE for this compound.
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.
1. Preparation and Engineering Controls:
-
Work in a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of any potential aerosols or vapors.
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
-
Prepare all necessary equipment and reagents before handling the compound. This minimizes the time spent with the container open.
-
Have a designated waste container ready.
2. Handling the Compound:
-
Don your full PPE before entering the designated work area.
-
When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure.
-
Handle the compound with care to avoid generating dust or aerosols.
-
If making a solution, add the solid to the solvent slowly.
-
Keep the container tightly sealed when not in use.
3. In Case of a Spill:
-
Evacuate the immediate area and alert your supervisor and laboratory safety officer.
-
If the spill is small and you are trained to handle it, use an appropriate absorbent material. Do not use combustible materials to absorb spills.
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
For larger spills, follow your institution's emergency procedures.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle and is essential for environmental protection and regulatory compliance.
1. Waste Segregation and Labeling:
-
All materials contaminated with this compound (e.g., gloves, absorbent pads, disposable labware) must be disposed of as hazardous waste.
-
Use a designated, leak-proof, and chemically compatible waste container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." [8] Do not use abbreviations or chemical formulas.[8]
-
Keep the waste container closed at all times, except when adding waste. [8]
2. Disposal Procedure:
-
Follow your institution's specific procedures for hazardous waste disposal. This typically involves arranging for pickup by your Environmental Health and Safety (EHS) department.
-
Do not dispose of this compound or its solutions down the drain. [9]
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8][10]
DOT Script for Disposal Workflow
Caption: A step-by-step workflow for the safe disposal of this compound waste.
By adhering to these rigorous safety and handling protocols, you can confidently work with this compound, ensuring your personal safety and the integrity of your research. Remember, in the world of scientific discovery, a culture of safety is the foundation upon which groundbreaking advancements are built.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
